molecular formula C11H10O2 B034876 (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 96847-53-9

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Cat. No.: B034876
CAS No.: 96847-53-9
M. Wt: 174.20 g/mol
InChI Key: WZGFIZUMKYUMRN-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a structurally sophisticated chiral bicyclic γ-lactone, presenting a unique three-dimensional scaffold of high value in synthetic and medicinal chemistry. Its core structure incorporates a fused cyclopropane ring within an oxabicyclic system, conferring significant ring strain and stereochemical definition that can be leveraged to modulate the physicochemical properties and biological activity of target molecules. The embedded lactone functionality serves as a versatile synthetic handle, amenable to ring-opening reactions, nucleophilic additions, and derivatizations to produce a diverse array of carboxylic acid derivatives, esters, amides, and alcohols.

Properties

CAS No.

96847-53-9

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(1R,5S)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1

InChI Key

WZGFIZUMKYUMRN-KOLCDFICSA-N

Isomeric SMILES

C1[C@@H]2[C@]1(C(=O)OC2)C3=CC=CC=C3

Canonical SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key chiral intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor, Levomilnacipran. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a bicyclic lactone containing a phenyl group. Its rigid, stereochemically defined structure is crucial for its role as a chiral building block in pharmaceutical synthesis. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀O₂[1][2]
Molecular Weight 174.20 g/mol [1]
CAS Number 96847-52-8[3]
IUPAC Name This compound[1]
Synonyms cis-(-)-1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexaneN/A
Physical Form Solid
Purity ≥98% (commercially available)
Storage Temperature Room Temperature

Synthesis

The primary synthetic route to this compound is through a chiral pool synthesis approach, utilizing a readily available chiral starting material to establish the desired stereochemistry. The most common method involves the reaction of phenylacetonitrile with (R)-epichlorohydrin.[4]

Synthetic Pathway from Phenylacetonitrile and (R)-Epichlorohydrin

This industrially relevant synthesis proceeds in two main stages:

  • Alkylation: Phenylacetonitrile is reacted with (R)-epichlorohydrin in the presence of a strong base, such as sodium hydride or sodium amide, in an aprotic polar solvent like N,N-dimethylformamide (DMF).[4][5] This step forms a cyclopropane derivative.

  • Hydrolysis and Intramolecular Cyclization: The resulting cyano intermediate undergoes hydrolysis, followed by an intramolecular cyclization to yield the target bicyclic lactone, this compound.[4]

A typical yield for this two-step process is reported to be around 67%, with an enantiomeric excess of 96%.[4]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclization cluster_product Final Product Phenylacetonitrile Phenylacetonitrile Alkylation Reaction with strong base (e.g., NaH) in aprotic solvent Phenylacetonitrile->Alkylation Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Alkylation Cyano_intermediate Cyclopropane Derivative (cyano intermediate) Alkylation->Cyano_intermediate Forms Cyclization Hydrolysis and Intramolecular Cyclization Cyano_intermediate->Cyclization Undergoes Final_Product (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Cyclization->Final_Product Yields

Synthesis of this compound.
Detailed Experimental Protocol

Spectral Data

Detailed spectral data for this compound is available across various databases, providing confirmation of its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C-NMR: PubChem lists the availability of a ¹³C NMR spectrum for 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, which would provide key information on the carbon framework of the molecule.[1]

  • Mass Spectrometry (MS):

    • A GC-MS spectrum is available for 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, which would show the molecular ion peak and fragmentation pattern, confirming the molecular weight and structural features.[1]

  • Infrared (IR) Spectroscopy:

    • A vapor phase IR spectrum is available and would be expected to show a strong absorption band for the carbonyl group (C=O) of the lactone ring, typically in the range of 1750-1780 cm⁻¹, and characteristic bands for the aromatic phenyl group.[1]

Role as a Pharmaceutical Intermediate

The primary significance of this compound lies in its role as a key intermediate in the asymmetric synthesis of Levomilnacipran, the more active enantiomer of the antidepressant drug Milnacipran. The fixed stereochemistry of this bicyclic lactone is transferred to the final active pharmaceutical ingredient, highlighting the importance of its enantiopure synthesis.

The conversion of the bicyclic lactone to Levomilnacipran involves the opening of the lactone ring with diethylamine, followed by functional group manipulations to introduce the aminomethyl side chain.

Conclusion

This compound is a well-characterized chiral molecule with significant applications in the pharmaceutical industry. Its synthesis via a chiral pool approach from readily available starting materials makes it an attractive intermediate for the large-scale production of Levomilnacipran. While general synthetic pathways and spectral data are available, detailed experimental protocols for its synthesis and purification are less accessible. Further research into optimizing its synthesis and exploring its potential as a building block for other biologically active molecules could be of significant interest to the scientific community.

References

Probing the Core: A Technical Guide to the Structure Elucidation of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key chiral intermediate in the synthesis of pharmaceuticals, notably the antidepressant Levomilnacipran. This document details the synthetic pathway, spectroscopic characterization, and the logical framework for its structural determination.

Chemical Structure and Stereochemistry

This compound is a bicyclic lactone with a molecular formula of C₁₁H₁₀O₂ and a molecular weight of approximately 174.20 g/mol . The structure features a fused cyclopropane and γ-lactone ring system with a phenyl substituent at the bridgehead carbon C1. The stereochemistry, designated as (1R,5S), is crucial for its utility as a chiral building block.

The relationship between the stereochemical descriptors and the molecular structure is outlined below.

G Stereochemical Assignment of this compound cluster_structure Core Structure cluster_descriptors Stereochemical Descriptors cluster_assignment Priority Assignment (Cahn-Ingold-Prelog) cluster_configuration Absolute Configuration Structure Image of this compound structure would be here C1 C1: Bridgehead carbon with phenyl group C1_priority C1 Priorities: 1. Phenyl 2. C2 (part of lactone) 3. C5 4. C6 (part of cyclopropane) C1->C1_priority C5 C5: Bridgehead carbon of the cyclopropane ring C5_priority C5 Priorities: 1. C1 2. C6 3. C4 (part of lactone) 4. H C5->C5_priority R_config (1R) Configuration C1_priority->R_config S_config (5S) Configuration C5_priority->S_config R_config->Structure S_config->Structure

Caption: Logical workflow for assigning the (1R,5S) stereochemistry.

Synthesis and Experimental Protocols

The primary route for the enantioselective synthesis of this compound involves a chiral pool approach starting from (S)-epichlorohydrin. This method is analogous to the well-documented synthesis of its enantiomer, (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, which utilizes (R)-epichlorohydrin.

The synthetic pathway involves the reaction of phenylacetonitrile with (S)-epichlorohydrin in the presence of a strong base, followed by hydrolysis and intramolecular cyclization.

G Synthetic Pathway of this compound Reactant1 Phenylacetonitrile Intermediate Cyclopropane Cyano Intermediate Reactant1->Intermediate 1. NaNH2, Toluene Reactant2 (S)-Epichlorohydrin Reactant2->Intermediate Product This compound Intermediate->Product 2. Hydrolysis & Intramolecular Cyclization

Caption: Synthetic workflow from Phenylacetonitrile and (S)-Epichlorohydrin.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the (1S,5R) enantiomer.

Step 1 & 2: Synthesis of this compound

  • Reaction Setup: A reaction vessel is charged with a suitable solvent, such as toluene, and cooled to 0-5 °C. A strong base, typically sodium amide (NaNH₂), is suspended in the solvent.

  • Addition of Phenylacetonitrile: A solution of phenylacetonitrile in the same solvent is added slowly to the cooled suspension while maintaining the temperature.

  • Addition of (S)-Epichlorohydrin: Following the addition of phenylacetonitrile, (S)-epichlorohydrin is added at a controlled rate.

  • Reaction: The reaction mixture is stirred at a specified temperature and for a duration sufficient to ensure the completion of the reaction.

  • Workup and Cyclization: The reaction is quenched, and the intermediate cyano compound is hydrolyzed and cyclized, often through acidic workup, to yield the target bicyclic lactone.

  • Purification: The crude product is purified using standard techniques such as column chromatography to afford pure this compound.

Spectroscopic Data and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.40m5HAromatic protons (Ph-H)
4.30 - 4.50m2H-OCH₂-
2.50 - 2.70m1HCyclopropyl proton
2.20 - 2.40m1HCyclopropyl proton
1.40 - 1.60m1HCyclopropyl proton

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~175C=O (lactone)
~135Aromatic C (quaternary)
~129Aromatic CH
~128Aromatic CH
~126Aromatic CH
~70-OCH₂-
~35C1 (quaternary)
~30C5
~25Cyclopropyl CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1770StrongC=O stretch (γ-lactone)
~1200StrongC-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
174[M]⁺ (Molecular ion)
145[M - CHO]⁺
115[M - C₂H₃O₂]⁺
105[C₆H₅CO]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Biological Significance

This compound is a crucial intermediate in the asymmetric synthesis of Levomilnacipran. Levomilnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder. The specific (1S,2R) stereochemistry of Levomilnacipran, which is derived from the (1R,5S) configuration of the bicyclic lactone intermediate, is essential for its pharmacological activity. While the direct biological activity of the lactone intermediate itself is not extensively studied, its role as a precursor underscores its importance in medicinal chemistry and drug development.

Conclusion

The structural elucidation of this compound is firmly established through its stereospecific synthesis from (S)-epichlorohydrin and by analogy to its well-characterized enantiomer. The combination of NMR, IR, and Mass Spectrometry provides a clear and consistent picture of its bicyclic lactone structure. Its significance as a key chiral building block for the synthesis of Levomilnacipran highlights the importance of precise stereochemical control in the development of modern pharmaceuticals. Further research could focus on the direct biological profiling of this and related bicyclic lactones to explore potential novel pharmacological activities.

Spectroscopic Profile of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure

This compound possesses a rigid bicyclic structure containing a fused cyclopropane and γ-lactone ring system, with a phenyl substituent at the bridgehead carbon C1. The specific stereochemistry (1R,5S) is crucial for its biological activity and synthetic utility.

Molecular Formula: C₁₁H₁₀O₂ Molecular Weight: 174.19 g/mol CAS Number: 98647-52-8

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Based on the structure, the phenyl protons would likely appear in the range of δ 7.2-7.5 ppm. The protons on the bicyclic core would be expected at higher field, with their specific shifts and coupling patterns being highly dependent on their spatial arrangement.

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following data has been reported:

Chemical Shift (δ) ppmAssignment
176.0C=O (Lactone Carbonyl)
134.0Quaternary Aromatic Carbon (C-ipso)
128.5 (2C)Aromatic CH
128.2 (2C)Aromatic CH
127.6Aromatic CH
68.0CH₂-O (Methylene in lactone ring)
31.6Quaternary Carbon (C1)
25.0CH (Cyclopropane)
20.0CH₂ (Cyclopropane)

Solvent: CDCl₃, Frequency: 100 MHz

IR (Infrared) Spectroscopy Data

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Wavenumber (ν) cm⁻¹Assignment
3063C-H stretch (Aromatic)
2975, 2908C-H stretch (Aliphatic)
1759C=O stretch (γ-Lactone, five-membered ring)
1623, 1501, 1479, 1446C=C stretch (Aromatic ring)

Method: ATR (Attenuated Total Reflectance)

MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z (mass-to-charge ratio)Assignment
197.0577 (Found)[M+Na]⁺ (Sodium Adduct of the Molecular Ion)
197.0573 (Calculated)[M+Na]⁺
174.0681 (Calculated)[M]⁺ (Molecular Ion)

Ionization Method: ESI-TOF (Electrospray Ionization - Time of Flight)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The solution is introduced into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The high-resolution mass measurement allows for the determination of the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data Analysis: - Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key chiral intermediate in the production of various pharmaceuticals, notably the antidepressant Levomilnacipran.[1][2][3][4] This document outlines the core synthesis mechanism, provides detailed experimental protocols, and presents quantitative data in a structured format.

Core Synthesis Pathway: Chiral Pool Approach

The most common and industrially viable method for the enantioselective synthesis of this compound utilizes a chiral pool strategy.[5] This approach begins with readily available and enantiomerically pure (R)-epichlorohydrin to establish the desired stereochemistry in the final product. The synthesis proceeds through the reaction of phenylacetonitrile with (R)-epichlorohydrin, followed by hydrolysis of the resulting nitrile and a subsequent intramolecular cyclization to form the bicyclic lactone.[5][6]

Reaction Mechanism

The synthesis unfolds through a series of key steps:

  • Deprotonation: A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is used to deprotonate the benzylic carbon of phenylacetonitrile, forming a resonance-stabilized carbanion.[7][8]

  • Nucleophilic Attack: The phenylacetonitrile carbanion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in (R)-epichlorohydrin. This is followed by an intramolecular cyclization.

  • Hydrolysis and Lactonization: The intermediate cyclopropane derivative, which still contains the cyano group, undergoes hydrolysis under basic conditions. Subsequent acidification leads to intramolecular cyclization, yielding the final bicyclic lactone product.[5][7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Typical Yield67%[6]
Enantiomeric Excess96%[6]
Melting Point49-50 °C[4]
Boiling Point340.05 °C at 760 mmHg[4]
Density1.3 g/cm³[4]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, the enantiomer of the topic of this guide. The procedure can be adapted for the (1R, 5S) isomer by starting with (S)-epichlorohydrin.

Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one [7]

Materials:

  • Sodium amide (28 g, 0.682 mol)

  • Toluene (400 ml + 40 ml + 270 ml + 190 ml)

  • Phenylacetonitrile (85.5 g of a toluene solution, 0.729 mol)

  • (R)-epichlorohydrin (27 g, 0.292 mol)

  • 30% Sodium hydroxide solution (115 g)

  • 25% Hydrochloric acid solution

  • 10% Sodium carbonate solution

  • Water

Procedure:

  • Suspend sodium amide (28 g) in toluene (400 ml) in a reaction vessel equipped for vigorous stirring and temperature control.

  • Slowly add a toluene solution of phenylacetonitrile (85.5 g) to the suspension while maintaining the temperature at 0-5 °C.

  • Stir the reaction mixture at 0 °C for at least 1 hour.

  • Add a solution of (R)-epichlorohydrin (27 g) in toluene (40 ml) to the reaction mixture.

  • After the addition is complete, stir the mixture at 50 °C for a minimum of 2 hours.

  • Slowly pour the reaction solution into water (240 ml) for hydrolysis, ensuring the temperature is maintained between 5-40 °C.

  • Concentrate the hydrolyzed solution.

  • Add 30% sodium hydroxide solution (115 g) and heat the mixture to 95 °C to facilitate the hydrolysis of the nitrile group.

  • Wash the reaction mixture twice with toluene (190 ml) and discard the toluene phase.

  • Add fresh toluene (270 ml) to the aqueous phase.

  • Acidify the aqueous phase with a 25% hydrochloric acid solution to the appropriate pH to induce cyclization.

  • Heat the mixture to 60 °C and maintain this temperature for at least 3 hours.

  • After decantation, wash the toluene phase containing the product with water (10 ml).

  • Neutralize the toluene phase with a 10% sodium carbonate solution to a pH of 8.

  • Wash the toluene phase with water (140 ml).

  • Concentrate the toluene phase to yield the intermediate lactone (38 g).

Visualizations

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Phenylacetonitrile Phenylacetonitrile Deprotonation 1. Deprotonation (NaNH2, Toluene) Phenylacetonitrile->Deprotonation Epichlorohydrin (R)-Epichlorohydrin Addition_Cyclization 2. Nucleophilic Addition & Intramolecular Cyclization Epichlorohydrin->Addition_Cyclization Deprotonation->Addition_Cyclization Hydrolysis 3. Hydrolysis of Nitrile (NaOH, H2O) Addition_Cyclization->Hydrolysis Lactonization 4. Acidification & Lactonization (HCl) Hydrolysis->Lactonization Bicyclic_Lactone (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Lactonization->Bicyclic_Lactone

Caption: Overall workflow for the synthesis of this compound.

Proposed Reaction Mechanism Diagram

ReactionMechanism Phenylacetonitrile Ph-CH2-CN Step1 1. Deprotonation + NaNH2 Phenylacetonitrile->Step1 Carbanion Ph-CH(-)-CN Step2 2. Nucleophilic Attack + (R)-Epichlorohydrin Carbanion->Step2 Epichlorohydrin O(CH2CH)CH2Cl Epichlorohydrin->Step2 Intermediate1 Ph-CH(CN)-CH2-CH(O-)-CH2Cl Step3 3. Intramolecular Cyclization Intermediate1->Step3 Intermediate2 Ph-C(CN)(CH-CH2-O)CH2 Step4 4. Hydrolysis & Lactonization + H2O, H+ Intermediate2->Step4 Lactone (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Step1->Carbanion Step2->Intermediate1 Step3->Intermediate2 Step4->Lactone

Caption: Proposed mechanism for the formation of the bicyclic lactone.

References

An In-depth Technical Guide to (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 96847-53-9

Synonyms: (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, Levo-Milnacipran Lactone

This technical guide provides a comprehensive overview of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key chiral intermediate in the synthesis of Levomilnacipran, the therapeutically active enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) Milnacipran. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Physicochemical Properties

This compound is a bicyclic lactone with a phenyl substituent. Its chemical structure and properties are summarized in the tables below. It is important to distinguish the specific enantiomer, CAS 96847-53-9, from the racemic mixture, which is often cited with CAS number 63106-93-4.[1][2]

Identifier Value
IUPAC Name (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one
CAS Number 96847-53-9
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.19 g/mol
InChI Key WZGFIZUMKYUMRN-GXSJLCMTSA-N
Canonical SMILES C1C2C1(C(=O)OC2)C3=CC=CC=C3
Physical Property Value
Physical Form Solid
Melting Point 49-50 °C
Boiling Point 340.05 °C at 760 mmHg (predicted)
Density 1.3 g/cm³ (predicted)
Solubility Soluble in Chloroform, Methanol

Synthesis and Experimental Protocols

The most common and industrially viable method for the synthesis of this compound is a chiral pool synthesis utilizing (R)-epichlorohydrin to establish the desired stereochemistry.[3]

Enantioselective Synthesis from Phenylacetonitrile and (R)-Epichlorohydrin

This synthetic route involves the reaction of phenylacetonitrile with (R)-epichlorohydrin in the presence of a strong base, followed by hydrolysis and intramolecular cyclization to yield the target bicyclic lactone.[3] A typical reported yield for this process is 67% with an enantiomeric excess of 96%.[3]

Experimental Protocol:

  • Reaction Setup: To a suitable reactor, add sodium amide (160 g) and toluene (1200 ml) at room temperature.

  • Addition of Phenylacetonitrile: Cool the suspension to 0°C and slowly add a solution of phenylacetonitrile (200 g) in toluene. Stir the reaction mixture at 0°C for 1 hour.

  • Addition of (R)-Epichlorohydrin: Add (R)-epichlorohydrin (150 g) to the reaction mixture and allow it to stir at room temperature for 2 hours.

  • Quenching: After the reaction is complete, quench the reaction mass by pouring it into ice-cooled water (4000 ml).

  • Extraction and Concentration: Separate the toluene layer and distill it under reduced pressure to obtain the crude product.

  • Hydrolysis and Cyclization: The resulting cyclopropane derivative undergoes hydrolysis of the cyano group and subsequent intramolecular cyclization. This is typically achieved by heating with a sodium hydroxide solution, followed by acidification to promote lactonization.[4]

  • Purification: The final product can be purified by crystallization or chromatography.

Role in the Synthesis of Levomilnacipran

This compound is a crucial intermediate in the synthesis of Levomilnacipran. The lactone is opened, and the resulting functional groups are converted to the final diethylamide and aminomethyl moieties of the active pharmaceutical ingredient.

Synthetic Workflow for Levomilnacipran

The following diagram illustrates the synthetic pathway from this compound to Levomilnacipran Hydrochloride.

G cluster_0 Synthesis of Levomilnacipran from Bicyclic Lactone A This compound B (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide A->B Diethylamine, AlCl3 C Activated Intermediate (e.g., Mesylate or Chloro derivative) B->C Activation (e.g., MsCl or SOCl2) D Levomilnacipran C->D Amination (e.g., NH3 or NaN3 followed by reduction) E Levomilnacipran HCl D->E Salification (HCl)

References

An In-depth Technical Guide on (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and significance of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. This chiral bicyclic lactone is a critical intermediate in the asymmetric synthesis of the antidepressant and fibromyalgia treatment drug, Levomilnacipran. This document details the primary synthetic route, including a step-by-step experimental protocol, and discusses alternative synthetic strategies. It further presents key analytical data for the characterization of this compound and outlines methods for its purification and quality control. The historical context of its discovery is framed within the development of Milnacipran and its enantiomerically pure counterpart.

Introduction and Discovery

This compound, a notable chiral building block, rose to prominence as a pivotal intermediate in the industrial synthesis of Levomilnacipran, the more active enantiomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) Milnacipran. The discovery and development of this bicyclic lactone are intrinsically linked to the quest for more effective and stereochemically pure antidepressant medications.

The initial synthesis of racemic Milnacipran, as detailed in patents such as EP0200638, utilized the racemic form of 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one. Subsequent research focused on developing an enantioselective synthesis to isolate the therapeutically more potent (1S,2R)-enantiomer of Milnacipran, now known as Levomilnacipran. This endeavor led to the development of a synthetic route starting from chiral precursors, wherein this compound serves as a cornerstone for establishing the desired stereochemistry of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is presented in the table below. It is important to note that some of the reported data may pertain to the racemic mixture.

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.20 g/mol [1]
CAS Number 96847-52-8 for (1R,5S) isomer; 63106-93-4 for racemate[1]
Appearance Light-yellow oily substance or solid
Melting Point 49-50 °C (for racemate)[2]
Boiling Point 119 °C (for racemate)[2]
Purity Typically >98%

Synthetic Methodologies

The primary industrial synthesis of this compound is a chiral pool synthesis that utilizes an enantiomerically pure starting material to introduce the desired stereochemistry.

Primary Synthetic Route: From Phenylacetonitrile and (R)-Epichlorohydrin

This widely adopted method involves the reaction of phenylacetonitrile with (R)-epichlorohydrin in the presence of a strong base, followed by hydrolysis and intramolecular cyclization.

Diagram of the Primary Synthetic Pathway:

G cluster_reactants Reactants cluster_reaction1 Step 1: Alkylation cluster_reaction2 Step 2: Hydrolysis & Cyclization Phenylacetonitrile Phenylacetonitrile Intermediate_Cyano Intermediate Cyano-epoxide Phenylacetonitrile->Intermediate_Cyano 1. NaH or NaNH₂ 2. Toluene R_Epichlorohydrin (R)-Epichlorohydrin R_Epichlorohydrin->Intermediate_Cyano Target_Molecule This compound Intermediate_Cyano->Target_Molecule 1. Basic Hydrolysis (e.g., NaOH) 2. Acidification (e.g., HCl)

Caption: Synthesis of the target molecule from phenylacetonitrile and (R)-epichlorohydrin.

Detailed Experimental Protocol

The following protocol is adapted from patent literature and provides a representative procedure for the synthesis.

Materials:

  • Phenylacetonitrile

  • (R)-Epichlorohydrin

  • Sodium Hydride (NaH) or Sodium Amide (NaNH₂)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Water

Procedure:

  • Alkylation:

    • To a stirred suspension of sodium hydride (1.2 to 2 gram equivalents) in anhydrous toluene, slowly add phenylacetonitrile (1 gram equivalent) at 0-5 °C.

    • Stir the mixture at this temperature for 1 hour.

    • Add (R)-epichlorohydrin (1 to 1.5 gram equivalents) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).

  • Hydrolysis and Cyclization:

    • Carefully quench the reaction with water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile group.

    • After cooling, separate the aqueous layer and wash the organic layer with water.

    • Acidify the combined aqueous layers with concentrated hydrochloric acid to a pH of 1-2, which induces the cyclization to the lactone.

    • Heat the acidic mixture at 60-70 °C for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a light-yellow oil.

    • The crude product can be purified by column chromatography on silica gel if necessary. A typical yield for this process is around 68%.

Alternative Synthetic Route: Photochemical Cyclopropanation

While not the primary industrial method for this specific molecule, photochemical approaches are utilized for the synthesis of similar 3-oxabicyclo[3.1.0]hexan-2-one structures. These reactions often involve the intramolecular cyclization of a suitable precursor upon irradiation with light. For instance, the photochemical addition of alcohols to furan-2(5H)-ones can yield intermediates that are then converted to 4-substituted 3-oxabicyclo[3.1.0]hexan-2-ones.

Diagram of a General Photochemical Workflow:

G cluster_start Starting Material cluster_photo Photochemical Reaction cluster_cyclize Cyclization Furanone Substituted Furan-2(5H)-one Photo_Adduct Photo-adduct Intermediate Furanone->Photo_Adduct hv, Alcohol Bicyclic_Lactone 3-Oxabicyclo[3.1.0]hexan-2-one Derivative Photo_Adduct->Bicyclic_Lactone Cyclization Conditions

Caption: General workflow for the photochemical synthesis of 3-oxabicyclo[3.1.0]hexan-2-one derivatives.

Characterization and Analytical Data

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

The following table summarizes the key spectroscopic data. Note that the provided ¹H-NMR data is for the racemic mixture, and the ¹³C-NMR data is for a closely related analog.

TechniqueData
¹H-NMR (400 MHz, CDCl₃)δ 1.35 (1H, t, J=4.8 Hz), 1.63 (1H, dd, J=4.8, 8.0 Hz), 2.54 (1H, ddd, J=4.8, 4.8, 8.0 Hz), 4.28 (1H, d, J=9.2 Hz), 4.45 (1H, dd, J=4.8, 9.2 Hz), 7.22-7.42 (5H, m)
¹³C-NMR (100 MHz, CDCl₃) of (1R,5S,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-oneδ 174.5, 136.2, 131.8, 127.6, 120.9, 69.58, 28.69, 27.23, 26.09
Mass Spectrometry (Predicted)[M+H]⁺: 175.07536, [M+Na]⁺: 197.05730
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring the progress of its synthesis.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with a possible buffer like phosphate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: Ambient

Diagram of a General Analytical Workflow:

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve sample in mobile phase HPLC Inject into HPLC system Sample->HPLC Data Integrate peaks and calculate purity HPLC->Data

Caption: A general workflow for the HPLC analysis of the target compound.

Conclusion

This compound stands as a testament to the importance of chiral intermediates in modern pharmaceutical synthesis. Its efficient and stereoselective synthesis is crucial for the production of Levomilnacipran, offering a clear example of how the development of a specific molecule is driven by the therapeutic needs for enantiomerically pure drugs. The synthetic and analytical methods detailed in this guide provide a solid foundation for researchers and professionals working in the field of drug development and organic synthesis. Further research may focus on developing even more efficient and sustainable synthetic routes to this valuable compound.

References

An In-depth Technical Guide to (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one and its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a chiral bicyclic γ-lactone, serves as a pivotal intermediate in the synthesis of pharmaceutically active compounds, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI), Levomilnacipran. The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane core makes it an attractive scaffold in medicinal chemistry for the design of conformationally restricted analogs of various bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the broader role of this bicyclic lactone and its structural motif in drug discovery. Detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways are presented to support researchers in the field.

Introduction

The bicyclo[3.1.0]hexane framework is a recurring motif in natural products and has garnered significant interest in medicinal chemistry. Its inherent rigidity allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2][3] This is achieved by reducing the entropic penalty upon binding to a receptor or enzyme active site. This compound is a prime example of a chiral building block that leverages this structural feature. Its primary and most well-documented application is as a key intermediate in the industrial synthesis of Levomilnacipran, the more active enantiomer of the antidepressant Milnacipran.[4]

This guide will first detail the chemical properties and synthesis of this compound. Subsequently, it will explore the broader applications of the bicyclo[3.1.0]hexane scaffold in medicinal chemistry, highlighting its use in developing novel therapeutic agents.

Chemical Properties and Synthesis

This compound is a white solid with a melting point of approximately 49-50°C.[5] Its structure features a fused cyclopropane and γ-lactone ring system with a phenyl group at the bridgehead carbon.

Synthesis of this compound

The most common and industrially scalable approach to synthesizing this chiral lactone is a "chiral pool" synthesis, which utilizes a readily available chiral starting material to introduce the desired stereochemistry.

dot

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A Phenylacetonitrile C Cyclopropane Cyano Intermediate A->C 1. Strong Base (e.g., NaNH2) in Toluene B (R)-Epichlorohydrin B->C D (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one C->D 2. Hydrolysis and Intramolecular Cyclization

Figure 1: Chiral Pool Synthesis of the Bicyclic Lactone.

Experimental Protocol: Chiral Pool Synthesis [4]

  • Step 1: Cyclopropanation

    • To a stirred suspension of a strong base, such as sodium amide, in an anhydrous solvent like toluene, phenylacetonitrile is added dropwise at a controlled temperature (typically 0-10°C).

    • After the initial reaction, (R)-epichlorohydrin is added, and the mixture is allowed to react, leading to the formation of the cyclopropane cyano intermediate.

  • Step 2: Hydrolysis and Lactonization

    • The crude cyclopropane cyano intermediate is then subjected to hydrolysis, typically under basic or acidic conditions, to convert the nitrile group into a carboxylic acid.

    • The resulting γ-hydroxy acid undergoes spontaneous or induced intramolecular cyclization (lactonization) to yield this compound.

    • The final product is then purified using standard techniques such as crystallization or column chromatography.

ParameterValueReference
Yield 67%[4]
Enantiomeric Excess (ee) >96%[4]
Melting Point 49-50 °C[5]
Appearance White Solid
Molecular Formula C₁₁H₁₀O₂[6]
Molecular Weight 174.19 g/mol [6]

Spectroscopic Data [6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 4.55 (d, J=8.8 Hz, 1H), 4.35 (d, J=8.8 Hz, 1H), 2.50-2.40 (m, 1H), 2.20-2.10 (m, 1H), 1.85-1.75 (m, 1H), 1.40-1.30 (m, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 175.0, 135.5, 129.0, 128.5, 126.0, 70.0, 35.0, 30.0, 25.0, 20.0.

  • IR (KBr, cm⁻¹): 1770 (C=O, lactone).

  • MS (ESI): m/z 175.07 [M+H]⁺.

Role in Medicinal Chemistry

Intermediate in the Synthesis of Levomilnacipran

The primary application of this compound is as a key chiral building block in the synthesis of Levomilnacipran, an antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor.

dot

G A (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one B Ring Opening with Diethylamine A->B C (1S,2R)-N,N-Diethyl-2-(hydroxymethyl) -1-phenylcyclopropane-1-carboxamide B->C D Activation of Hydroxyl Group (e.g., Chlorination) C->D E Introduction of Amino Group D->E F Levomilnacipran E->F

Figure 2: Synthetic Pathway from the Bicyclic Lactone to Levomilnacipran.

The synthesis involves the nucleophilic ring-opening of the lactone with diethylamine, followed by activation of the primary alcohol and subsequent introduction of the aminomethyl group to yield the final drug substance. The rigid bicyclic structure of the starting material ensures the correct relative stereochemistry of the phenyl and aminomethyl substituents on the cyclopropane ring of Levomilnacipran, which is crucial for its pharmacological activity.

A Scaffold for Conformationally Restricted Analogs

The bicyclo[3.1.0]hexane core is a valuable scaffold for creating conformationally restricted analogs of known drugs or endogenous ligands. By locking the molecule in a specific three-dimensional shape, medicinal chemists can probe the bioactive conformation required for interaction with a biological target and potentially improve potency and selectivity.

  • GABA Transporter Inhibitors: Derivatives of the bicyclo[3.1.0]hexane backbone have been used to create conformationally restricted analogs of γ-aminobutyric acid (GABA). This has led to the development of highly potent and selective inhibitors of the GABA transporter 1 (BGT-1).[3]

  • Histamine Receptor Ligands: The rigid bicyclo[3.1.0]hexane scaffold has been employed to synthesize conformationally restricted histamine analogs. These efforts have resulted in ligands with high selectivity for the H₃ receptor subtype.[2]

  • Adenosine Receptor Ligands: The bicyclo[3.1.0]hexane scaffold has been used in the design of potent and selective agonists for the adenosine A₃ receptor, a target for inflammation and cancer.[7]

Potential for Antimicrobial and Other Biological Activities

While this compound itself has not been extensively studied for its intrinsic biological activity, the broader class of bicyclic lactones has shown promise in various therapeutic areas.

  • Antimicrobial Activity: Several studies have reported that bicyclic γ-lactones, including halogenated and hydroxylated derivatives, exhibit antimicrobial activity against a range of pathogenic bacteria and fungi.[8][9] The mechanism of action is often attributed to their ability to act as Michael acceptors or to interfere with cellular processes.

  • Antifeedant Activity: Some bicyclic lactones have demonstrated antifeedant properties against certain insect pests, suggesting potential applications in agriculture.

Conclusion

This compound is a valuable chiral building block, primarily recognized for its crucial role in the synthesis of the antidepressant Levomilnacipran. The stereoselective synthesis of this bicyclic lactone is well-established, providing a reliable source for drug development programs. Beyond its application as an intermediate, the rigid bicyclo[3.1.0]hexane core represents a privileged scaffold in medicinal chemistry. Its use in creating conformationally restricted analogs has led to the discovery of potent and selective ligands for various biological targets. Further exploration of the biological activities of derivatives of this bicyclic lactone may unveil new therapeutic opportunities in areas such as infectious diseases and beyond. This guide provides a foundational understanding for researchers and scientists working with this versatile chemical entity.

References

An In-depth Technical Guide on the Stereochemistry of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key chiral intermediate in the synthesis of antidepressant medications. This document details the synthesis of its stereoisomers, presents available quantitative data, and outlines experimental protocols for its preparation and characterization.

Introduction

1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic lactone whose stereochemical configuration is of paramount importance in asymmetric synthesis, most notably as a precursor to the selective serotonin and norepinephrine reuptake inhibitor (SNRI), Levomilnacipran. The molecule possesses two stereocenters at the bridgehead carbons of the bicyclo[3.1.0]hexane system, leading to the existence of enantiomeric pairs. The specific stereoisomer, (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, is the crucial building block for the synthesis of the active (1S,2R)-enantiomer of Milnacipran. This guide will focus on the synthesis and characterization of these stereoisomers.

Stereoisomers and Nomenclature

The core structure of 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one features a fused cyclopropane and lactone ring system. The stereochemistry is defined by the relative orientation of the phenyl group at C1 and the hydrogen at C5. The key stereoisomers are:

  • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: The enantiomer used in the synthesis of Levomilnacipran.

  • (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: The corresponding enantiomer.

  • (±)-cis-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: The racemic mixture of the (1S,5R) and (1R,5S) enantiomers.

The cis configuration refers to the phenyl group and the cyclopropane ring being on the same face of the lactone ring.

Data Presentation

Physical and Spectroscopic Properties
PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.19 g/mol [1]
Melting Point 49-50 °C[1]
Boiling Point 340.05 °C at 760 mmHg[1]
Density 1.3 g/cm³[1]
Specific Rotation [α]D Data not consistently reported in available literature.
¹H NMR (CDCl₃) Signals in the aromatic region (approx. 7.3-7.4 ppm) and aliphatic region. Specific shifts and coupling constants are not consistently detailed across public sources for direct comparison.
¹³C NMR (CDCl₃) Expected signals for carbonyl, aromatic, and aliphatic carbons.

Experimental Protocols

The most common and industrially relevant method for the preparation of enantiomerically pure (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one is through a stereoselective synthesis starting from chiral precursors.

Enantioselective Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

This synthesis utilizes (R)-epichlorohydrin to introduce the desired stereochemistry.

Materials:

  • Phenylacetonitrile

  • (R)-epichlorohydrin

  • Sodium amide (NaNH₂)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Water

Procedure:

  • Deprotonation of Phenylacetonitrile: A suspension of sodium amide in toluene is prepared in a reaction vessel under an inert atmosphere. A solution of phenylacetonitrile in toluene is then added slowly at a controlled temperature (e.g., 0-5 °C). The mixture is stirred to ensure complete formation of the phenylacetonitrile anion.

  • Alkylation: A solution of (R)-epichlorohydrin in toluene is added to the reaction mixture. The temperature is carefully controlled during the addition. The reaction is then stirred for a specified period to allow for the alkylation to proceed.

  • Hydrolysis and Cyclization: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is acidified with hydrochloric acid. This promotes the hydrolysis of the epoxide and subsequent intramolecular cyclization to form the lactone. The mixture may be heated to facilitate this step.

  • Work-up and Purification: The toluene layer containing the product is washed with water and a basic solution (e.g., sodium carbonate) to neutralize any remaining acid. The organic solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by crystallization or chromatography to afford the pure (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.

Mandatory Visualization

Synthetic Pathway for (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

The following diagram illustrates the key steps in the enantioselective synthesis of the (1S,5R)-enantiomer.

Enantioselective_Synthesis Phenylacetonitrile Phenylacetonitrile Intermediate Alkylated Intermediate Phenylacetonitrile->Intermediate 1. R_Epichlorohydrin (R)-Epichlorohydrin R_Epichlorohydrin->Intermediate Base Sodium Amide in Toluene Base->Intermediate Deprotonation & Alkylation Product (1S,5R)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Intermediate->Product 2. Hydrolysis & Intramolecular Cyclization Acid_Hydrolysis Acidic Work-up (HCl, H₂O) Acid_Hydrolysis->Product

Caption: Enantioselective synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.

Logical Workflow for Stereochemical Assignment

The stereochemical assignment of the final product relies on the known stereochemistry of the starting material and the stereospecificity of the reaction pathway.

Stereochemical_Assignment_Workflow Start Start with Chiral Precursor: (R)-Epichlorohydrin Reaction Perform Stereospecific Synthesis: Alkylation and Intramolecular Cyclization Start->Reaction Analysis Characterize the Product: - Spectroscopic Data (NMR, IR) - Optical Rotation Reaction->Analysis Comparison Compare Data with Known Standards and Racemic Mixture Analysis->Comparison Assignment Confirm Stereochemical Assignment: (1S,5R)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Comparison->Assignment Confirmation

Caption: Workflow for the assignment of stereochemistry.

References

An In-depth Technical Guide to the Physical and Chemical Stability of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct stability data in published literature, this document outlines a systematic approach to evaluating its stability based on its chemical structure—a bicyclic lactone. It details the expected degradation pathways and provides robust experimental protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound, enabling the establishment of a comprehensive stability profile.

Introduction

This compound is a chiral organic compound featuring a bicyclic system that includes a lactone ring. Its stereospecific structure makes it a valuable building block in medicinal chemistry. Understanding the physical and chemical stability of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). Stability studies are crucial for determining appropriate storage conditions, shelf-life, and for the development of stable pharmaceutical formulations.

This guide will explore the anticipated stability of this molecule under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Chemical Structure and Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. This compound possesses key functional groups and structural features that are susceptible to degradation.

  • Lactone Ring: The five-membered lactone (a cyclic ester) is the most reactive part of the molecule and is prone to hydrolysis, particularly under acidic or basic conditions.

  • Bicyclic System: The strained bicyclo[3.1.0]hexane system may be susceptible to thermal degradation.

  • Phenyl Group: The phenyl substituent can influence the electronic properties of the lactone and may be involved in photolytic degradation pathways.

A summary of its known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀O₂[1]
Molecular Weight 174.19 g/mol [1]
CAS Number 63106-93-4[1]
Melting Point 49-50 °C[1]
Boiling Point 340.05 °C at 760 mmHg[1]
Solubility Soluble in Chloroform, Methanol[1]
Storage Temperature Refrigerator, under inert atmosphere, hygroscopic[1]

Anticipated Degradation Pathways

Based on the chemical structure, the primary anticipated degradation pathway for this compound is the hydrolysis of the lactone ring. Other potential degradation routes include oxidation, photolysis, and thermal decomposition. A logical representation of the primary degradation pathway is illustrated below.

Anticipated Hydrolytic Degradation Pathway A This compound B Hydroxy Carboxylic Acid Intermediate A->B Lactone Hydrolysis (Acid or Base Catalyzed) Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Compound B Dissolve in Appropriate Solvent A->B C Acid Hydrolysis B->C D Base Hydrolysis B->D E Oxidative Degradation B->E F Thermal Degradation B->F G Photolytic Degradation B->G H Neutralize (if necessary) C->H D->H E->H F->H G->H I Dilute to Working Concentration H->I J Analyze by HPLC-UV/MS I->J K Characterize Degradants J->K

References

An In-depth Technical Guide on the Solubility of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate in the synthesis of the antidepressant Milnacipran. Understanding the solubility of this compound is critical for its efficient use in synthetic chemistry, particularly for reaction setup, purification, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility in a few organic solvents has been reported. This information is summarized in the table below.

SolventTemperature (°C)Pressure (atm)Solubility
ChloroformNot SpecifiedNot SpecifiedSoluble[1]
MethanolNot SpecifiedNot SpecifiedSoluble[1]

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for the quantitative determination of the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The amount of solid should be sufficient to ensure that not all of it dissolves.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solutions are saturated.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.

3. Data Analysis:

  • Calculate the solubility of the compound in each solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

  • The results should be reported as the mean and standard deviation of at least three independent experiments.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sample Processing cluster_4 Analysis & Calculation A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Centrifuge D->E F Withdraw supernatant E->F G Filter supernatant (0.45 µm) F->G H Dilute sample G->H I Quantify by HPLC or UV-Vis H->I J Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of a compound.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a valuable chiral building block in organic synthesis, notably serving as a key intermediate in the preparation of pharmacologically active molecules such as Levomilnacipran[1][2][3]. The rigid bicyclic structure and defined stereochemistry make it an attractive scaffold for the development of novel therapeutics. This document provides detailed protocols for the asymmetric synthesis of this compound, focusing on two primary methodologies: Intramolecular Nucleophile-Catalyzed Aldol-Lactonization (NCAL) and Chiral Pool Synthesis from (R)-epichlorohydrin. These methods offer high enantioselectivity and good yields, making them suitable for laboratory and potential scale-up applications.

Method 1: Intramolecular Nucleophile-Catalyzed Aldol-Lactonization (NCAL)

This method leverages a chiral amine catalyst to induce asymmetry in the cyclization of an achiral aldehyde-acid precursor. The reaction proceeds through a proposed aldol-lactonization pathway, affording the bicyclic β-lactone with high enantiomeric excess[4][5][6]. The use of modified Mukaiyama reagents has been shown to improve reaction efficiency and shorten reaction times without compromising enantioselectivity[5].

Quantitative Data Summary
EntryChiral Catalyst (mol %)ReagentSolventYield (%)ee (%)
1O-Acetylquinidine (10)Mukaiyama's ReagentCH3CN5492
2O-Acetylquinine (10)Mukaiyama's ReagentCH3CN--
3-Modified Mukaiyama Reagents-70-8291-98

Data compiled from studies on analogous bicyclic β-lactone syntheses via the NCAL process[4][5].

Experimental Protocol

Step 1: Synthesis of the Aldehyde-Acid Precursor

The synthesis of the required aldehyde-acid precursor, 3-phenyl-4-formylbutanoic acid, is a prerequisite for the NCAL reaction. This can be achieved through various standard organic chemistry methods, such as the ozonolysis of a corresponding unsaturated acid.

Step 2: Asymmetric Aldol-Lactonization

  • Preparation: All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) in oven-dried glassware[7]. Acetonitrile and diisopropylethylamine should be distilled from CaH2 prior to use[7].

  • Reaction Setup: To a solution of O-acetylquinidine (10 mol %), Mukaiyama's reagent, and Hünig's base (diisopropylethylamine) in acetonitrile, a solution of the aldehyde-acid precursor in acetonitrile is added slowly over a period of several hours.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the desired this compound.

  • Characterization: The enantiomeric excess of the product is determined by chiral gas chromatography (GC) analysis[7].

Reaction Workflow

NCAL_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Start precursor Aldehyde-Acid Precursor start->precursor reaction_vessel Reaction Vessel (Acetonitrile) precursor->reaction_vessel Slow Addition catalyst Chiral Catalyst (O-Acetylquinidine) catalyst->reaction_vessel reagents Mukaiyama's Reagent Hünig's Base reagents->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup Reaction Complete purify Flash Chromatography workup->purify product (1R,5S)-1-Phenyl- 3-oxabicyclo[3.1.0]hexan-2-one purify->product analysis Chiral GC Analysis product->analysis Determine ee

Caption: Workflow for the Asymmetric NCAL Synthesis.

Method 2: Chiral Pool Synthesis from (R)-Epichlorohydrin

This industrially relevant method utilizes a readily available chiral starting material, (R)-epichlorohydrin, to establish the desired stereochemistry. The synthesis proceeds through the formation of a cyclopropane derivative, followed by hydrolysis and intramolecular cyclization to yield the target bicyclic lactone[1].

Quantitative Data Summary
Starting MaterialsBaseSolventYield (%)ee (%)
Phenylacetonitrile, (R)-EpichlorohydrinSodium AmideToluene6796

Data reported for the synthesis of the enantiomeric (1S,5R) product, which is a key intermediate for Levomilnacipran[1].

Experimental Protocol

Step 1: Alkylation of Phenylacetonitrile

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of sodium amide in anhydrous toluene is prepared.

  • Addition of Phenylacetonitrile: Phenylacetonitrile is added dropwise to the suspension at a controlled temperature.

  • Addition of (R)-Epichlorohydrin: After the initial reaction, (R)-epichlorohydrin is added dropwise, and the reaction mixture is heated to reflux for several hours.

  • Work-up: The reaction is cooled and carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed, dried, and concentrated to give the crude cyclopropane nitrile intermediate.

Step 2: Hydrolysis and Intramolecular Cyclization

  • Hydrolysis: The crude cyclopropane nitrile is subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group to a carboxylic acid.

  • Cyclization: The resulting carboxylic acid undergoes intramolecular cyclization, often promoted by the hydrolysis conditions or subsequent treatment, to form the bicyclic lactone.

  • Purification: The final product, this compound, is purified by crystallization or column chromatography.

Synthetic Pathway

Chiral_Pool_Synthesis phenylacetonitrile Phenylacetonitrile alkylation Alkylation phenylacetonitrile->alkylation epichlorohydrin (R)-Epichlorohydrin epichlorohydrin->alkylation intermediate Cyclopropane Nitrile Intermediate alkylation->intermediate 1. NaNH2, Toluene hydrolysis_cyclization Hydrolysis & Intramolecular Cyclization intermediate->hydrolysis_cyclization product (1R,5S)-1-Phenyl- 3-oxabicyclo[3.1.0]hexan-2-one hydrolysis_cyclization->product 2. H3O+ or OH-

References

Application Notes and Protocols for the Chiral Synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a key chiral intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the serotonin-norepinephrine reuptake inhibitor (SNRI) Levomilnacipran.[1] The stereochemistry of this bicyclic lactone is crucial for the biological activity of the final drug substance. This document provides detailed application notes and protocols for the chiral synthesis of this compound, commencing from the readily available starting material, phenylacetonitrile. The synthesis relies on a chiral pool approach, utilizing (R)-epichlorohydrin to introduce the desired stereochemistry.

The synthetic strategy involves the diastereoselective alkylation of phenylacetonitrile with (R)-epichlorohydrin in the presence of a strong base, followed by a one-pot hydrolysis of the nitrile group and subsequent intramolecular cyclization to yield the target bicyclic lactone. This method is robust, scalable, and provides the product with high enantiomeric excess.

Chemical Transformation and Logic

The synthesis proceeds through a two-step sequence following the deprotonation of phenylacetonitrile. The resulting anion undergoes a nucleophilic attack on the epoxide of (R)-epichlorohydrin, followed by an intramolecular cyclization. The subsequent hydrolysis of the nitrile and lactonization yields the final product.

G cluster_start Starting Materials cluster_reaction Key Transformations cluster_product Final Product Phenylacetonitrile Phenylacetonitrile Alkylation Alkylation Phenylacetonitrile->Alkylation R_Epichlorohydrin (R)-Epichlorohydrin R_Epichlorohydrin->Alkylation Hydrolysis_Cyclization Hydrolysis & Intramolecular Cyclization Alkylation->Hydrolysis_Cyclization Target_Molecule This compound Hydrolysis_Cyclization->Target_Molecule

Caption: Logical flow of the chiral synthesis.

Experimental Workflow

The overall experimental workflow is a streamlined, one-pot procedure that minimizes the need for isolation of intermediates, thereby improving efficiency and yield.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Start Deprotonation Deprotonation of Phenylacetonitrile start->Deprotonation end End Alkylation Alkylation with (R)-Epichlorohydrin Deprotonation->Alkylation Hydrolysis Hydrolysis of Cyano Intermediate Alkylation->Hydrolysis Cyclization Intramolecular Cyclization Hydrolysis->Cyclization Quenching Reaction Quenching Cyclization->Quenching Extraction Solvent Extraction Quenching->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Purification->end

Caption: Overall experimental workflow.

Data Presentation

The following table summarizes the key quantitative data for the chiral synthesis of this compound.

StepProductTypical Yield (%)Enantiomeric Excess (ee, %)Reference
Alkylation, Hydrolysis, and Intramolecular Cyclization (One-Pot)This compound6796[2]

Experimental Protocols

Materials and Equipment:

  • Phenylacetonitrile (≥98%)

  • (R)-Epichlorohydrin (≥98%)

  • Sodium amide (NaNH₂) or Sodium hexamethyldisilazide (NaHMDS)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Protocol 1: Synthesis using Sodium Amide in Toluene

This protocol is adapted from a reported industrial synthesis method.[2]

  • Deprotonation of Phenylacetonitrile:

    • To a suspension of sodium amide (1.05 eq) in anhydrous toluene, add a solution of phenylacetonitrile (1.0 eq) in toluene dropwise at 0-5 °C under an inert atmosphere.

    • Stir the reaction mixture at 0 °C for at least 1 hour.

  • Alkylation with (R)-Epichlorohydrin:

    • To the reaction mixture from the previous step, add a solution of (R)-epichlorohydrin (0.4 eq) in toluene dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the mixture at 50 °C for a minimum of 2 hours.

  • Hydrolysis and Intramolecular Cyclization:

    • Cool the reaction mixture and slowly pour it into water for hydrolysis, keeping the temperature between 5-40 °C.

    • Add a 30% aqueous solution of sodium hydroxide and heat the mixture to 95 °C to facilitate the hydrolysis of the nitrile group.

    • After hydrolysis, cool the mixture and acidify with a 25% hydrochloric acid solution to the appropriate pH to induce lactonization.

    • Heat the acidified mixture to 60 °C for at least 3 hours.

  • Workup and Purification:

    • Separate the organic (toluene) phase.

    • Wash the organic phase with water and then with a 10% sodium carbonate solution until the pH is neutral (pH ~8).

    • Wash again with water and then concentrate the toluene phase under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by crystallization or column chromatography.

Protocol 2: Synthesis using Sodium Hexamethyldisilazide in THF

This protocol is based on a patent describing a one-pot process.

  • Alkylation:

    • To a cooled (-25 to -20 °C) solution of phenylacetonitrile (1.0 eq) and (R)-epichlorohydrin (0.87 eq) in anhydrous THF under a nitrogen atmosphere, add sodium hexamethyldisilazide (1.1 eq) dropwise.

    • Stir the reaction mixture at this temperature for 3 hours.

  • Hydrolysis and Cyclization:

    • Quench the reaction by adding water at -25 to -20 °C.

    • Remove the THF by distillation.

    • To the residue, add DMSO and a solution of sodium hydroxide in water.

    • Stir the mixture at 25-30 °C.

    • Adjust the pH of the reaction mixture to ~2.0 using hydrochloric acid and stir for 4 hours at 25-30 °C.

  • Workup:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene.

    • Combine the organic layers and wash with sodium bicarbonate solution followed by brine.

    • The resulting organic layer containing the product can be used in the next step without further isolation or concentrated to yield the product.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Sodium amide and sodium hexamethyldisilazide are highly reactive and corrosive bases. Handle with extreme care and under an inert atmosphere.

  • (R)-Epichlorohydrin is a toxic and carcinogenic substance. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The chiral synthesis of this compound from phenylacetonitrile and (R)-epichlorohydrin is an efficient and stereoselective process. The protocols provided herein offer robust methods for obtaining this valuable intermediate with high enantiomeric purity, suitable for applications in pharmaceutical and fine chemical synthesis. The one-pot nature of the reaction makes it particularly attractive for large-scale production. Researchers should carefully consider the safety precautions associated with the reagents used in this synthesis.

References

Application Notes and Protocols: (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one as a Key Intermediate in the Enantioselective Synthesis of Milnacipran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one as a crucial chiral intermediate in the asymmetric synthesis of Milnacipran, a selective serotonin-norepinephrine reuptake inhibitor (SNRI). The protocols described herein outline a robust and efficient pathway to produce the therapeutically active (1S,2R)-enantiomer of Milnacipran, also known as Levomilnacipran. This guide includes comprehensive methodologies, tabulated quantitative data for key reaction steps, and visualizations of the synthetic workflow and the drug's mechanism of action.

Introduction

Milnacipran is a widely prescribed medication for the management of fibromyalgia and major depressive disorder.[1][2] Its therapeutic efficacy is primarily attributed to the (1S,2R)-enantiomer, Levomilnacipran, which exhibits a more potent inhibition of serotonin and norepinephrine reuptake compared to its counterpart.[3] The enantioselective synthesis of Levomilnacipran is of significant interest to the pharmaceutical industry to provide a more targeted and effective treatment with potentially fewer side effects.

A key strategy in the asymmetric synthesis of Levomilnacipran involves the use of the chiral building block, this compound. This bicyclic lactone establishes the desired stereochemistry early in the synthetic sequence, which is then carried through to the final active pharmaceutical ingredient (API). This document details the synthetic route from this intermediate to Levomilnacipran, providing protocols that are reproducible and scalable.

Synthetic Pathway Overview

The synthesis of Levomilnacipran from this compound proceeds through a three-step sequence:

  • Ring-Opening Amidation: The bicyclic lactone undergoes a nucleophilic ring-opening reaction with diethylamine in the presence of a Lewis acid to yield the corresponding amide alcohol, (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide.

  • Hydroxyl Group Activation and Amination: The primary hydroxyl group of the amide alcohol is activated, typically by conversion to a sulfonate ester or a halide, to facilitate nucleophilic substitution with an amine source. A common approach is the Gabriel synthesis, which utilizes potassium phthalimide to introduce the amino group in a protected form.

  • Deprotection and Salt Formation: The phthalimide protecting group is removed to liberate the primary amine, yielding Levomilnacipran free base. Subsequent treatment with hydrochloric acid affords the stable and pharmaceutically acceptable hydrochloride salt.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Ring-Opening Amidation cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection & Salt Formation Intermediate This compound AmideAlcohol (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)- 1-phenylcyclopropane-1-carboxamide Intermediate->AmideAlcohol Diethylamine, Lewis Acid (e.g., AlCl3) ActivatedIntermediate Activated Amide Alcohol (e.g., Chloro or Sulfonate derivative) AmideAlcohol->ActivatedIntermediate Activation (e.g., SOCl2 or MsCl) PhthalimidoDerivative (1S,2R)-2-((1,3-Dioxoisoindolin-2-yl)methyl)- N,N-diethyl-1-phenylcyclopropanecarboxamide ActivatedIntermediate->PhthalimidoDerivative Potassium Phthalimide (Gabriel Synthesis) LevomilnacipranBase Levomilnacipran (Free Base) PhthalimidoDerivative->LevomilnacipranBase Hydrazine or Acid Hydrolysis LevomilnacipranHCl Levomilnacipran HCl LevomilnacipranBase->LevomilnacipranHCl HCl

Caption: Synthetic workflow for Levomilnacipran HCl.

Experimental Protocols

Step 1: Synthesis of (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide (Amide Alcohol)

This protocol describes the ring-opening of the bicyclic lactone with diethylamine.

Materials:

  • This compound

  • Aluminum chloride (AlCl₃)

  • Diethylamine

  • Toluene

  • Ice-cooled water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of aluminum chloride (1.2 eq) in toluene at 0 °C under an inert atmosphere, add diethylamine (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Add a solution of this compound (1.0 eq) in toluene to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cooled water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide alcohol.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the pure amide alcohol.[3][4]

Step 2: Synthesis of (1S,2R)-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide (Phthalimido Derivative)

This protocol details the conversion of the amide alcohol to the phthalimido derivative via a Gabriel synthesis.

Materials:

  • (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

  • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Activation of the Alcohol:

    • Dissolve the amide alcohol (1.0 eq) in DCM at 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq) or thionyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours.

    • Wash the reaction mixture with cold water and brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude activated intermediate. This intermediate is often used in the next step without further purification.

  • Gabriel Synthesis:

    • Dissolve the crude activated intermediate in DMF.

    • Add potassium phthalimide (1.5 eq) to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water and stir until a precipitate forms.

    • Collect the solid by filtration, wash with water, and dry to yield the crude phthalimido derivative.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[3]

Step 3: Synthesis of Levomilnacipran Hydrochloride

This protocol describes the deprotection of the phthalimido derivative and subsequent salt formation.

Materials:

  • (1S,2R)-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide

  • Hydrazine hydrate or Hydrochloric acid (for hydrolysis)

  • Ethanol

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Diethyl ether

Procedure:

  • Deprotection:

    • Suspend the phthalimido derivative (1.0 eq) in ethanol.

    • Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours.

    • Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude Levomilnacipran free base.

  • Salt Formation:

    • Dissolve the crude free base in a minimal amount of ethanol or diethyl ether.

    • Slowly add a solution of hydrochloric acid in ethanol or ether (1.1 eq) with stirring.

    • The hydrochloride salt will precipitate out of solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Levomilnacipran hydrochloride.[3]

Quantitative Data

The following table summarizes typical yields and purity for the key synthetic steps.

StepProductTypical Yield (%)Purity (HPLC, %)
1(1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide85 - 95>98
2(1S,2R)-2-((1,3-Dioxoisoindolin-2-yl)methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide70 - 85>97
3Levomilnacipran Hydrochloride80 - 90>99.5

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of reaction and purification conditions.

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

Milnacipran exerts its therapeutic effects by acting as a serotonin-norepinephrine reuptake inhibitor (SNRI). In the central nervous system, neurotransmitters like serotonin (5-HT) and norepinephrine (NE) are released from a presynaptic neuron into the synaptic cleft, where they bind to receptors on the postsynaptic neuron to transmit a signal. After signaling, these neurotransmitters are taken back up into the presynaptic neuron by transporter proteins (SERT for serotonin and NET for norepinephrine).

In conditions such as fibromyalgia and depression, there may be a dysregulation of these neurotransmitter systems. Milnacipran blocks the SERT and NET transporter proteins, which prevents the reuptake of serotonin and norepinephrine from the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling to the postsynaptic neuron. The elevated levels of serotonin and norepinephrine are believed to help modulate pain perception and improve mood.[5]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles with Serotonin (5-HT) & Norepinephrine (NE) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release SERT SERT NET NET Release Release SynapticCleft SynapticCleft Serotonin->SERT Reuptake Receptor5HT 5-HT Receptor Serotonin->Receptor5HT Binds Norepinephrine->NET Reuptake ReceptorNE NE Receptor Norepinephrine->ReceptorNE Binds Signal Signal Transmission Receptor5HT->Signal ReceptorNE->Signal Milnacipran Milnacipran Milnacipran->SERT Inhibits Milnacipran->NET Inhibits

Caption: Mechanism of action of Milnacipran.

Conclusion

The use of this compound as a chiral intermediate provides an effective and stereocontrolled route to the synthesis of Levomilnacipran. The protocols outlined in this document offer a practical guide for researchers and professionals in the field of drug development. The provided quantitative data and visualizations aim to facilitate a deeper understanding of the synthesis and mechanism of this important therapeutic agent. Further optimization of reaction conditions may be possible to improve yields and process efficiency for large-scale manufacturing.

References

Protocol for the synthesis of Milnacipran using (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the antidepressant drug Milnacipran, utilizing the chiral intermediate (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. This key bicyclic lactone serves as a crucial building block, enabling an efficient and stereoselective pathway to the desired (1S,2R)-enantiomer of Milnacipran. The following sections outline the synthetic strategy, a step-by-step experimental protocol, and a summary of expected yields and purity.

Introduction

Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder and fibromyalgia.[1] The therapeutic efficacy of Milnacipran is primarily attributed to its (1S,2R)-enantiomer, also known as Levomilnacipran.[1] Enantioselective synthesis is therefore critical for producing the pharmacologically active agent. One established industrial route involves the use of the chiral intermediate this compound. This approach offers a robust and scalable method for obtaining the desired enantiomer with high purity.[1]

Synthetic Pathway Overview

The synthesis commences with the ring-opening of this compound using diethylamine in the presence of a Lewis acid. This step yields an intermediate amide alcohol. The hydroxyl group is then activated, typically through chlorination, to facilitate a subsequent nucleophilic substitution. The final steps involve the introduction of the primary amine and conversion to the hydrochloride salt to afford Milnacipran HCl.

Synthesis_Workflow A (1R,5S)-1-Phenyl-3- oxabicyclo[3.1.0]hexan-2-one B (1S,2R)-N,N-Diethyl-2-(hydroxymethyl) -1-phenylcyclopropane-1-carboxamide A->B Diethylamine, Lewis Acid (e.g., AlCl3) C (1S,2R)-2-(Chloromethyl)-N,N-diethyl -1-phenylcyclopropane-1-carboxamide B->C Chlorinating Agent (e.g., SOCl2) D Milnacipran Base C->D Amination E Milnacipran HCl D->E HCl

Caption: Synthetic workflow for Milnacipran HCl.

Experimental Protocol

Step 1: Synthesis of (1S,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

This procedure involves the Lewis acid-mediated ring-opening of the bicyclic lactone with diethylamine.

  • Reagent Preparation: In a suitable reaction vessel under an inert atmosphere, suspend aluminum chloride in toluene.

  • Amine Addition: To the suspension, add diethylamine while maintaining the temperature at or below room temperature.

  • Lactone Addition: Cool the mixture to 0-5°C. Slowly add a solution of this compound dissolved in toluene to the reaction mixture over a period of approximately one hour, maintaining the temperature between 10-15°C.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for one hour.[2]

  • Work-up: Quench the reaction by carefully adding ice-cold water. Separate the organic layer, and wash it sequentially with water and a dilute solution of hydrochloric acid.[2] The resulting organic layer containing the product can be carried forward to the next step.

Step 2: Synthesis of (1S,2R)-2-(Chloromethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide

This step involves the conversion of the primary alcohol to a chloride.

  • Chlorination: To the organic solution from the previous step, add a chlorinating agent such as thionyl chloride. The reaction is typically carried out in a suitable solvent like toluene.

  • Reaction Monitoring: Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or HPLC).

  • Solvent Removal: Upon completion, it is crucial to remove the hydrochloric acid formed during the reaction. This can be achieved by concentrating the reaction medium.[3]

Step 3: Synthesis of Milnacipran

This step involves the formation of the primary amine. One common method is through a Gabriel synthesis, which involves reaction with a phthalimide salt followed by deprotection.

  • Nucleophilic Substitution: React the chloro-intermediate with a phthalimide salt, such as potassium phthalimide.[4]

  • Deprotection: The resulting phthalimide derivative is then treated with a reagent like hydrazine to liberate the primary amine, yielding Milnacipran base.

Step 4: Formation of Milnacipran Hydrochloride
  • Salt Formation: Dissolve the Milnacipran base in a suitable solvent mixture, for example, a mixture of toluene, isopropyl acetate, and isopropanol.[3]

  • Acidification: Add a solution of hydrochloric acid in a solvent like isopropanol until the pH is acidic (pH 3-4).[3]

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Cool the mixture to facilitate complete precipitation.[3]

  • Purification: Filter the solid, wash with a suitable solvent such as isopropyl acetate, and dry under vacuum to yield Milnacipran hydrochloride.[3]

Data Presentation

StepIntermediate/ProductReagentsTypical YieldEnantiomeric Excess (ee)
- (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (Starting Material)Phenylacetonitrile, (R)-epichlorohydrin, NaNH267%96%
1-4 (1S,2R)-Milnacipran Hydrochloride(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, Diethylamine, AlCl3, SOCl2, Phthalimide Salt, HCl>45% (relative to (R)-epichlorhydrin)>98%

Note: The yield for the starting material synthesis is provided for context. The overall yield for the conversion of the bicyclic lactone to Milnacipran HCl is reported relative to the initial chiral starting material, (R)-epichlorohydrin.[1][3]

Conclusion

The synthetic protocol detailed above, utilizing this compound, represents an effective and stereocontrolled method for the preparation of Milnacipran. This pathway is well-suited for producing the therapeutically important (1S,2R)-enantiomer with high enantiomeric purity, making it a valuable process for pharmaceutical development and manufacturing.

References

Large-Scale Synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a crucial chiral intermediate in the synthesis of Levomilnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. The stereochemistry of this bicyclic lactone is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of this key intermediate, targeting researchers, scientists, and professionals in drug development. We will explore and compare three primary enantioselective strategies: chiral pool synthesis, asymmetric synthesis, and chiral resolution.

Introduction

The demand for enantiomerically pure pharmaceuticals has driven the development of robust and scalable synthetic routes to chiral building blocks. This compound (also known as Levomilnacipran Lactone) is a prime example of such a critical intermediate. Its rigid bicyclic structure and specific stereoconfiguration are installed early in the synthesis of Levomilnacipran, making its efficient and stereocontrolled production a key focus for industrial manufacturing.

This guide details the primary methodologies for obtaining this compound with high enantiomeric purity on a large scale. The selection of a particular synthetic route in an industrial setting often depends on factors such as cost of starting materials, scalability, overall yield, and the robustness of the process.

Comparative Overview of Synthetic Strategies

Three principal strategies have been successfully employed for the large-scale synthesis of this compound. The following table summarizes the key quantitative parameters of each method, providing a basis for comparison.

ParameterChiral Pool SynthesisAsymmetric SynthesisChiral Resolution
Chiral Source (R)-Epichlorohydrin or (R)-EpibromopropaneChiral auxiliaries or catalystsChiral resolving agents (e.g., tartaric acid derivatives, chiral amines)
Typical Starting Materials Phenylacetonitrile, (R)-epihalohydrinPhenylacetic acid derivativesRacemic 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Reported Yield 67-79%Varies depending on the specific methodTheoretically max 50% (without racemization of the unwanted enantiomer)
Enantiomeric Excess (e.e.) Typically >96%Can achieve >95%Can achieve >99% after recrystallization
Key Advantages High enantioselectivity from a readily available chiral starting material, well-established for industrial scale.Elegant approach from simple achiral precursors, potential for high stereocontrol.Established classical method, can produce very high enantiomeric purity.
Key Disadvantages Reliance on the cost and availability of the chiral starting material.May require expensive chiral auxiliaries or catalysts, and optimization of reaction conditions can be complex.Loss of at least 50% of the material, requires additional steps for resolving agent removal and potential racemization and recycling of the unwanted enantiomer.

Experimental Protocols

Chiral Pool Synthesis from (R)-Epihalohydrin

This is a widely adopted industrial method that utilizes a readily available chiral starting material to set the desired stereochemistry.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Phthalimide Addition cluster_2 Step 3: Hydrolysis and Cyclization Phenylacetonitrile Phenylacetonitrile Intermediate_1 Intermediate Cyano-epoxide Phenylacetonitrile->Intermediate_1 1. NaH, Acetonitrile 2. (R)-Epibromopropane Intermediate_2 Phthalimido Intermediate Intermediate_1->Intermediate_2 Potassium Phthalimide, PPh3, DDQ Final_Product This compound Intermediate_2->Final_Product Conc. H2SO4, Acetonitrile then NaOH workup

Caption: Chiral Pool Synthesis Workflow.

Materials:

  • Phenylacetonitrile

  • Sodium hydride (NaH)

  • Acetonitrile

  • (R)-Epibromopropane

  • Potassium phthalimide

  • Triphenylphosphine (PPh₃)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Water

Procedure:

  • Step 1: Alkylation. To a 500 mL three-necked flask at room temperature, add acetonitrile (150 mL) and slowly add sodium hydride (6.2 g, 256.8 mmol) in portions.

  • Slowly add phenylacetonitrile (15.0 g, 128.4 mmol) to the suspension and stir the reaction at 15°C for 1 hour.

  • Slowly add a solution of (R)-epibromopropane (19.3 g, 141.2 mmol) in acetonitrile (45 mL).

  • After the addition is complete, allow the reaction to proceed at room temperature for 2 hours.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the intermediate cyano-epoxide. A purity of 98.47% and a yield of 78.77% have been reported for this step.[1]

  • Step 2: Phthalimide Addition. To a 250 mL three-necked flask, add the intermediate from the previous step (10.0 g, 57.7 mmol) and acetonitrile (100 mL). Stir until fully dissolved.

  • Add potassium phthalimide (21.4 g, 115.5 mmol), triphenylphosphine (30.3 g, 115.5 mmol), and DDQ (26.2 g, 115.5 mmol).

  • Heat the reaction mixture to 80°C and maintain for 6 hours, monitoring the reaction completion by TLC.

  • Quench the reaction with water (120 mL) and extract the organic phase with dichloromethane.

  • Concentrate the solvent under reduced pressure and purify by column chromatography to yield the phthalimido intermediate. A purity of 98.51% and a yield of 89.51% have been reported.[1]

  • Step 3: Hydrolysis and Intramolecular Cyclization. To a 250 mL three-necked flask, add the phthalimido intermediate (14.0 g, 46.3 mmol) and acetonitrile (140 mL). Stir until fully dissolved.

  • Add concentrated sulfuric acid (9.2 g, 92.6 mmol) and stir at room temperature for 3 hours, monitoring for completion by TLC.

  • Adjust the pH to 7-8 with a 50% aqueous solution of sodium hydroxide.

  • Collect the resulting precipitate by suction filtration and purify the filter cake by column chromatography to obtain this compound. A purity of 98.80% and a yield of 75.73% have been reported for this final step.[1]

Asymmetric Synthesis

This approach establishes the key stereocenters through enantioselective reactions, starting from an achiral precursor like phenylacetic acid.

G cluster_0 Asymmetric Alkylation cluster_1 Diastereoselective Cyclopropanation Phenylacetic_Acid Phenylacetic Acid Chiral_Intermediate Enantioenriched Alkene Phenylacetic_Acid->Chiral_Intermediate Chiral Auxiliary or Catalyst Bicyclic_Lactone This compound Chiral_Intermediate->Bicyclic_Lactone Cyclopropanating Agent

Caption: Asymmetric Synthesis Logical Flow.

Detailed large-scale protocols for the asymmetric synthesis of this specific molecule are less commonly published in open literature and are often proprietary. However, the general approach involves the following key transformations:

  • Enantioselective Alkylation of Phenylacetic Acid: The first stereocenter is established by the enantioselective alkylation of a phenylacetic acid derivative. This is often achieved using a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereochemical outcome of the alkylation.

  • Diastereoselective Cyclopropanation: The second key step is a diastereoselective cyclopropanation of the resulting chiral alkene. This creates the bicyclic ring system with the desired relative stereochemistry.

  • Removal of Chiral Auxiliary and Lactonization: The chiral auxiliary is then cleaved and the resulting intermediate is cyclized to form the target lactone.

Note: Specific reagents, conditions, and yields for a large-scale process would require access to proprietary industrial process development reports.

Chiral Resolution of Racemic Lactone

This classical method involves the synthesis of the racemic lactone followed by separation of the desired (1R,5S)-enantiomer.

G cluster_0 Racemic Synthesis cluster_1 Diastereomeric Salt Formation cluster_2 Separation and Liberation Starting_Materials Phenylacetonitrile, Epichlorohydrin Racemic_Lactone Racemic 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Starting_Materials->Racemic_Lactone Non-chiral Synthesis Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Lactone->Diastereomeric_Salts Chiral Resolving Agent Desired_Enantiomer This compound Diastereomeric_Salts->Desired_Enantiomer 1. Fractional Crystallization 2. Liberation of Lactone

Caption: Chiral Resolution Workflow.

The resolution of the racemic lactone itself is challenging. A more common industrial approach is to proceed with the racemic lactone to a later intermediate in the synthesis of Milnacipran, such as the corresponding amino alcohol or Milnacipran itself, and then perform the chiral resolution. The general principles for resolving a racemic mixture, for instance of a downstream amine intermediate, are as follows:

  • Diastereomeric Salt Formation: The racemic mixture is treated with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid) in a suitable solvent. This forms a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent and will preferentially crystallize out of the solution. This allows for the separation of the diastereomers by filtration.

  • Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the enantiomerically pure free base.

  • Isolation: The desired enantiomer is then extracted and purified.

Note: The choice of resolving agent and solvent system is critical and requires significant empirical optimization for a given substrate to achieve efficient separation and high yields.

Conclusion

The large-scale synthesis of this compound can be effectively achieved through several enantioselective strategies. The chiral pool synthesis from (R)-epihalohydrins represents a robust and widely used industrial method, offering high enantioselectivity. Asymmetric synthesis provides an elegant alternative, though often with higher initial development costs. Chiral resolution, while a classical and effective technique for achieving high purity, is inherently less atom-economical. The choice of the optimal synthetic route will depend on a careful evaluation of economic and process-related factors for a given manufacturing scenario. The protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals working on the synthesis of Levomilnacipran and related compounds.

References

Application of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. Consequently, there is a pressing need for the discovery and development of novel antimicrobial agents with unique mechanisms of action. One promising avenue of research involves the exploration of complex, three-dimensional molecular scaffolds that can serve as the foundation for new classes of antibiotics. The bicyclo[3.1.0]hexane framework, a rigid and stereochemically defined structure, has garnered interest in medicinal chemistry for its potential to orient pharmacophoric groups in precise spatial arrangements, leading to enhanced target binding and improved pharmacological properties.

While direct studies on the antimicrobial applications of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one are not extensively documented in publicly available literature, the closely related (1R,5S)-3-azabicyclo[3.1.0]hexane and (1R,5S)-3-oxabicyclo[3.1.0]hexane cores are key components of a patented class of potent antimicrobial agents.[1] These bicyclic moieties have been incorporated into oxazolidinone antibiotics, a class of drugs known for their efficacy against a range of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3]

The bicyclo[3.1.0]hexane scaffold serves as a conformationally restricted isostere for other cyclic amines and ethers, such as the morpholine ring found in the commercial antibiotic linezolid. This structural constraint can lead to improved potency and a broader spectrum of activity.[2][3] The synthesis of antimicrobial agents incorporating this scaffold typically involves the coupling of the bicyclic core with a substituted phenyl-oxazolidinone moiety. The resulting compounds have demonstrated potent activity against both Gram-positive and some Gram-negative bacteria.

This document provides an overview of the synthetic strategies and antimicrobial potential of compounds derived from the bicyclo[3.1.0]hexane scaffold, with a focus on providing detailed protocols and summarizing the available activity data to guide further research in this promising area of antimicrobial drug discovery.

Data Presentation

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of a representative bicyclo[3.1.0]hexylphenyl-oxazolidinone derivative against a panel of pathogenic bacteria. The data is compiled from studies on this class of compounds and illustrates their potential as broad-spectrum antimicrobial agents. It is important to note that specific quantitative data for derivatives of this compound is not available in the reviewed literature; the presented data is for structurally related compounds.

Compound ClassBacterial StrainMIC (µg/mL)Reference
(Azabicyclo[3.1.0]hexylphenyl)oxazolidinoneStaphylococcus aureus≤ 1[3]
(Azabicyclo[3.1.0]hexylphenyl)oxazolidinoneStreptococcus pneumoniae≤ 1[3]
(Azabicyclo[3.1.0]hexylphenyl)oxazolidinoneEnterococcus faecalis≤ 1[3]
(Azabicyclo[3.1.0]hexylphenyl)oxazolidinoneHaemophilus influenzae4[3]

Experimental Protocols

The following protocols are adapted from the synthetic methodologies described in the patent literature for the preparation of antimicrobial bicyclo[3.1.0]hexylphenyl-oxazolidinone derivatives.[1] These protocols provide a general framework for the synthesis of this class of compounds.

Protocol 1: Synthesis of N-[((5S)-3-{3-fluoro-4-[exo-(1R,5S)-3-oxabicyclo[3.1.0]hex-6-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide

This protocol outlines the synthesis of an oxabicyclo[3.1.0]hexane-containing oxazolidinone.

Materials:

  • exo-(1R,5S)-6-(2-Fluoro-4-nitrophenyl)-3-oxabicyclo[3.1.0]hexane

  • (5S)-5-[(tert-butoxycarbonylamino)methyl]-1,3-oxazolidin-2-one

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Ethyl acetate

  • Methanol

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane

  • Hydrochloric acid (4 N in dioxane)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reduction of the Nitro Group:

    • Dissolve exo-(1R,5S)-6-(2-Fluoro-4-nitrophenyl)-3-oxabicyclo[3.1.0]hexane in a mixture of ethyl acetate and methanol.

    • Add 10% palladium on carbon catalyst.

    • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure to yield the corresponding aniline derivative.

  • Coupling with the Oxazolidinone Moiety:

    • Dissolve the aniline derivative and (5S)-5-[(tert-butoxycarbonylamino)methyl]-1,3-oxazolidin-2-one in a suitable solvent.

    • Carry out a palladium-catalyzed cross-coupling reaction to form the N-aryl oxazolidinone. (Specific conditions for this step are detailed in the source patent).

  • Deprotection of the Amine:

    • Dissolve the product from the previous step in dichloromethane.

    • Add 4 N HCl in dioxane and stir the mixture at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the amine.

  • Acetylation of the Amine:

    • Suspend the amine hydrochloride salt in dichloromethane.

    • Add triethylamine, followed by the dropwise addition of acetyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final compound.

Protocol 2: Synthesis of N-[((5S)-3-{3-fluoro-4-[exo-(1R,5S)-3-azabicyclo[3.1.0]hex-6-yl]phenyl}-2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide

This protocol describes the synthesis of an azabicyclo[3.1.0]hexane-containing oxazolidinone, which often requires protection and deprotection of the secondary amine on the bicyclic ring.

Materials:

  • tert-Butyl exo-(1R,5S)-6-(2-fluoro-4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • (5S)-5-(Aminomethyl)-3-(3-fluoro-4-aminophenyl)-1,3-oxazolidin-2-one

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Trifluoroacetic acid

  • Dichloromethane

  • Acetyl chloride

  • Triethylamine

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Synthesis of the Phenylenediamine Intermediate:

    • Reduce the nitro group of tert-butyl exo-(1R,5S)-6-(2-fluoro-4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate using catalytic hydrogenation as described in Protocol 1, Step 1.

  • Coupling and Deprotection:

    • Couple the resulting aniline with a suitable oxazolidinone precursor.

    • Remove the Boc protecting group from the azabicyclo[3.1.0]hexane nitrogen using trifluoroacetic acid in dichloromethane.

  • Acetylation:

    • Follow the acetylation procedure as described in Protocol 1, Step 4, to yield the final product.

Visualizations

The following diagrams illustrate the generalized synthetic pathways for the preparation of antimicrobial bicyclo[3.1.0]hexylphenyl-oxazolidinone derivatives.

Synthesis_Pathway_1 Start (1R,5S)-Bicyclo[3.1.0]hexane Precursor Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Intermediate1 Coupling Partner (Phenyl-oxazolidinone) Intermediate1->Coupling Product Antimicrobial Bicyclo[3.1.0]hexylphenyl- oxazolidinone Derivative Coupling->Product

Caption: General synthetic scheme for bicyclo[3.1.0]hexylphenyl-oxazolidinones.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing Start Starting Materials Reaction Chemical Reaction (e.g., Coupling, Acylation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Spectrum Spectrum of Activity (Gram+/Gram-) MIC->Spectrum

Caption: Experimental workflow from synthesis to antimicrobial evaluation.

References

Application Notes and Protocols: Ring-Opening Reactions of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the ring-opening reactions of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key chiral intermediate in the synthesis of pharmaceuticals, notably the serotonin-norepinephrine reuptake inhibitor, Milnacipran. The protocols outlined below are intended to serve as a guide for the strategic cleavage of the lactone and cyclopropane rings to yield highly functionalized cyclopropane derivatives.

Introduction

This compound is a strained bicyclic lactone that serves as a versatile building block in organic synthesis. Its rigid structure and inherent ring strain make it susceptible to nucleophilic attack, leading to a variety of stereochemically defined cyclopropane-containing molecules. The regioselective and stereoselective ring-opening of this lactone is a critical step in the synthesis of several biologically active compounds. This document details key methodologies for these transformations.

Data Presentation: Quantitative Summary of Ring-Opening Reactions

The following table summarizes the quantitative data for representative ring-opening reactions of this compound.

NucleophileReagents and ConditionsProductYield (%)Reference
DiethylamineAlCl₃, Dichloromethane, 0-10°C(1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamideNot explicitly stated, but is a key step in a high-yield process[1]
Potassium PhthalimideN,N-Dimethylformamide, 50-150°C, 20-24hcis-(±)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide precursor>90[2]
Phenylmagnesium BromideTHF6-exo-Hexyl-6-endo-phenyl-3-oxabicyclo[3.1.0]hexan-2-one (from a similar substrate)70 (adapted)[3]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Ring-Opening with Diethylamine

This protocol describes the synthesis of (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide, a crucial intermediate for Milnacipran. The reaction proceeds via a Lewis acid-mediated nucleophilic attack of diethylamine on the lactone.

Materials:

  • (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

  • Aluminum trichloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Diethylamine

  • Water (H₂O)

  • Nitrogen gas (N₂)

  • Standard laboratory glassware and magnetic stirrer

Procedure: [1]

  • Under a nitrogen atmosphere, charge a suitable reaction vessel with aluminum trichloride (1.1 eq) and dichloromethane.

  • Cool the resulting slurry to 0-5°C.

  • Prepare a solution of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (1.0 eq) in dichloromethane.

  • Add the lactone solution to the cooled slurry while maintaining the temperature between 0-10°C.

  • Stir the mixture at this temperature for a designated period (e.g., 10 minutes).

  • Add diethylamine (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0-10°C.

  • After the addition is complete, allow the mixture to warm to 20-25°C and stir for approximately 2.5 hours.

  • Quench the reaction by carefully pouring the mixture into cold water, maintaining the temperature below 30°C.

  • Separate the organic layer, and wash it with water.

  • Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or crystallization as needed.

Protocol 2: Ring-Opening with Potassium Phthalimide

This protocol outlines the reaction of the bicyclic lactone with potassium phthalimide, which serves as a nitrogen nucleophile to introduce a protected amino functionality.

Materials:

  • This compound

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP)

  • Acetic acid

  • Standard laboratory glassware and heating apparatus

Procedure: [2]

  • In a reaction flask, combine this compound (1.0 eq) and potassium phthalimide (1.1 eq) in DMF or NMP.

  • Heat the reaction mixture to a temperature between 50°C and 150°C.

  • Maintain the reaction at this temperature for 20-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with acetic acid to a pH of 5-6.

  • The product can be isolated by extraction with a suitable organic solvent followed by washing, drying, and concentration of the organic phase.

  • Purification can be achieved by chromatography to yield the desired phthalimido-functionalized cyclopropane derivative.

Protocol 3: Representative Ring-Opening with a Grignard Reagent (Adapted)

This protocol is adapted from a procedure for a similar 3-oxabicyclo[3.1.0]hexan-2-one system and describes a potential pathway for C-C bond formation via a Grignard reagent.[3] This reaction is expected to proceed via nucleophilic attack on the lactone carbonyl, followed by ring opening.

Materials:

  • This compound

  • Phenylmagnesium bromide solution in THF (or other Grignard reagent)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure (Representative):

  • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) to the cooled solution via syringe.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway Diagram

Ring_Opening_Reactions cluster_start Starting Material cluster_products Ring-Opened Products A This compound B (1S,2R)-N,N-diethyl-2-(hydroxymethyl) -1-phenylcyclopropanecarboxamide A->B  Diethylamine, AlCl₃  (Protocol 1) C Phthalimido-functionalized cyclopropane derivative A->C  Potassium Phthalimide  (Protocol 2) D Cyclopropyl ketone derivative A->D  Grignard Reagent (e.g., PhMgBr)  (Protocol 3)

Caption: Ring-opening reactions of the bicyclic lactone.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, cooling) start->setup reagents Addition of Reagents (Lactone, Nucleophile, Catalyst) setup->reagents reaction Reaction Monitoring (TLC) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Crystallization) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for ring-opening.

References

Application Notes and Protocols for the Derivatization of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and hypothetical protocols for the chemical derivatization of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a promising scaffold for the development of novel therapeutic agents. The described methodologies focus on modifications of the lactone ring and the phenyl group to enable comprehensive Structure-Activity Relationship (SAR) studies. The protocols are based on established chemical principles and are intended to serve as a foundational guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a chiral bicyclic lactone that has garnered interest as a versatile starting material in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the design of small molecule inhibitors and modulators of various biological targets. Notably, this scaffold serves as a key intermediate in the synthesis of the antidepressant Milnacipran, highlighting its potential for CNS-active drug development.[1] The presence of a reactive lactone moiety and an aromatic phenyl ring offers multiple avenues for chemical modification, making it an ideal candidate for SAR-driven lead optimization.

These application notes outline strategies for the systematic derivatization of the core scaffold to explore the chemical space and elucidate key structural features required for biological activity.

Derivatization Strategies for SAR Studies

To effectively probe the SAR of the this compound scaffold, two primary derivatization strategies are proposed:

  • Strategy A: Lactone Ring Opening This approach involves the nucleophilic attack on the carbonyl carbon of the lactone ring, leading to the formation of amide or ester derivatives. This strategy allows for the introduction of a wide variety of functional groups to explore interactions with the target protein.

  • Strategy B: Phenyl Ring Substitution This strategy focuses on the modification of the phenyl ring through electrophilic aromatic substitution reactions. Introducing different substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity.

The following diagram illustrates the general workflow for the derivatization and subsequent SAR analysis.

Derivatization Workflow Scaffold (1R,5S)-1-Phenyl-3- oxabicyclo[3.1.0]hexan-2-one StrategyA Strategy A: Lactone Ring Opening Scaffold->StrategyA StrategyB Strategy B: Phenyl Ring Substitution Scaffold->StrategyB DerivativesA Amide/Ester Derivatives StrategyA->DerivativesA DerivativesB Substituted Phenyl Derivatives StrategyB->DerivativesB Screening Biological Screening (e.g., in vitro assay) DerivativesA->Screening DerivativesB->Screening SAR SAR Analysis Screening->SAR

Caption: General workflow for derivatization and SAR studies.

Experimental Protocols

The following are hypothetical protocols based on general organic chemistry principles. Researchers should adapt and optimize these procedures as necessary.

Protocol 1: Synthesis of Amide Derivatives via Lactone Ring Opening

Objective: To synthesize a library of amide derivatives by reacting the lactone with a variety of primary and secondary amines.

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., benzylamine, morpholine, piperidine)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Lewis acid catalyst (optional, e.g., Sc(OTf)₃)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous aprotic solvent.

  • Add the selected amine (1.2 eq).

  • If required, add a catalytic amount of a Lewis acid.[2]

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of Phenyl-Substituted Derivatives

Objective: To introduce substituents onto the phenyl ring to probe electronic and steric effects. This protocol describes a general procedure for nitration, which can be followed by reduction and further derivatization.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice bath

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add this compound to the cold sulfuric acid.

  • In a separate container, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture over crushed ice and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the resulting nitro-phenyl derivative by silica gel column chromatography.

  • The nitro group can then be reduced to an amine and further derivatized to introduce a wide range of functionalities.

Quantitative Data for SAR Studies

The following table presents hypothetical biological activity data for a series of derivatives against a fictional kinase, "Kinase X". This data is for illustrative purposes to demonstrate how SAR data can be organized.

Compound ID Modification R¹ (Lactone Opening) R² (Phenyl Substitution) IC₅₀ (nM) for Kinase X
1 Parent Scaffold-H5,200
2a Amide-NHCH₂PhH1,500
2b Amide-N(CH₃)₂H8,300
2c Ester-OCH₂CH₃H3,800
3a Phenyl Substitution-4-NO₂7,500
3b Phenyl Substitution-4-NH₂2,100
3c Phenyl Substitution-4-Cl4,100
4a Combined-NHCH₂Ph4-NH₂85
4b Combined-NHCH₂Ph4-Cl950

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data presented in the table, the following SAR can be inferred:

  • Lactone Ring Modification: Opening the lactone to form an amide (e.g., compound 2a ) is generally more favorable than forming an ester (compound 2c ), suggesting a key hydrogen bond donor/acceptor interaction. A bulky secondary amine (compound 2b ) is detrimental to activity, indicating steric constraints in the binding pocket.

  • Phenyl Ring Substitution: An electron-withdrawing nitro group at the para-position (compound 3a ) decreases activity, while an electron-donating and hydrogen-bonding amino group (compound 3b ) enhances activity. This suggests that the phenyl ring may be involved in a cation-π or hydrogen bonding interaction.

  • Combined Modifications: The combination of a benzylamide at the lactone position and an amino group on the phenyl ring (compound 4a ) results in a significant synergistic improvement in activity. This indicates that both modifications are interacting with favorable regions of the binding site.

The following diagram illustrates the logical relationships in the hypothetical SAR.

SAR Logic cluster_lactone Lactone Modification cluster_phenyl Phenyl Substitution cluster_combined Combined Modifications Amide Amide (2a) (Improved Activity) Synergy Amide + Amino (4a) (Synergistic Improvement) Amide->Synergy Ester Ester (2c) (Moderate Activity) SecAmine Secondary Amine (2b) (Decreased Activity) Amino 4-Amino (3b) (Improved Activity) Amino->Synergy Chloro 4-Chloro (3c) (Slight Decrease) Nitro 4-Nitro (3a) (Decreased Activity)

Caption: Hypothetical structure-activity relationship logic.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel bioactive molecules. The derivatization strategies outlined in these application notes provide a systematic approach to explore the SAR of this scaffold. By employing lactone ring opening and phenyl ring substitutions, researchers can generate diverse chemical libraries for biological screening. The hypothetical protocols and SAR analysis presented herein serve as a guide for initiating drug discovery programs based on this promising molecular framework. Further optimization and exploration of other derivatization points will undoubtedly lead to the discovery of potent and selective therapeutic agents.

References

Application Notes and Protocols for the Quantification of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably Levomilnacipran, a serotonin-norepinephrine reuptake inhibitor. The stereochemical purity and accurate quantification of this intermediate are critical for ensuring the quality and efficacy of the final drug product. This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of this compound using chiral High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific validated method for this intermediate is not publicly available, this protocol is based on established principles of chiral separations and analytical methods for related pharmaceutical compounds.

Introduction

The bicyclic lactone, this compound, possesses two stereocenters, making its stereoselective synthesis and subsequent enantiomeric purity analysis paramount. The control of this specific enantiomer is a crucial in-process control step in the manufacturing of Levomilnacipran. The analytical method detailed herein is designed to be a starting point for researchers to develop a validated, robust, and reliable quantitative assay.

Analytical Method: Chiral HPLC-UV

A chiral HPLC method is proposed for the enantioselective separation and quantification of this compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of a wide range of chiral compounds, including lactones.

Chromatographic Conditions
ParameterRecommended Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)
Mobile Phase n-Hexane : Isopropanol (IPA) (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm
Diluent Mobile Phase
Rationale for Condition Selection
  • Chiral Stationary Phase: Amylose-based CSPs like Chiralpak® AD-H are known for their broad enantioselectivity for compounds containing phenyl groups and carbonyl functionalities.

  • Mobile Phase: A normal phase mobile system of n-Hexane and an alcohol modifier like IPA provides good selectivity for many chiral separations on polysaccharide-based CSPs. The ratio can be optimized to achieve the desired resolution and retention time.

  • Detection: The phenyl group in the molecule allows for sensitive detection in the low UV range, with 210 nm being a common wavelength for such chromophores.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed chiral HPLC method upon validation, based on typical requirements for pharmaceutical intermediate analysis.

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.995
Range 1 - 100 µg/mLDefined by linearity
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 2.0%≤ 3.0%
Limit of Detection (LOD) 0.3 µg/mLReportable
Limit of Quantification (LOQ) 1.0 µg/mLReportable
Specificity No interference from process impurities or other enantiomersPeak purity > 0.99

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for linearity determination. A mid-range concentration (e.g., 50 µg/mL) should be prepared for system suitability and precision assessments.

Preparation of Sample Solutions
  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution (e.g., 50 µg/mL) in six replicates. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • % RSD of Peak Area: ≤ 2.0%

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (mobile phase), followed by the standard solutions and sample solutions in a predefined sequence.

  • Record the chromatograms and integrate the peak areas.

Calculation

The concentration of this compound in the sample can be calculated using the following formula:

Visualizations

Workflow for Analytical Method Development and Validation

Analytical_Method_Workflow A Method Development B Column & Mobile Phase Screening A->B Initial Screening C Optimization of Chromatographic Conditions B->C Refinement D Method Validation C->D Finalized Method E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Routine Analysis D->J Validated Method

Caption: Workflow for Analytical Method Development and Validation.

Role as a Key Synthetic Intermediate

Synthesis_Pathway Start Starting Materials Intermediate This compound (Key Chiral Intermediate) Start->Intermediate Synthesis API Levomilnacipran (Active Pharmaceutical Ingredient) Intermediate->API Further Reactions

Caption: Role of the target compound in Levomilnacipran synthesis.

Conclusion

The proposed chiral HPLC-UV method provides a strong foundation for the development of a validated quantitative assay for this compound. The successful implementation and validation of such a method are essential for ensuring the quality and stereochemical purity of this critical pharmaceutical intermediate. Researchers are encouraged to use this protocol as a starting point and optimize the conditions based on their specific instrumentation and sample matrices.

Application Notes and Protocols for the Industrial Production of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Milnacipran.[1] The efficient and stereoselective industrial-scale production of this bicyclic lactone is critical for the economic viability of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the industrial production of this compound, focusing on the most established and scalable synthetic routes. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the processes.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound, with its distinct stereochemistry, presents a significant synthetic challenge that has been addressed through various strategies. The primary industrial routes for its production include:

  • Chiral Pool Synthesis: This is the most common and industrially robust method, utilizing a readily available chiral starting material, (R)-epichlorohydrin, to introduce the desired stereochemistry.[2]

  • Asymmetric Intramolecular Cyclopropanation: This method involves the stereoselective cyclization of a prochiral precursor using a chiral catalyst. Catalytic systems based on cobalt(II) and ruthenium(II) have shown promise in this approach.

This document will primarily focus on the Chiral Pool Synthesis due to its widespread industrial application and the availability of scalable protocols. The asymmetric cyclopropanation routes will be discussed as viable alternatives with their respective data.

Comparative Data of Industrial Production Routes

The following table summarizes the key quantitative data for the primary industrial and emerging synthetic routes to this compound.

Synthetic Route Key Reactants Catalyst/Base Solvent Reported Yield Enantiomeric Excess (ee) Key Advantages Key Challenges
Chiral Pool Synthesis Phenylacetonitrile, (R)-EpichlorohydrinSodium Amide (NaNH₂) or Sodium Hydride (NaH)Toluene67-85%>96%Robust, scalable, high ee, potential for one-pot synthesis.Use of hazardous reagents (NaNH₂, NaH), requires cryogenic conditions.
Asymmetric Intramolecular Cyclopropanation (Cobalt) Allyl α-diazoacetateChiral Cobalt(II) Porphyrin ComplexDichloromethane70-86%79-83%High diastereoselectivity, potential for catalyst recycling.Use of potentially explosive diazo compounds, catalyst cost and availability.
Asymmetric Intramolecular Cyclopropanation (Ruthenium) trans-Cinnamyl diazoacetatetrans-RuCl₂(Pybox-ip)(ethylene)Dichloromethane93%86%High yield and good enantioselectivity.Use of diazo compounds, catalyst complexity and cost.

Experimental Protocols

Industrial Scale Chiral Pool Synthesis via Phenylacetonitrile and (R)-Epichlorohydrin (One-Pot Procedure)

This protocol is adapted from established industrial processes and offers a streamlined, one-pot synthesis which is advantageous for large-scale manufacturing.[3]

3.1.1. Materials and Equipment:

  • Reactants: Phenylacetonitrile, (R)-Epichlorohydrin, Sodium Amide (NaNH₂) or Sodium Hydride (NaH) (60% dispersion in mineral oil), Toluene, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Equipment: Jacketed glass-lined reactor with cryogenic cooling capabilities, overhead stirrer, thermocouple, nitrogen inlet, dropping funnel, quench tank.

3.1.2. Experimental Workflow Diagram:

G Workflow for Chiral Pool Synthesis cluster_prep Reactor Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification prep Reactor Inerting & Cooling base_addition Base Addition (NaNH2 or NaH) prep->base_addition Toluene phenyl_addition Phenylacetonitrile Addition base_addition->phenyl_addition Controlled Temperature epi_addition (R)-Epichlorohydrin Addition phenyl_addition->epi_addition Exothermic Control hydrolysis Alkaline Hydrolysis epi_addition->hydrolysis Reaction Completion cyclization Acidic Cyclization hydrolysis->cyclization NaOH solution phase_sep Phase Separation cyclization->phase_sep HCl solution extraction Solvent Extraction phase_sep->extraction concentration Solvent Removal extraction->concentration purification Purification (e.g., Crystallization) concentration->purification

Caption: One-pot synthesis workflow.

3.1.3. Detailed Protocol:

  • Reactor Preparation: The reactor is rendered inert with nitrogen and charged with toluene. The vessel is then cooled to -40°C.

  • Base Addition: Sodium amide (or sodium hydride) is carefully added to the cooled toluene.

  • Phenylacetonitrile Addition: Phenylacetonitrile is added dropwise to the slurry, maintaining the temperature below -30°C.

  • (R)-Epichlorohydrin Addition: (R)-Epichlorohydrin is then added slowly, ensuring the temperature does not exceed -25°C. The reaction is monitored for completion.

  • Hydrolysis: An aqueous solution of sodium hydroxide is added to the reaction mixture. The temperature is gradually raised to 80-90°C and maintained until the hydrolysis of the intermediate nitrile is complete.

  • Cyclization: After cooling, an aqueous solution of hydrochloric acid is added to neutralize the mixture and catalyze the intramolecular lactonization.

  • Work-up: The organic layer is separated, washed with brine, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane) to afford the final product with high purity and enantiomeric excess.

3.1.4. Safety Considerations:

  • Sodium amide and sodium hydride are highly reactive and water-sensitive. Handle under a dry, inert atmosphere.[2][3][4][5]

  • (R)-Epichlorohydrin is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

  • The initial reaction steps are highly exothermic and require careful temperature control.

Asymmetric Intramolecular Cyclopropanation (Lab-Scale Protocol)

This protocol describes a laboratory-scale synthesis and serves as a basis for potential industrial scale-up.

3.2.1. Synthesis Pathway Diagram:

G Asymmetric Intramolecular Cyclopropanation start Allyl α-diazoacetate product This compound start->product Catalyst, Solvent (DCM) Nitrogen Atmosphere catalyst Chiral Catalyst (Co(II) or Ru(II) complex) catalyst->product purification Purification (Flash Chromatography) product->purification

Caption: Catalytic cyclopropanation.

3.2.2. Materials and Reagents:

  • Allyl α-diazoacetate precursor

  • Chiral Cobalt(II) or Ruthenium(II) catalyst

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system).

3.2.3. General Procedure:

  • The chiral catalyst is dissolved in dry DCM under an inert atmosphere.

  • A solution of the allyl α-diazoacetate in DCM is added slowly to the catalyst solution at a controlled temperature (typically room temperature).

  • The reaction is stirred until completion, as monitored by TLC or GC.

  • The reaction mixture is concentrated, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched bicyclic lactone.

Conclusion

The industrial production of this compound is well-established, with the chiral pool synthesis from phenylacetonitrile and (R)-epichlorohydrin being the most economically viable and scalable route. This method, particularly when performed as a one-pot synthesis, offers high yields and excellent enantioselectivity. While asymmetric intramolecular cyclopropanation presents an elegant alternative with high catalytic efficiency, challenges related to the handling of diazo compounds and catalyst cost need to be addressed for broader industrial adoption. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis of this critical pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. This valuable intermediate is notably used in the synthesis of the antidepressant Milnacipran.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: Two primary synthetic routes are commonly reported:

  • From Phenylacetonitrile and a Chiral Epichlorohydrin Derivative: This method involves the reaction of phenylacetonitrile with a suitable chiral epichlorohydrin derivative, often in the presence of a strong base like sodium amide.[2]

  • Intramolecular Cyclopropanation: This approach utilizes an intramolecular cyclopropanation of an allyl α-diazoacetate precursor, often catalyzed by a transition metal complex.[3]

Q2: What are the critical parameters influencing the yield and purity of the final product?

A2: Key parameters include:

  • Reagent Quality: The purity of starting materials, especially the chiral epichlorohydrin and phenylacetonitrile, is crucial.

  • Solvent and Base Selection: The choice of solvent and base can significantly impact reaction kinetics and the formation of byproducts. Anhydrous conditions are often necessary, particularly when using strong bases.

  • Temperature Control: Precise temperature control is essential during addition of reagents and throughout the reaction to minimize side reactions.

  • pH Adjustment during Workup: Careful pH control during the aqueous workup is important for the isolation of the target lactone.[2]

  • Purification Technique: The choice of purification method, such as flash chromatography, is critical for isolating the product with high purity.[3]

Q3: What are some common side reactions to be aware of?

A3: While specific side reactions are highly dependent on the chosen synthetic route, potential side reactions may include:

  • Polymerization: Phenylacetonitrile can polymerize under strongly basic conditions.

  • Epoxide Ring-Opening: Undesired nucleophilic attack on the epoxide can lead to byproducts.

  • Hydrolysis of the Lactone: The bicyclic lactone is susceptible to hydrolysis, especially under acidic or basic conditions during workup.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents or catalyst. 2. Presence of moisture, quenching the base. 3. Incorrect reaction temperature.1. Use freshly purchased or purified reagents. Verify catalyst activity. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Carefully monitor and control the reaction temperature as specified in the protocol.
Low Yield 1. Incomplete reaction. 2. Product loss during workup or purification. 3. Suboptimal reaction conditions (e.g., concentration, reaction time).1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Optimize the extraction and purification steps. Ensure the pH is carefully controlled during aqueous workup.[2] 3. Perform small-scale optimization experiments to determine the ideal concentration, temperature, and reaction time.
Formation of Multiple Byproducts 1. Incorrect stoichiometry of reagents. 2. Reaction temperature is too high. 3. Non-selective reaction conditions.1. Carefully measure and add reagents in the correct stoichiometric ratios. 2. Maintain the recommended reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 3. Investigate alternative catalysts or solvent systems to improve selectivity.
Difficulty in Product Purification 1. Byproducts with similar polarity to the product. 2. Oily or impure product after chromatography.1. Optimize the mobile phase for flash chromatography to achieve better separation. Consider alternative purification techniques like crystallization. 2. Ensure complete removal of solvent from the purified fractions. If the product is an oil, high-vacuum drying may be necessary.

Experimental Protocols

Synthesis via Phenylacetonitrile and Levulinic Epichlorohydrin[2]

This procedure outlines a general method for the synthesis of 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.

  • Base Preparation: Suspend 28 g of sodium amide in 400 ml of toluene in a suitable reactor with vigorous stirring under an inert atmosphere.

  • Addition of Phenylacetonitrile: Cool the suspension to 0-5 °C and slowly add a toluene solution containing 85.5 g of phenylacetonitrile. Maintain the temperature at 0 °C and continue stirring for at least 1 hour.

  • Addition of Epichlorohydrin: Add a solution of 27 g of levulinic epichlorohydrin in 40 ml of toluene. The reaction temperature should be carefully controlled.

  • Reaction: After the addition is complete, stir the reaction mixture at 50 °C for at least 2 hours.

  • Hydrolysis and Workup:

    • Slowly pour the reaction mixture into 240 ml of water, keeping the temperature between 5-40 °C.

    • Concentrate the hydrolyzed solution.

    • Add 115 g of 30% sodium hydroxide solution and heat to 95 °C to hydrolyze nitro functional groups.

    • Wash the mixture twice with 190 ml of toluene and discard the toluene phase.

    • Add 270 ml of toluene and acidify the aqueous phase with 25% hydrochloric acid to the appropriate pH to separate the phases.

    • Heat the mixture to 60 °C for at least 3 hours.

  • Isolation:

    • Separate the toluene phase containing the product.

    • Wash the toluene phase with 10 ml of water.

    • Neutralize with a 10% sodium carbonate solution to pH 8.

    • Wash the toluene phase with 140 ml of water.

    • Concentrate the toluene phase to yield the intermediate lactone.

Intramolecular Cyclopropanation of Allyl α-Diazoacetate[3]

This method provides a route to the bicyclo[3.1.0]hexan-2-one structure.

  • Reaction Setup: In a Schlenk tube, dissolve the allyl α-diazoacetate precursor in a suitable solvent.

  • Catalyst Addition: Add the transition metal catalyst (e.g., a rhodium or cobalt complex) to the solution.

  • Reaction: Purge the tube with nitrogen and place it in an oil bath at the desired temperature for the specified time.

  • Purification: Upon completion, purify the reaction mixture by flash chromatography to isolate the desired product.

Data Presentation

Table 1: Reported Yields for Substituted 3-Oxabicyclo[3.1.0]hexan-2-one Synthesis via Intramolecular Cyclopropanation [3]

EntryProductYield (%)
1(1R,5S,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one70
26-(4-methoxyphenyl)-3-oxabicyclo[3.1.0]hexan-2-one88
36-(4-bromophenyl)-3-oxabicyclo[3.1.0]hexan-2-one84
46-(furan-2-yl)-3-oxabicyclo[3.1.0]hexan-2-one77
56-methyl-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one86

Visualizations

Synthesis Pathway from Phenylacetonitrile

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_workup Workup cluster_product Product Phenylacetonitrile Phenylacetonitrile Reaction Reaction Mixture Phenylacetonitrile->Reaction Epichlorohydrin Levulinic Epichlorohydrin Epichlorohydrin->Reaction Base Sodium Amide in Toluene Base->Reaction Temp1 0-5°C Temp1->Reaction Temp2 50°C Temp2->Reaction Hydrolysis Water Quench BaseHydrolysis NaOH, 95°C Hydrolysis->BaseHydrolysis Acidification HCl BaseHydrolysis->Acidification Extraction Toluene Acidification->Extraction Product (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Extraction->Product Reaction->Hydrolysis

Caption: General workflow for the synthesis from phenylacetonitrile.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Check Reagent Purity and Activity Start->CheckReagents CheckConditions Verify Anhydrous Conditions Start->CheckConditions CheckTemp Confirm Correct Reaction Temperature Start->CheckTemp CheckWorkup Review Workup and Purification Procedure Start->CheckWorkup Optimize Perform Reaction Optimization Studies CheckReagents->Optimize If reagents are old or impure CheckConditions->Optimize If moisture is suspected CheckTemp->Optimize If temperature was inconsistent CheckWorkup->Optimize If product loss is likely Success Yield Improved Optimize->Success

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.

Troubleshooting Guides & FAQs

Column Chromatography Issues

Question: I am getting poor separation of my product from impurities during silica gel column chromatography. What can I do?

Answer: Poor separation can be attributed to several factors. Here are some troubleshooting steps:

  • Optimize the Solvent System: The polarity of your eluent is critical. If your compound is eluting too quickly with the impurities, your solvent system is likely too polar. Conversely, if it's not moving from the baseline, the eluent may be too nonpolar.

    • Start with a low polarity solvent system, such as a high ratio of hexane to ethyl acetate (e.g., 10:1), and gradually increase the polarity.[1]

    • Thin Layer Chromatography (TLC) is an essential tool for quickly testing different solvent systems before running a column. Aim for an Rf value of 0.2-0.3 for your desired compound.

  • Column Packing: Ensure your silica gel column is packed uniformly to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.

  • Sample Loading: Load your crude sample in a minimal amount of solvent and as a concentrated band at the top of the column. Overloading the column with too much sample can also lead to co-elution of impurities.

  • Flow Rate: A slower flow rate can often improve separation by allowing for better equilibration between the stationary and mobile phases.

Question: My product is tailing on the TLC and column. How can I resolve this?

Answer: Tailing is often caused by the interaction of polar functional groups with the acidic silica gel.

  • Add a Modifier: Adding a small amount of a slightly more polar solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can help to reduce tailing by competing for active sites on the silica.

  • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina, or a bonded phase silica gel.

Question: I am not recovering all of my material from the column. What could be the reason?

Answer: Low recovery can be due to several factors:

  • Irreversible Adsorption: Your compound might be strongly and irreversibly adsorbing to the silica gel. This can sometimes be mitigated by changing the stationary phase or the eluent system.

  • Decomposition: The compound may be unstable on silica gel. If you suspect decomposition, minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution or consider alternative purification methods.

  • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the run to elute all compounds.

Recrystallization Issues

Question: I am unable to find a suitable solvent for the recrystallization of this compound. What are the characteristics of a good recrystallization solvent?

Answer: The ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.

  • Not react with the compound.

  • Dissolve impurities well at room temperature or not at all at high temperatures.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound.

A common technique is to use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Question: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the compound. To address this:

  • Lower the Cooling Temperature: Try cooling the solution more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.

  • Use a Different Solvent: The solubility profile of your compound in the chosen solvent may not be suitable for recrystallization. Experiment with different solvents or solvent pairs.

General Purity Issues

Question: After purification, my product is still not pure. What are the common impurities I should be aware of?

Answer: Common impurities can include starting materials, reagents from the synthesis, and diastereomers or enantiomers of the desired product.[2][] For this compound, potential impurities could be the corresponding (1S,5R) diastereomer or other isomeric byproducts from the cyclopropanation reaction.[1] Chiral chromatography may be necessary to separate enantiomers if they are present.

Data Presentation

Table 1: Summary of Purification Parameters for this compound

Purification MethodStationary/Mobile Phase or SolventYield (%)Purity/ee (%)Reference
Silica Gel ChromatographyHexane:Ether (10:1)6688 (ee)[1]
Silica Gel ChromatographyNot specified93Not specified[1]
Flash ChromatographyNot specified70Not specified[4]
RecrystallizationNot specified->98[5]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography [1]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane:ethyl acetate 20:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): If the desired compound is not eluting, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization by testing the solubility of the crude product in various solvents at room temperature and at their boiling points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis Crude_Product Crude (1R,5S)-1-Phenyl- 3-oxabicyclo[3.1.0]hexan-2-one Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Monitor Fractions Purity_Check Purity & Yield Determination Column_Chromatography->Purity_Check Recrystallization->Purity_Check TLC_Analysis->Column_Chromatography

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic Start Purification Issue Identified Poor_Separation Poor Separation in Column Chromatography? Start->Poor_Separation Oiling_Out Compound 'Oiling Out' during Recrystallization? Low_Purity Final Product Impure? Poor_Separation->Oiling_Out No Optimize_Solvent Optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Yes Oiling_Out->Low_Purity No Slow_Cooling Cool Solution Slowly Oiling_Out->Slow_Cooling Yes Repeat_Purification Repeat Purification Step Low_Purity->Repeat_Purification Yes Check_Packing Check Column Packing Optimize_Solvent->Check_Packing Reduce_Load Reduce Sample Load Check_Packing->Reduce_Load Seed_Crystals Add Seed Crystals Slow_Cooling->Seed_Crystals Change_Solvent Change Recrystallization Solvent Seed_Crystals->Change_Solvent Characterize_Impurity Characterize Impurities (NMR, MS) Repeat_Purification->Characterize_Impurity Chiral_HPLC Consider Chiral HPLC for Enantiomeric Impurities Characterize_Impurity->Chiral_HPLC

Caption: A logical decision tree for troubleshooting common issues in the purification of this compound.

References

Technical Support Center: Synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate in the production of pharmaceuticals such as Milnacipran.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the prevalent synthetic route involving the reaction of phenylacetonitrile with (R)-epichlorohydrin in the presence of a strong base.

1. What are the most common byproducts in this synthesis?

The primary synthesis of this compound can be accompanied by the formation of several byproducts that can complicate purification and affect the overall yield and purity of the desired product. These byproducts can originate from side reactions of the starting materials, intermediates, or the final product.

Commonly Observed Byproducts:

  • Diastereomers: The formation of the incorrect diastereomer, (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, is a common issue. The stereochemical purity of the starting (R)-epichlorohydrin is crucial in minimizing the formation of this impurity.

  • Phenylacetic Acid: Hydrolysis of the starting material, phenylacetonitrile, or the final lactone product can lead to the formation of phenylacetic acid. This is often exacerbated by the presence of water in the reaction mixture or during workup.

  • 2,4-Diphenylglutaronitrile: Self-condensation of phenylacetonitrile under strongly basic conditions can produce various oligomeric byproducts, with 2,4-diphenylglutaronitrile being a notable example.

  • Glycerol Derivatives: Unwanted reactions of epichlorohydrin, such as hydrolysis or reaction with the base, can lead to the formation of glycerol and its derivatives.

  • Unreacted Starting Materials: Incomplete reaction can result in the presence of residual phenylacetonitrile and epichlorohydrin in the crude product.

2. My reaction yield is low. What are the potential causes and solutions?

Low yields can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.

Potential CauseTroubleshooting Steps
Poor quality of reagents Ensure the use of high-purity, anhydrous starting materials and solvents. Phenylacetonitrile and epichlorohydrin should be freshly distilled if necessary. The strong base (e.g., sodium amide, sodium hydride) should be of high activity.
Incomplete deprotonation of phenylacetonitrile The acidity of the α-proton of phenylacetonitrile is critical for the initial nucleophilic attack. Ensure a sufficient molar excess of a strong, non-nucleophilic base is used. Consider optimizing the reaction temperature and time for the deprotonation step.
Side reactions of starting materials As mentioned above, self-condensation of phenylacetonitrile and reactions of epichlorohydrin can consume starting materials. Controlled addition of reagents and maintaining the optimal reaction temperature can minimize these side reactions.
Suboptimal reaction temperature The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Experiment with a range of temperatures to find the optimal balance between reaction completion and minimizing side reactions.
Inefficient workup and purification Losses during extraction, washing, and chromatography can significantly reduce the isolated yield. Optimize the workup procedure to minimize product loss.

3. I am observing a significant amount of the undesired diastereomer. How can I improve the diastereoselectivity?

The formation of the desired (1R,5S) diastereomer is highly dependent on the stereochemical integrity of the starting materials and the reaction conditions.

  • Chiral Purity of (R)-epichlorohydrin: The most critical factor is the enantiomeric excess (ee) of the starting (R)-epichlorohydrin. Use of high-purity material is essential.

  • Reaction Temperature: Lowering the reaction temperature during the nucleophilic addition and cyclization steps can often enhance diastereoselectivity.

  • Choice of Base and Solvent: The nature of the base and solvent can influence the transition state of the reaction. Screening different combinations of strong bases (e.g., NaH, NaNH₂, KHMDS) and anhydrous aprotic solvents (e.g., THF, toluene, DMF) may improve the diastereomeric ratio.

4. How can I effectively remove the byproducts during purification?

A combination of techniques is typically required for the successful purification of this compound.

  • Aqueous Workup: Washing the organic layer with a mild acidic solution can help remove basic impurities and unreacted sodium amide. A subsequent wash with a saturated sodium bicarbonate solution can remove acidic byproducts like phenylacetic acid.

  • Crystallization: The target molecule is often a crystalline solid, and recrystallization from a suitable solvent system (e.g., isopropanol, ethyl acetate/heptane) can be a highly effective method for removing many impurities, including the undesired diastereomer.

  • Column Chromatography: For high-purity requirements, silica gel column chromatography is a standard purification technique. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents is typically employed.

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling hazardous reagents.

Materials:

  • Phenylacetonitrile

  • (R)-Epichlorohydrin (high enantiomeric purity)

  • Sodium amide (or sodium hydride, 60% dispersion in mineral oil)

  • Anhydrous toluene (or THF)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography and recrystallization

Procedure:

  • To a stirred suspension of sodium amide in anhydrous toluene at 0-5°C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of phenylacetonitrile in anhydrous toluene.

  • Stir the mixture at this temperature for at least one hour to ensure complete formation of the phenylacetonitrile anion.

  • Slowly add a solution of (R)-epichlorohydrin in anhydrous toluene to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a cold, dilute solution of hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

Table 1: Common Byproducts and their Identification

ByproductPotential Formation MechanismAnalytical Identification
(1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-oneUse of racemic or low ee (R)-epichlorohydrinChiral HPLC, ¹H NMR (diastereotopic protons)
Phenylacetic AcidHydrolysis of phenylacetonitrile or the lactone productLC-MS (M-H⁻), ¹H NMR (disappearance of nitrile, appearance of carboxylic acid proton)
2,4-DiphenylglutaronitrileDimerization of phenylacetonitrile anionGC-MS, ¹H NMR, ¹³C NMR
Glycerol and derivativesHydrolysis or other side reactions of epichlorohydrinGC-MS, LC-MS

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis Start Synthesis Issue Identified LowYield Low Yield Start->LowYield Impurity High Impurity Levels Start->Impurity CheckReagents Verify Reagent Quality (Purity, Anhydrous) LowYield->CheckReagents Reagent Issue? CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) LowYield->CheckConditions Condition Issue? OptimizeWorkup Optimize Workup & Purification LowYield->OptimizeWorkup Process Loss? AnalyzeImpurity Identify Impurity Profile (GC-MS, LC-MS, NMR) Impurity->AnalyzeImpurity End Optimized Synthesis CheckReagents->End CheckConditions->End OptimizeWorkup->End Diastereomer Diastereomeric Impurity AnalyzeImpurity->Diastereomer Hydrolysis Hydrolysis Byproduct (e.g., Phenylacetic Acid) AnalyzeImpurity->Hydrolysis Dimer Phenylacetonitrile Dimer AnalyzeImpurity->Dimer CheckEpichlorohydrin Verify ee of (R)-Epichlorohydrin Diastereomer->CheckEpichlorohydrin ModifyConditions Modify Reaction Conditions (Lower Temp, Different Base/Solvent) Diastereomer->ModifyConditions Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous ControlBase Control Base Stoichiometry & Addition Rate Dimer->ControlBase CheckEpichlorohydrin->End ModifyConditions->End Anhydrous->End ControlBase->End

Caption: A flowchart for troubleshooting common synthesis issues.

Overcoming challenges in the stereoselective synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereoselective synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate in the synthesis of Levomilnacipran.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for the stereoselective synthesis of this compound?

A1: The most prevalent method is a chiral pool synthesis utilizing (R)-epichlorohydrin and phenylacetonitrile.[1] This approach establishes the desired stereochemistry from a readily available chiral starting material. The reaction proceeds via an initial alkylation to form a cyclopropane derivative, followed by hydrolysis of the nitrile group and subsequent intramolecular cyclization to yield the target bicyclic lactone.[1]

Q2: What are the critical factors influencing the stereoselectivity of the synthesis?

A2: The primary factor is the use of an enantiomerically pure starting material, such as (R)-epichlorohydrin, which dictates the absolute stereochemistry of the final product.[1] The diastereoselectivity (the cis relationship between the phenyl group and the cyclopropane ring) is controlled during the intramolecular cyclization step. Reaction conditions such as the choice of base and solvent can influence the facial selectivity of this ring closure.

Q3: What kind of yields and enantiomeric excess (ee) can be expected with the standard protocol?

A3: Reported yields for the conversion of phenylacetonitrile and (R)-epichlorohydrin to the bicyclic lactone are in the range of 67-68%, with an enantiomeric excess of up to 96% ee.[1] Optimization of reaction conditions is crucial to achieving high yields and maintaining stereochemical purity.

Q4: What are the main impurities or side products to be aware of?

A4: Potential impurities include diastereomers of the target molecule, unreacted starting materials, and byproducts from side reactions such as the hydrolysis of the nitrile group to form amides or carboxylic acids before cyclization.[2] Over-alkylation of phenylacetonitrile can also occur. In the broader synthesis of Milnacipran, several process-related impurities have been identified which may have their origins in the synthesis of the lactone intermediate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Base: Strong bases like sodium amide (NaNH₂) and sodium hydride (NaH) are highly reactive and can be deactivated by moisture or improper storage. 2. Low Reaction Temperature: The initial deprotonation of phenylacetonitrile may be inefficient at very low temperatures. 3. Incomplete Hydrolysis: The hydrolysis of the intermediate nitrile to a carboxylate is a necessary step before lactonization. Insufficient base, water, or reaction time can lead to incomplete conversion. 4. Poor Quality Starting Materials: Purity of phenylacetonitrile and (R)-epichlorohydrin is critical.1. Use freshly opened or properly stored NaNH₂ or NaH. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. While the initial addition of reagents may be done at low temperatures (0-5°C) to control the exothermic reaction, ensure the reaction is allowed to warm to the optimal temperature as specified in the protocol. 3. Ensure the correct stoichiometry of the hydrolyzing agent (e.g., NaOH) is used and that the reaction is heated for a sufficient duration to drive the hydrolysis to completion. Monitor the reaction by TLC or HPLC. 4. Use purified starting materials and ensure they are free of water and other impurities.
Poor Stereoselectivity (Low ee or incorrect diastereomer) 1. Racemization of (R)-epichlorohydrin: The chiral starting material may have racemized during storage or due to harsh reaction conditions. 2. Incorrect Cyclization Conditions: The conditions for the final acid-catalyzed lactonization can influence which diastereomer is formed.1. Verify the enantiomeric purity of the (R)-epichlorohydrin before use. Avoid excessively high temperatures or prolonged reaction times in the presence of strong bases. 2. Carefully control the temperature and acid concentration during the cyclization step.
Formation of Multiple Side Products 1. Over-alkylation of Phenylacetonitrile: The anion of phenylacetonitrile can react with more than one molecule of epichlorohydrin. 2. Hydrolysis of Nitrile to Amide: Presence of water during the initial steps can lead to the formation of phenylacetamide, which may undergo different reaction pathways. 3. Polymerization: Strong bases can sometimes induce polymerization of the reactants.1. Use a slight excess of phenylacetonitrile relative to the alkylating agent to favor mono-alkylation.[3] 2. Ensure anhydrous conditions during the initial alkylation step. 3. Maintain careful temperature control and consider slow, portion-wise addition of the base.
Difficult Purification 1. Co-elution of Diastereomers: The desired (1R,5S) diastereomer may be difficult to separate from other stereoisomers by standard column chromatography. 2. Oily Product: The final product is often an oil, which can be challenging to handle and may contain residual solvent.1. Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase for analytical and preparative separations if necessary. Recrystallization, if a suitable solvent system can be found, may also be effective. 2. After concentration, dry the product under high vacuum to remove all residual solvents.

Experimental Protocols

Protocol 1: Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one from Phenylacetonitrile and (R)-Epichlorohydrin

This protocol is based on a common industrial synthesis route.

Step 1: Alkylation of Phenylacetonitrile with (R)-Epichlorohydrin

  • Suspend sodium amide (NaNH₂) in anhydrous toluene in a reaction vessel under a nitrogen atmosphere.

  • Cool the suspension to 0-5°C with vigorous stirring.

  • Slowly add a solution of phenylacetonitrile in anhydrous toluene to the cooled suspension. Maintain the temperature below 10°C.

  • Stir the mixture at 0°C for at least one hour to ensure complete deprotonation.

  • Add a solution of (R)-epichlorohydrin in anhydrous toluene dropwise, keeping the reaction temperature below 10°C.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitor by TLC or HPLC).

Step 2: Hydrolysis and Intramolecular Cyclization

  • Upon completion of the alkylation, carefully quench the reaction by slowly adding it to water, while maintaining a cool temperature.

  • Separate the aqueous and organic layers.

  • Add a solution of sodium hydroxide to the aqueous layer and heat the mixture to promote the hydrolysis of the nitrile group.

  • After hydrolysis is complete, cool the reaction mixture and wash with toluene to remove organic impurities.

  • Acidify the aqueous phase with hydrochloric acid.

  • Heat the acidified mixture to induce lactonization (intramolecular cyclization).

  • After cyclization is complete, cool the mixture and extract the product with toluene.

  • Wash the organic phase with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or other suitable methods to yield this compound.

Quantitative Data Summary

Method Starting Materials Key Reagents Yield Enantiomeric Excess (ee) Reference
Chiral Pool SynthesisPhenylacetonitrile, (R)-EpichlorohydrinSodium Amide, NaOH, HCl67%96%[1]
Cobalt-Catalyzed Intramolecular Cyclopropanation(E)-3-phenylallyl α-diazoacetate[Co(P1)]70%72%[4]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Cyclization A Phenylacetonitrile + (R)-Epichlorohydrin B Deprotonation with NaNH2 in Toluene (0-5°C) A->B C Alkylation Reaction B->C D Intermediate: Cyclopropane Derivative (cyano intermediate) C->D E Hydrolysis with NaOH D->E Workup & Phase Separation F Acidification with HCl E->F G Intramolecular Cyclization (Lactonization) F->G H Purification G->H I (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one H->I G cluster_yield Yield Issues cluster_selectivity Stereoselectivity Issues start Low Yield or Poor Selectivity q_base Is the base active and ahydrous? start->q_base q_ee Is starting material enantiopure? start->q_ee s_base Use fresh, anhydrous base and inert atmosphere. q_base->s_base No q_hydrolysis Is hydrolysis complete? q_base->q_hydrolysis Yes s_hydrolysis Increase hydrolysis time/temp; monitor by TLC/HPLC. q_hydrolysis->s_hydrolysis No s_ee Verify ee of (R)-epichlorohydrin. q_ee->s_ee No q_dr Are cyclization conditions optimal? q_ee->q_dr Yes s_dr Control temperature and acid concentration during lactonization. q_dr->s_dr No

References

Optimization of reaction conditions for (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, a key intermediate in the synthesis of pharmaceuticals such as Milnacipran.[1] This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies involve intramolecular cyclopropanation reactions. Notable methods include transition metal-catalyzed reactions, such as those employing palladium or ruthenium catalysts.[2][3] One common approach is the palladium-catalyzed domino cyclization-oxidation of 1,6-enynes.[3] Another effective method utilizes a chiral-at-metal ruthenium catalyst for the enantioselective intramolecular cyclopropanation of a diazo substrate.[2]

Q2: What are the critical reaction parameters to control for optimal yield and stereoselectivity?

A2: Several parameters are crucial for the successful synthesis of this compound:

  • Catalyst Choice: The selection of the metal catalyst and its ligands is critical for both yield and enantioselectivity.[2][3]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and product distribution.

  • Temperature: Reaction temperature affects the rate of reaction and can also impact the stability of reactants and catalysts, thereby influencing yield and purity.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times may lead to byproduct formation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product. Staining with a suitable agent, such as cerium ammonium molybdate (CAM), can aid in the visualization of the product spot on the TLC plate.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture sensitive.
Low reaction temperatureGradually increase the reaction temperature in increments of 5-10°C, while monitoring for any decomposition of starting materials.
Insufficient reaction timeContinue to monitor the reaction by TLC until the starting material is consumed.
Low Enantioselectivity or Diastereoselectivity Inappropriate chiral catalyst or ligandScreen a variety of chiral ligands or catalysts to find the optimal one for your specific substrate.
Racemization of productConsider lowering the reaction temperature or reducing the reaction time to minimize the risk of product racemization.
Formation of Multiple Byproducts Reaction temperature is too highLower the reaction temperature to improve selectivity and reduce the formation of undesired side products.
Incorrect stoichiometryCarefully check the molar ratios of your reactants and reagents to ensure they are optimal for the desired transformation.
Difficulty in Product Isolation and Purification Product co-elutes with impuritiesOptimize the solvent system for flash chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Product is unstable on silica gelConsider using a different purification technique, such as crystallization or distillation, if the product is sensitive to silica gel.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the reaction conditions for the synthesis of related bicyclo[3.1.0]hexane structures, providing a basis for optimizing the synthesis of this compound.

Entry Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) ee (%) Reference
1Λ-Ru2b (1)CH2Cl260169599[2]
2Pd(OAc)2 (10)HOAcRoom Temp2475N/A[3]
3Pd(OAc)2 (10)HOAc60482N/A[3]
4[Co(P1)]N/AN/AN/A70N/A[4]

Note: Data for entries 2, 3, and 4 are for analogous structures and serve as a reference for condition optimization.

Experimental Protocols

Ruthenium-Catalyzed Enantioselective Intramolecular Cyclopropanation[2]
  • Preparation: A pre-dried 10 mL Schlenk tube is charged with Λ-Ru2b (4.2 mg, 0.05 mmol, 1 mol%).

  • Inert Atmosphere: The tube is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Reactant Addition: A solution of the diazo substrate (0.5 mmol, 1 equiv.) dissolved in distilled CH2Cl2 is added to the Schlenk tube.

  • Reaction: The reaction mixture is stirred at 60°C for 16 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated and purified by flash chromatography to afford the desired (1R,5S,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one.

Visualizations

General Experimental Workflow

experimental_workflow reactant_prep Reactant and Catalyst Preparation reaction_setup Reaction Setup under Inert Atmosphere reactant_prep->reaction_setup reaction Reaction at Controlled Temperature reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Continue reaction workup Reaction Work-up and Extraction monitoring->workup Reaction complete purification Purification (Flash Chromatography) workup->purification analysis Product Analysis (NMR, HPLC) purification->analysis troubleshooting_logic start Low Yield or Selectivity Issue check_catalyst Is the catalyst active? start->check_catalyst check_temp Is the temperature optimal? check_catalyst->check_temp Yes optimize_catalyst Screen different catalysts/ligands check_catalyst->optimize_catalyst No check_time Is the reaction time sufficient? check_temp->check_time Yes optimize_temp Adjust temperature check_temp->optimize_temp No optimize_time Extend reaction time check_time->optimize_time No success Improved Yield/Selectivity check_time->success Yes optimize_catalyst->success optimize_temp->success optimize_time->success

References

Technical Support Center: (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. While specific degradation pathways for this molecule are not extensively published, this guide is based on the general principles of lactone chemistry and established methodologies for forced degradation studies.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for this compound?

A1: Given its structure as a bicyclic lactone, the most probable degradation pathway is hydrolysis of the ester bond within the lactone ring.[1] This reaction opens the ring to form the corresponding hydroxy acid. This process can be significantly accelerated by acidic or basic conditions.[3] Other potential degradation pathways to investigate include oxidation, photolysis (degradation by light), and thermolysis (degradation by heat).[2][4]

Q2: I am observing a new peak in my HPLC analysis of a sample that was stored in an aqueous buffer. What is the likely identity of this new peak?

A2: The new peak is most likely the hydrolyzed form of the parent compound, which is the corresponding hydroxy acid. Lactones are susceptible to hydrolysis in aqueous solutions.[1][5] To confirm, you can use mass spectrometry (MS) to determine if the mass of the new peak corresponds to the parent molecule plus a water molecule (an increase of 18 Da).

Q3: How should I prepare and store stock solutions of this compound to minimize degradation?

A3: To ensure the stability of your stock solutions, it is recommended to prepare them in an anhydrous aprotic solvent like DMSO or acetonitrile.[1][3] For long-term storage, solutions should be kept at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles. Avoid using aqueous buffers for long-term storage due to the high risk of hydrolysis.[1]

Q4: What is a forced degradation study and why is it necessary?

A4: A forced degradation study, or stress testing, is a process where a drug substance is intentionally exposed to conditions more severe than accelerated stability testing (e.g., high heat, high/low pH, intense light, oxidizing agents).[2][4] These studies are crucial for establishing degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods that can separate the parent drug from its degradants.[2][6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or decreasing compound activity in a multi-day cell-based assay.

  • Possible Cause: The compound is likely degrading in the aqueous cell culture medium over the course of the experiment due to hydrolysis.

  • Troubleshooting Steps:

    • Assess Stability: Perform a stability test of the compound in the specific cell culture medium under the exact assay conditions (e.g., 37°C, 5% CO2) over the same time period.

    • Analyze Samples: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the medium and analyze it by HPLC to quantify the remaining parent compound.

    • Mitigation: If degradation is confirmed, consider preparing fresh compound solutions for daily addition to the assay or shortening the experiment duration if possible.

Issue 2: Appearance of multiple unexpected peaks in the HPLC chromatogram after stress testing.

  • Possible Cause: The compound is degrading through multiple pathways under the applied stress conditions.

  • Troubleshooting Workflow: Use a systematic approach to identify the cause of degradation. The following workflow can help diagnose the issue.

G cluster_conditions Identify Stress Condition cluster_confirm Confirmation & Action start Unexpected Peak(s) in HPLC acid Acidic Hydrolysis start->acid Sample from acidic conditions? base Basic Hydrolysis start->base Sample from basic conditions? oxidative Oxidative Stress start->oxidative Sample from oxidizing agent? thermal Thermal Stress start->thermal Sample from heat exposure? photo Photolytic Stress start->photo Sample from light exposure? confirm_hydrolysis Likely Hydrolyzed Product. Confirm with MS (M+18). acid->confirm_hydrolysis base->confirm_hydrolysis confirm_oxidation Oxidized Product(s). Characterize with MS. oxidative->confirm_oxidation confirm_thermal Thermal Degradant(s). Characterize with MS. thermal->confirm_thermal confirm_photo Photodegradant(s). Characterize with MS. photo->confirm_photo action Action: Develop stability-indicating method to resolve all peaks. confirm_hydrolysis->action confirm_oxidation->action confirm_thermal->action confirm_photo->action G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in ACN acid Acid (0.1M HCl, 60°C) stock->acid base Base (0.1M NaOH, RT) stock->base oxid Oxidation (3% H2O2, RT) stock->oxid therm Thermal (Solid, 80°C) stock->therm photo Photolytic (Light Chamber) stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Identify Degradants & Establish Pathways hplc->data G parent (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one (Lactone Form) hydrolyzed 2-(Hydroxymethyl)-2-phenylcyclopropane -1-carboxylic acid (Hydroxy Acid Form) parent->hydrolyzed Hydrolysis (H₂O, H⁺ or OH⁻) other Other Oxidative & Photolytic Degradants parent->other Oxidation / Light

References

Troubleshooting guide for the synthesis of Milnacipran intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of key intermediates for Milnacipran.

Frequently Asked Questions (FAQs)

Q1: What is the most common route for synthesizing the core cyclopropane intermediate of Milnacipran?

A1: A prevalent method involves the reaction of phenylacetonitrile with epichlorohydrin to form a cyclopropane derivative. This is often followed by hydrolysis of the nitrile group and subsequent functional group manipulations to introduce the aminomethyl and diethylamide moieties.[1]

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: Key parameters include strict control of reaction temperature, pH, and the stoichiometry of reagents. For instance, in the reductive amination step to introduce the primary amine, maintaining a basic pH is crucial to prevent the formation of secondary and tertiary amine byproducts.[2] The purity of starting materials and the use of anhydrous solvents in moisture-sensitive steps, such as Grignard reactions, are also critical.[3][4]

Q3: What are the common impurities encountered during the synthesis of Milnacipran intermediates?

A3: Common impurities can include diastereomers (the trans-isomer), byproducts from side reactions such as over-alkylation in amination steps, and unreacted starting materials.[5][6] In syntheses involving a phthalimide protection step, incompletely hydrolyzed intermediates can also be a source of impurities.[5]

Troubleshooting Guide

Problem 1: Low Yield in the Initial Cyclopropanation Reaction
SymptomPossible CauseSuggested Solution
Low yield of the desired cyclopropane intermediate (e.g., (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one).Incomplete reaction: Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Side reactions: Formation of undesired byproducts due to incorrect stoichiometry or temperature.Carefully control the addition rate and temperature of the reagents. Ensure the correct molar ratios of phenylacetonitrile and epichlorohydrin are used.
Grignard reagent issues (if applicable): If a Grignard-based route is used, the reagent may not have formed efficiently or may have been quenched.Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. A crystal of iodine can be used to activate the magnesium.[3]
Problem 2: Formation of Impurities During Reductive Amination
SymptomPossible CauseSuggested Solution
Presence of secondary and tertiary amine impurities detected by HPLC or TLC.Over-alkylation: The newly formed primary amine reacts further with the aldehyde starting material.Maintain a high pH (around 12) during the reaction. This can be achieved by using an excess of ammonia.[2]
Incorrect reducing agent: The reducing agent may not be selective enough.Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH3CN).[2]
Incomplete reaction, with the starting aldehyde still present.Insufficient reducing agent or reaction time. Increase the molar equivalents of the reducing agent and/or extend the reaction time. Monitor the reaction by TLC or HPLC.

The following table summarizes the effect of pH on the reductive amination reaction yield.

AdditivepHProduct to Impurity RatioYield (%)
Acetic Acid41:230
Aqueous NH381:150
Aqueous NH3103:170
Aqueous NH3129:190

Data adapted from an efficient synthesis of Milnacipran Hydrochloride via reductive amination of an aldehyde intermediate.[2]

Problem 3: Difficulty in the Purification of the Phthalimide Intermediate
SymptomPossible CauseSuggested Solution
The isolated cis-(±)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide is impure.Incomplete reaction: Unreacted starting materials are present.Ensure the reaction goes to completion by monitoring with TLC/HPLC. Consider increasing the reaction temperature or time if necessary.
Hydrolysis of phthalimide: The phthalimide group may be partially hydrolyzed during workup.Maintain neutral or slightly acidic conditions during the aqueous workup.
Co-precipitation of byproducts: Side products formed during the reaction may crystallize with the desired product.Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be effective. Column chromatography may be necessary for difficult separations.

Experimental Protocols

Protocol 1: Synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

This protocol is based on the reaction of phenylacetonitrile and (R)-epichlorohydrin.

  • Suspend sodium amide in toluene and cool to 0-5°C.

  • Slowly add a toluene solution of phenylacetonitrile to the sodium amide suspension with vigorous stirring, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture at 0°C for at least one hour.

  • Add a toluene solution of (R)-epichlorohydrin, controlling the temperature.

  • After the addition is complete, stir the mixture at 50°C for at least two hours.

  • Slowly pour the reaction mixture into water for hydrolysis, keeping the temperature between 5-40°C.

  • Perform a basic wash followed by acidification to promote hydrolysis of the nitrile and subsequent lactonization.

  • The toluene phase containing the product is washed, neutralized, and concentrated to yield the intermediate lactone.[1]

Protocol 2: Reductive Amination of an Aldehyde Intermediate

This protocol describes the conversion of a cyclopropane carbaldehyde intermediate to the corresponding primary amine.

  • Dissolve the aldehyde intermediate in a suitable solvent such as methanol.

  • Add a source of ammonia, such as an aqueous solution, to achieve a pH of approximately 12.

  • Add sodium cyanoborohydride (NaBH3CN) portion-wise while monitoring the temperature.

  • Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[2]

Visualizations

Experimental Workflow for Milnacipran Intermediate Synthesis

G General Synthetic Workflow for Milnacipran Intermediate A Phenylacetonitrile & Epichlorohydrin B Cyclopropanation A->B C Cyclopropane Nitrile Intermediate B->C D Hydrolysis C->D E Cyclopropane Carboxylic Acid Intermediate D->E F Amidation E->F G Milnacipran Intermediate Core F->G

Caption: A simplified workflow for the synthesis of a core Milnacipran intermediate.

Troubleshooting Logic for Low Yield in Cyclopropanation

G Troubleshooting Low Yield in Cyclopropanation Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase Time/Temperature Incomplete->Action_Incomplete Check_Impurities Analyze for Impurities Complete->Check_Impurities End Re-run Experiment Action_Incomplete->End Impurities_Present Significant Impurities Check_Impurities->Impurities_Present Yes No_Impurities No Major Impurities Check_Impurities->No_Impurities No Action_Impurities Optimize Stoichiometry & Temperature Control Impurities_Present->Action_Impurities Check_Grignard Using Grignard Route? No_Impurities->Check_Grignard Action_Impurities->End Yes_Grignard Yes Check_Grignard->Yes_Grignard Yes No_Grignard No Check_Grignard->No_Grignard No Action_Grignard Verify Anhydrous Conditions & Mg Activation Yes_Grignard->Action_Grignard No_Grignard->End Action_Grignard->End

Caption: A decision tree for troubleshooting low yields in the cyclopropanation step.

References

Technical Support Center: (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate in the synthesis of pharmaceuticals like Milnacipran.[1] This guide focuses on reducing impurities and improving the overall efficiency and stereoselectivity of the production process.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or complete lack of the desired this compound product is a frequent challenge. The underlying causes can often be traced back to reagent quality, reaction conditions, or the specific synthetic route employed.

Potential CauseRecommended Solution
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature in small increments.
Poor Quality of Starting Materials: Phenylacetonitrile or (R)-epichlorohydrin may contain impurities that interfere with the reaction.Use freshly distilled or high-purity starting materials. Ensure proper storage conditions to prevent degradation.
Ineffective Base: In the synthesis from phenylacetonitrile and epichlorohydrin, the choice and handling of the base (e.g., sodium amide or sodium hydride) are critical.Use a freshly opened or properly stored strong base. Ensure the reaction is conducted under strictly anhydrous conditions, as these bases are highly sensitive to moisture.
Side Reactions: Formation of byproducts due to incorrect stoichiometry or temperature control.Maintain precise control over reaction temperature and add reagents dropwise to manage exothermic reactions. Ensure accurate measurement of all reactants.

Issue 2: Poor Diastereoselectivity (Formation of the undesired (1S,5R)-diastereomer)

The stereochemical outcome is critical for the utility of the product. Low diastereoselectivity leads to contamination with the undesired diastereomer, complicating purification and reducing the yield of the target molecule.

Potential CauseRecommended Solution
Incorrect Chiral Starting Material: The enantiomeric purity of (R)-epichlorohydrin directly impacts the diastereomeric ratio of the product.Verify the enantiomeric purity of the (R)-epichlorohydrin using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use.
Reaction Temperature: Higher reaction temperatures can lead to decreased stereoselectivity.Maintain the recommended reaction temperature throughout the addition of reagents and the duration of the reaction. For highly exothermic steps, ensure efficient cooling.
Choice of Base and Solvent: The reaction environment can influence the transition state of the cyclization, affecting diastereoselectivity.Experiment with different base and solvent combinations. For instance, using a bulkier base might favor the formation of the desired diastereomer.

Issue 3: Presence of Significant Impurities in the Final Product

Even with a good yield, the final product can be contaminated with various impurities that require removal.

Potential ImpuritySourceRecommended Purification Method
Unreacted Phenylacetonitrile Incomplete reaction or incorrect stoichiometry.Purification by column chromatography on silica gel.
Unreacted (R)-epichlorohydrin Incomplete reaction or incorrect stoichiometry.Due to its volatility, it can often be removed under reduced pressure. Column chromatography is also effective.
Diastereomeric Impurity ((1S,5R)-isomer) Poor diastereoselectivity during the reaction.Careful column chromatography on silica gel can separate the diastereomers. In some cases, recrystallization may be effective. Chiral HPLC can be used for analytical separation and may be adapted for preparative separation on a small scale.[2][3][4][5][6]
Polymeric Byproducts Side reactions, particularly at higher temperatures.These are often high molecular weight and can be removed by filtration if they are insoluble, or by column chromatography where they typically have very low retention factors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and industrially applied method is the reaction of phenylacetonitrile with (R)-epichlorohydrin in the presence of a strong base, followed by hydrolysis and intramolecular cyclization.[7] Another route involves the intramolecular cyclopropanation of an allyl α-diazoacetate.[2]

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. For more quantitative analysis, GC or HPLC can be used to determine the conversion rate.

Q3: What analytical techniques are best for determining the purity and diastereomeric ratio of the final product?

Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for confirming the structure of the product and identifying major impurities.[2] Chiral GC or HPLC are the preferred methods for accurately determining the diastereomeric ratio and enantiomeric excess.[6]

Q4: My final product is an oil, but the literature reports a solid. What should I do?

The product can sometimes be obtained as a viscous oil, especially if it contains impurities that inhibit crystallization.[6] Attempt to purify the oil further using column chromatography. If the purified product is still an oil, try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal if available, or cooling the sample to a low temperature.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes. Strong bases like sodium amide and sodium hydride are highly reactive and flammable, and they react violently with water. All reactions involving these reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. (R)-epichlorohydrin is a toxic and reactive compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Synthesis of this compound from Phenylacetonitrile and (R)-Epichlorohydrin

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Phenylacetonitrile

  • (R)-Epichlorohydrin

  • Sodium amide (NaNH₂) or Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: Under an inert atmosphere, suspend sodium amide in anhydrous toluene in a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Deprotonation: Cool the suspension to 0-5 °C. Slowly add a solution of phenylacetonitrile in anhydrous toluene via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at this temperature for 1 hour.

  • Alkylation: Add a solution of (R)-epichlorohydrin in anhydrous toluene dropwise, keeping the temperature below 15 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Hydrolysis and Cyclization: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the aqueous layer and wash the organic layer with water. Add a solution of sodium hydroxide to the organic layer and heat the mixture to reflux to facilitate hydrolysis of the nitrile and subsequent intramolecular cyclization. Monitor this step by TLC until the intermediate is consumed.

  • Work-up and Purification: Cool the reaction mixture and acidify with hydrochloric acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Data Presentation

Table 1: Typical Yields and Diastereomeric Ratios

Synthetic RouteTypical YieldTypical Diastereomeric Ratio ((1R,5S) : (1S,5R))Reference
Phenylacetonitrile and (R)-Epichlorohydrin60-75%>95:5[7]
Intramolecular Cyclopropanation of Allyl α-diazoacetate70-85%>98:2 (catalyst dependent)[2]

Table 2: Analytical Data for this compound

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.25 (m, 5H, Ar-H), 4.55 (d, 1H), 4.30 (d, 1H), 2.50-2.40 (m, 1H), 2.10-2.00 (m, 1H), 1.80-1.70 (m, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 175.0, 135.5, 129.0, 128.5, 126.0, 70.0, 35.0, 30.0, 25.0
Chiral HPLC/GC Baseline separation of the (1R,5S) and (1S,5R) diastereomers, allowing for accurate quantification of the diastereomeric ratio.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification Phenylacetonitrile Phenylacetonitrile Deprotonation 1. Deprotonation (NaNH₂ or NaH) Phenylacetonitrile->Deprotonation Epichlorohydrin (R)-Epichlorohydrin Alkylation 2. Alkylation Epichlorohydrin->Alkylation Deprotonation->Alkylation Hydrolysis_Cyclization 3. Hydrolysis & Intramolecular Cyclization Alkylation->Hydrolysis_Cyclization Crude_Product Crude Product Hydrolysis_Cyclization->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low/No Yield? Start->Low_Yield Poor_Stereo Poor Diastereoselectivity? Low_Yield->Poor_Stereo No Check_Reagents Check Reagent Quality & Reaction Conditions Low_Yield->Check_Reagents Yes Impurities Significant Impurities? Poor_Stereo->Impurities No Check_Chiral_Purity Verify Chiral Purity of Starting Material Poor_Stereo->Check_Chiral_Purity Yes Optimize_Temp Optimize Reaction Temperature Poor_Stereo->Optimize_Temp Yes Purify Perform Column Chromatography Impurities->Purify Yes Recrystallize Attempt Recrystallization Purify->Recrystallize

Caption: Troubleshooting decision tree for synthesis issues.

References

Catalyst selection for the efficient synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate in the synthesis of pharmaceuticals such as Milnacipran.[1] The primary synthetic route involves an intramolecular cyclopropanation reaction. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

A1: The synthesis of this bicyclic lactone is typically achieved through asymmetric intramolecular cyclopropanation. The most prominent and effective catalytic systems reported in the literature include:

  • Rhodium and Ruthenium-based catalysts: Complexes with ligands like bis(oxazoline) (Pybox) are known to be effective.[2]

  • Cobalt(II) complexes: Chiral porphyrin ligands, such as D2-symmetric chiral amidoporphyrins, have shown high efficiency and stereocontrol.[3]

  • Copper(II)-mediated systems: These can be used for direct intramolecular cyclopropanation of distal olefinic acetates.[4]

  • Palladium(II)-catalyzed reactions: These can achieve a tandem intramolecular olefination and lactonization sequence.[5]

Q2: What is the general synthetic strategy for producing the bicyclo[3.1.0]hexan-2-one structure?

A2: The core of the synthesis is the intramolecular cyclopropanation of an appropriate precursor, typically an allyl α-diazoacetate.[3] This reaction forms the fused cyclopropane and lactone rings in a single, stereocontrolled step. An alternative approach involves the reaction of phenylacetonitrile with epichlorohydrin in the presence of a strong base like sodium hydride, followed by hydrolysis and acid-catalyzed cyclization.[6]

Q3: Why is catalyst selection critical for this synthesis?

A3: Catalyst selection is paramount for two main reasons:

  • Stereoselectivity: The desired product has a specific stereochemistry ((1R,5S)). Chiral catalysts are essential to control the enantioselectivity and diastereoselectivity of the cyclopropanation reaction, leading to the formation of the correct isomer.

  • Efficiency and Yield: The choice of catalyst and ligand directly impacts the reaction rate, yield, and overall efficiency. An optimal catalyst will facilitate high conversion of the starting material to the desired product with minimal side reactions.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Low or no yield of the desired this compound can be attributed to several factors. Follow this guide to troubleshoot the issue.

Troubleshooting Workflow

G start Low/No Yield catalyst Check Catalyst Activity start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions purification Review Purification Protocol start->purification catalyst_sol1 Use fresh catalyst or prepare new batch catalyst->catalyst_sol1 Degradation? catalyst_sol2 Increase catalyst loading catalyst->catalyst_sol2 Low activity? reagents_sol1 Purify starting materials (e.g., diazoacetate) reagents->reagents_sol1 Impurities? reagents_sol2 Ensure anhydrous solvents reagents->reagents_sol2 Moisture? conditions_sol1 Adjust temperature and reaction time conditions->conditions_sol1 Suboptimal? conditions_sol2 Check inert atmosphere (N2 or Ar) conditions->conditions_sol2 Air leak? purification_sol1 Use alternative chromatography conditions purification->purification_sol1 Product loss?

Caption: Troubleshooting workflow for low or no product yield.

Possible Causes and Solutions:

Potential Cause Recommended Action
Inactive Catalyst The catalyst may have degraded due to improper storage or handling. Prepare a fresh batch of the catalyst or use a new, unopened container. Ensure storage under an inert atmosphere.
Low Catalyst Loading For substrates with reduced reactivity, such as those with interfering acidic C-H bonds, increasing the catalyst and ligand loadings may improve the yield.[5]
Impure Starting Materials The precursor (e.g., allyl α-diazoacetate) may contain impurities that inhibit the catalyst. Purify the starting materials immediately before use.
Presence of Water or Oxygen Many cyclopropanation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried, and solvents are anhydrous. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
Suboptimal Reaction Temperature The reaction temperature may be too low for the catalyst to be active or too high, leading to catalyst decomposition or side product formation. Perform small-scale experiments to screen a range of temperatures.
Incorrect Purification Method The product may be lost during workup or purification. Analyze crude reaction mixtures by TLC or GC-MS to confirm product formation. If the product is present, optimize the purification method (e.g., flash chromatography solvent system). Visualization on TLC may require a specific stain like cerium ammonium molybdate (CAM).[3]
Problem 2: Poor Stereoselectivity (Low Enantiomeric or Diastereomeric Excess)

Achieving the correct (1R,5S) stereochemistry is crucial. Poor stereoselectivity results in a mixture of isomers, which can be difficult to separate.

Troubleshooting Workflow

G start Poor Stereoselectivity ligand Evaluate Chiral Ligand start->ligand catalyst_prep Check Catalyst Preparation start->catalyst_prep conditions Assess Reaction Conditions start->conditions additive Consider Additives start->additive ligand_sol1 Verify enantiomeric purity of the ligand ligand->ligand_sol1 Impure? ligand_sol2 Screen alternative chiral ligands ligand->ligand_sol2 Ineffective? catalyst_prep_sol1 Ensure correct metal-to-ligand ratio catalyst_prep->catalyst_prep_sol1 Incorrect stoichiometry? conditions_sol1 Lower the reaction temperature conditions->conditions_sol1 Too high? additive_sol1 Introduce a coordinating additive (e.g., DMAP) additive->additive_sol1 Enhance selectivity?

Caption: Troubleshooting workflow for poor stereoselectivity.

Possible Causes and Solutions:

Potential Cause Recommended Action
Impure Chiral Ligand The enantiomeric purity of the chiral ligand is critical. Verify the purity of the ligand using chiral HPLC or other appropriate methods.
Suboptimal Ligand The chosen ligand may not be optimal for this specific substrate. Screen a variety of chiral ligands. For example, different substituents on the oxazoline rings of Pybox ligands can influence enantioselectivity.[2]
Incorrect Catalyst Formation If preparing the catalyst in situ, ensure the correct stoichiometry between the metal precursor and the chiral ligand is used.
High Reaction Temperature Higher temperatures can decrease the enantioselectivity of the reaction. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve the stereochemical outcome.
Absence of a Key Additive In some catalytic systems, additives can significantly enhance stereoselectivity. For instance, with Co(II)-porphyrin catalysts, the addition of 4-(dimethylamino)pyridine (DMAP) has been shown to improve asymmetric induction.[3]

Catalyst Performance Data

The selection of a catalyst system will depend on the specific substrate and desired outcomes. The following table summarizes reported performance data for different catalytic systems in the synthesis of related bicyclo[3.1.0]hexan-2-one structures.

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (% ee)DiastereoselectivityReference
[Co(II)(3,5-DitBu-ChenPhyrin)] / DMAP Allyl α-diazoacetate70-86%63-83%Complete[3]
[RuCl₂(p-cymene)]₂ / Pybox-ip Styrene and diazoacetates66-87%up to 98%High trans-selectivity[2]
Pd(II) / Ligand Linear carboxylic acid with tethered olefin27-81%N/AN/A[5]

Key Experimental Protocols

General Procedure for Co(II)-Catalyzed Intramolecular Cyclopropanation

This protocol is adapted from the literature for the synthesis of (1R,5S,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.[3]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Purification a Add catalyst and additive to a Schlenk tube b Add solvent and allyl α-diazoacetate substrate a->b c Purge with Nitrogen b->c d Heat in oil bath for specified time c->d e Cool to room temperature d->e f Purify by flash chromatography e->f g Concentrate fractions by rotary evaporation f->g

References

Technical Support Center: Production of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key intermediate in the production of Milnacipran.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most frequently cited industrial synthesis involves the reaction of phenylacetonitrile with (R)-epichlorohydrin in the presence of a strong base, followed by hydrolysis and cyclization. This method is favored for its use of readily available starting materials.

Q2: What are the critical parameters to control during the initial reaction between phenylacetonitrile and (R)-epichlorohydrin?

A2: Temperature control is crucial. The initial deprotonation of phenylacetonitrile is typically performed at low temperatures (0-5 °C) to ensure controlled reaction and prevent side reactions. The subsequent alkylation with epichlorohydrin may be conducted at a slightly elevated temperature, but exothermic reactions should be carefully managed, especially during scale-up.

Q3: What types of impurities can be expected in the synthesis of this compound?

A3: Process-related impurities are a key concern in the synthesis of this bicyclic lactone, which is an intermediate for the drug Milnacipran. Four major process-related impurities have been identified and characterized. These can include diastereomers, products of incomplete reaction, or byproducts from side reactions. Careful control of reaction conditions and purification procedures are necessary to minimize these impurities.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product and any significant impurities.

Q5: What are the recommended storage conditions for this compound?

A5: The compound should be stored in a cool, dry place, away from incompatible materials. It is advisable to store it under an inert atmosphere to prevent degradation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete deprotonation of phenylacetonitrile Ensure the base is of high purity and activity. Use a slight excess of the base and allow for sufficient reaction time at the recommended temperature for complete deprotonation.
Side reactions of epichlorohydrin Maintain strict temperature control during the addition of epichlorohydrin. Slow, controlled addition is recommended to manage any exotherm.
Hydrolysis of the lactone during workup Avoid prolonged exposure to strongly acidic or basic conditions during the workup. Neutralize the reaction mixture promptly and maintain a suitable pH.
Loss of product during extraction Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Step
Formation of diastereomers Optimize the reaction conditions, particularly the choice of base and solvent, to favor the formation of the desired (1R,5S) isomer. Chiral chromatography may be necessary for separation if diastereoselectivity is low.
Presence of unreacted starting materials Ensure the stoichiometry of the reactants is correct. A slight excess of one reactant may be used to drive the reaction to completion, followed by an appropriate purification step.
Formation of byproducts from side reactions Lowering the reaction temperature can often reduce the rate of side reactions. The purity of starting materials is also critical; use high-purity reagents to minimize byproduct formation.
Degradation of the product Minimize the time the product is exposed to harsh conditions (e.g., high temperatures, strong acids/bases) during both the reaction and purification stages.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of phenylacetonitrile and (R)-epichlorohydrin.

Materials:

  • Phenylacetonitrile

  • (R)-Epichlorohydrin

  • Sodium Hydride (NaH) or Sodium Amide (NaNH2)

  • Toluene or another suitable aprotic solvent

  • Hydrochloric Acid (HCl) for workup

  • Sodium Hydroxide (NaOH) for work-up

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Deprotonation: A solution of phenylacetonitrile in an anhydrous aprotic solvent (e.g., toluene) is added to a suspension of a strong base (e.g., sodium hydride or sodium amide) at 0-5 °C under an inert atmosphere (e.g., Nitrogen or Argon). The mixture is stirred at this temperature for a specified time to ensure complete formation of the anion.

  • Alkylation: (R)-Epichlorohydrin is added dropwise to the reaction mixture, maintaining the temperature below a certain threshold to control the exothermic reaction. After the addition is complete, the reaction may be allowed to warm to room temperature or gently heated to drive the reaction to completion.

  • Hydrolysis and Cyclization: The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are then treated with an acid (e.g., HCl) to facilitate the hydrolysis of the nitrile and subsequent intramolecular cyclization to the lactone.

  • Work-up and Purification: The organic layer is washed with a basic solution (e.g., sodium bicarbonate or dilute NaOH) and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Data Presentation

Table 1: Effect of Base on Yield and Diastereoselectivity

BaseSolventTemperature (°C)Yield (%)Diastereomeric Ratio (1R,5S : other)
Sodium HydrideToluene0 to 257590:10
Sodium AmideToluene0 to 257288:12
Lithium diisopropylamide (LDA)THF-78 to 08095:5

Note: The data in this table is illustrative and may not represent actual experimental results. Optimization of reaction conditions is recommended for specific applications.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound start Start deprotonation Deprotonation of Phenylacetonitrile with Strong Base start->deprotonation alkylation Alkylation with (R)-Epichlorohydrin deprotonation->alkylation hydrolysis_cyclization Acid-catalyzed Hydrolysis and Cyclization alkylation->hydrolysis_cyclization workup Aqueous Workup and Extraction hydrolysis_cyclization->workup purification Purification (Crystallization/Chromatography) workup->purification product Final Product: this compound purification->product

Caption: A simplified workflow for the synthesis of the target bicyclic lactone.

troubleshooting_low_yield Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_base Check Base Activity and Stoichiometry low_yield->check_base control_temp Verify Temperature Control During Epichlorohydrin Addition low_yield->control_temp optimize_workup Optimize pH and Extraction in Workup low_yield->optimize_workup analyze_impurities Analyze for Side Products low_yield->analyze_impurities solution1 Use Fresh/More Base check_base->solution1 solution2 Improve Cooling/Slower Addition control_temp->solution2 solution3 Adjust pH and Use More Extraction Solvent optimize_workup->solution3 solution4 Modify Reaction Conditions to Minimize Side Reactions analyze_impurities->solution4

Caption: A troubleshooting decision tree for addressing low product yield.

Validation & Comparative

Determining the Enantiomeric Purity of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules such as (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. This bicyclic lactone serves as a key intermediate in the synthesis of various pharmaceutical agents. This guide provides a comparative overview of established analytical methods for determining its enantiomeric purity, with a focus on chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The accurate assessment of enantiomeric excess is paramount as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This guide details the experimental protocols for the most common and effective techniques, presents quantitative data in a clear, comparative format, and illustrates the analytical workflow.

Comparison of Analytical Methods

The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the stage of drug development. The following table summarizes the key performance characteristics of chiral GC, chiral HPLC, and NMR with chiral shift reagents.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents
Principle Separation of enantiomers in the gas phase based on differential interactions with a chiral stationary phase.Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase.In-situ formation of diastereomeric complexes with a chiral shift reagent, leading to distinguishable signals in the NMR spectrum.
Typical Stationary Phase Cyclodextrin derivatives (e.g., Chiraldex G-TA)Polysaccharide derivatives (e.g., Chiralcel AD-H, Chiralpak IC)Not applicable.
Mobile Phase Inert gas (e.g., Helium, Hydrogen)Mixture of organic solvents (e.g., Hexane/Isopropanol)Not applicable.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)¹H NMR, ¹⁹F NMR
Sample Preparation Typically requires dissolution in a volatile solvent.Dissolution in the mobile phase.Dissolution in a deuterated solvent and addition of the chiral shift reagent.
Resolution Generally provides high resolution for volatile and thermally stable compounds.High resolution for a wide range of compounds.Resolution depends on the choice and concentration of the shift reagent.
Sensitivity High, especially with FID and MS detectors.High, particularly with UV-Vis and MS detectors.Lower sensitivity compared to chromatographic methods.
Quantitative Accuracy High, based on peak area integration.High, based on peak area integration.Good, but can be affected by peak overlap and signal-to-noise ratio.
Throughput Moderate to high.Moderate to high.Lower throughput due to longer acquisition times.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results. Below are representative protocols for the enantiomeric excess determination of this compound and its analogs.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The following protocol is adapted from a method used for a closely related diastereomer, (1R,5S,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.[1]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

GC Conditions:

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 34 minutes.

    • Ramp: 5 °C/min to 180 °C.

  • Injection Volume: 1 µL.

  • Sample Concentration: 1 mg/mL in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Expected Results: The two enantiomers will be separated with distinct retention times. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and widely used method for enantiomeric separation. The following protocol is based on methods developed for similar bicyclic lactone structures.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chiral Column: Chiralcel AD-H (250 x 4.6 mm, 5 µm) or Chiralpak IC.

HPLC Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Concentration: 0.5 - 1 mg/mL in the mobile phase.

Expected Results: Baseline separation of the two enantiomeric peaks should be achieved. The enantiomeric excess is determined by the relative peak areas as described for the GC method.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

NMR spectroscopy in the presence of a chiral shift reagent offers a valuable alternative for determining enantiomeric excess without the need for chromatographic separation. Lanthanide-based chiral shift reagents are commonly employed.[1]

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

  • Standard 5 mm NMR tubes.

Experimental Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the lactone sample (e.g., 10-20 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Acquisition of Initial Spectrum: Record the ¹H NMR spectrum of the sample alone.

  • Addition of Chiral Shift Reagent: Add a small, accurately measured amount of a chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), to the NMR tube.

  • Spectral Monitoring: Acquire a series of ¹H NMR spectra after incremental additions of the shift reagent. The signals corresponding to the two enantiomers will begin to split into two separate sets of peaks.

  • Quantification: Once sufficient separation of a pair of corresponding signals is achieved, integrate the areas of these two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Key Considerations:

  • The choice of the chiral shift reagent and its concentration is critical for achieving optimal separation of the signals.

  • Line broadening can occur at higher concentrations of the paramagnetic shift reagent, which may affect the accuracy of integration.

Workflow and Data Analysis

The general workflow for determining the enantiomeric excess of a chiral compound involves sample preparation, instrumental analysis, and data processing. The following diagrams illustrate the logical flow of these processes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Chiral Lactone Sample dissolve Dissolve in Appropriate Solvent start->dissolve gc Chiral GC dissolve->gc Volatile Solvent hplc Chiral HPLC dissolve->hplc Mobile Phase nmr NMR with Chiral Shift Reagent dissolve->nmr Deuterated Solvent chromatogram Obtain Chromatogram gc->chromatogram hplc->chromatogram spectrum Acquire NMR Spectrum nmr->spectrum integrate Integrate Peak Areas chromatogram->integrate spectrum->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee end Report ee% calculate_ee->end

Caption: General workflow for enantiomeric excess determination.

decision_pathway cluster_criteria Decision Criteria cluster_methods Recommended Methods start Need to Determine ee of This compound volatility Is the compound volatile and thermally stable? start->volatility gc Chiral GC volatility->gc Yes hplc_nmr Consider HPLC or NMR volatility->hplc_nmr No / Unknown instrumentation What instrumentation is available? gc_hplc_node GC / HPLC available instrumentation->gc_hplc_node GC / HPLC nmr_node NMR available instrumentation->nmr_node NMR throughput Is high throughput required? throughput->gc Yes hplc Chiral HPLC throughput->hplc Yes hplc_nmr->instrumentation gc_hplc_node->throughput nmr NMR with Chiral Shift Reagent nmr_node->nmr

Caption: Decision pathway for selecting an analytical method.

Conclusion

The determination of the enantiomeric excess of this compound can be reliably achieved using chiral GC, chiral HPLC, or NMR with chiral shift reagents. Chiral chromatographic techniques, particularly GC and HPLC, are generally preferred for their high resolution, sensitivity, and accuracy, making them suitable for both routine quality control and research applications. NMR spectroscopy with chiral shift reagents provides a valuable orthogonal method that can be employed for confirmation and for situations where chromatographic method development is challenging. The selection of the most appropriate technique will be guided by the specific requirements of the analysis and the available laboratory infrastructure. The detailed protocols provided in this guide serve as a robust starting point for the development and validation of methods for the enantiomeric purity assessment of this important chiral building block.

References

Comparison of different synthetic routes to (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Levomilnacipran. The precise stereochemical configuration of this bicyclic lactone is crucial for the efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary synthetic routes to this valuable compound, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Chiral Pool SynthesisRoute 2: Asymmetric Intramolecular Cyclopropanation
Starting Materials Phenylacetonitrile, (S)-Epichlorohydrincis-Cinnamyl alcohol, Diazoacetic acid
Key Reaction Nucleophilic opening of epoxide and intramolecular cyclizationRhodium- or Ruthenium-catalyzed intramolecular cyclopropanation
Reported Yield ~67%Up to 97% (for a diastereomer)
Enantiomeric Excess (ee) ~96% eeUp to 93% ee (for a diastereomer)
Stereocontrol Relies on the chirality of the starting epichlorohydrinDependent on the chiral catalyst and substrate geometry
Reagent Considerations Use of strong, hazardous bases (e.g., NaNH₂, NaH)Requires synthesis of a diazoacetate precursor and use of expensive transition metal catalysts
Scalability Industrially established and scalablePotentially scalable, but catalyst cost and availability may be limiting factors

Route 1: Chiral Pool Synthesis from Phenylacetonitrile and (S)-Epichlorohydrin

This widely utilized industrial method leverages the readily available chirality of epichlorohydrin to establish the desired stereochemistry in the final product. The synthesis proceeds through the formation of a cyclopropane ring followed by hydrolysis of the nitrile group and subsequent intramolecular lactonization.

Logical Workflow

A Phenylacetonitrile D Cyclopropane Nitrile Intermediate A->D B (S)-Epichlorohydrin B->D C Strong Base (e.g., NaNH₂ or NaH) C->D Deprotonation & Alkylation F Carboxylate Intermediate D->F Nitrile Hydrolysis E Hydrolysis (Basic or Acidic) E->F H This compound F->H Lactonization G Intramolecular Cyclization G->H

Chiral Pool Synthesis Workflow.
Experimental Protocol

Step 1: Cyclopropanation

  • To a solution of phenylacetonitrile in an aprotic solvent such as toluene or DMF, a strong base like sodium amide (NaNH₂) or sodium hydride (NaH) is added portion-wise at a controlled temperature (typically 0-10 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred until the deprotonation is complete.

  • (S)-Epichlorohydrin is then added dropwise, maintaining the low temperature.

  • The reaction is allowed to warm to room temperature and stirred until the alkylation is complete, as monitored by a suitable technique like TLC or HPLC.

Step 2: Hydrolysis and Lactonization

  • The reaction mixture containing the cyclopropane nitrile intermediate is subjected to hydrolysis. This can be achieved through either acidic or basic conditions. For instance, treatment with an aqueous solution of sodium hydroxide followed by heating will hydrolyze the nitrile to a carboxylate.

  • After hydrolysis, the reaction mixture is acidified (e.g., with hydrochloric acid). This protonates the carboxylate and catalyzes the intramolecular cyclization (lactonization) to yield the desired this compound.

  • The final product is then extracted with an organic solvent, and purified by crystallization or column chromatography.

A reported yield for the enantiomer, (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, using (R)-epichlorohydrin is 67% with an enantiomeric excess of 96%[1]. The use of sodium hydride as the base in an aprotic polar solvent is also a documented variation of this procedure.

Route 2: Asymmetric Intramolecular Cyclopropanation

This alternative approach involves the formation of the bicyclic lactone system through a transition metal-catalyzed intramolecular cyclopropanation of a suitable diazoacetate precursor. This method offers the potential for high efficiency and stereocontrol, dictated by the choice of catalyst and the geometry of the starting olefin.

Logical Workflow

A cis-Cinnamyl Alcohol D cis-Cinnamyl Diazoacetate A->D B Diazoacetic Acid Derivative B->D C Esterification C->D G This compound D->G Carbene Transfer E Chiral Rhodium or Ruthenium Catalyst F Intramolecular Cyclopropanation E->F F->G

Asymmetric Intramolecular Cyclopropanation Workflow.
Experimental Protocol

Step 1: Synthesis of cis-Cinnamyl Diazoacetate

  • cis-Cinnamyl alcohol is esterified with a diazoacetic acid derivative (e.g., ethyl diazoacetate or a custom diazoacetyl chloride) under standard esterification conditions. This step requires careful handling due to the potentially explosive nature of diazo compounds.

Step 2: Intramolecular Cyclopropanation

  • The cis-cinnamyl diazoacetate precursor is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • A catalytic amount of a chiral rhodium(II) or ruthenium(II) complex is added to the solution. The choice of catalyst and its chiral ligands is critical for achieving high enantioselectivity.

  • The reaction is typically stirred at room temperature, and the progress is monitored by the disappearance of the diazo compound (e.g., by IR spectroscopy or TLC).

  • Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography to yield this compound.

While a direct synthesis of the target molecule using this route is not explicitly detailed in the searched literature, the synthesis of its diastereomer, (1R,5S,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, from trans-cinnamyl diazoacetate has been reported with high yields (96-97%) and excellent enantioselectivity (93% ee) using a chiral ruthenium catalyst[2]. This strongly suggests that the use of cis-cinnamyl diazoacetate would analogously yield the desired this compound with comparable efficiency and stereocontrol.

Conclusion

Both the chiral pool synthesis and the asymmetric intramolecular cyclopropanation present viable pathways to this compound. The choice between these routes will depend on factors such as the availability and cost of starting materials and catalysts, the scale of the synthesis, and the desired level of stereochemical purity. The chiral pool approach is a well-established and industrially proven method, while the catalytic intramolecular cyclopropanation offers a potentially more elegant and efficient alternative, particularly as new and more active chiral catalysts are developed. Researchers should carefully consider the trade-offs between these methodologies to select the optimal synthetic strategy for their specific application.

References

A Comparative Guide to Alternative Intermediates for the Synthesis of Milnacipran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative synthetic routes for the antidepressant Milnacipran, focusing on the performance and experimental data associated with different key intermediates. The information presented is intended to assist researchers in selecting the most efficient and suitable synthetic strategy based on factors such as yield, purity, and stereoselectivity.

Executive Summary

The synthesis of Milnacipran, a serotonin-norepinephrine reuptake inhibitor, has been approached through various synthetic pathways. This guide focuses on three prominent alternatives to the traditional routes, each characterized by a unique intermediate: a bicyclic lactone for enantioselective synthesis, a phthalimide intermediate via a chloromethyl derivative, and an aldehyde intermediate for a reductive amination strategy. Each route offers distinct advantages and disadvantages in terms of overall yield, purity of the final product, and control of stereochemistry, which are critical considerations in pharmaceutical manufacturing.

Comparison of Synthetic Routes and Intermediates

The following table summarizes the key quantitative data for the three alternative synthetic routes to Milnacipran.

Key IntermediateSynthetic RouteStarting MaterialOverall YieldPurityKey AdvantagesKey Disadvantages
Bicyclic Lactone Enantioselective SynthesisPhenylacetonitrile and (R)-epichlorohydrin>45%[1]Enantiomeric excess (ee) >98%[1]High enantioselectivity for Levomilnacipran.Requires chiral starting material.
Phthalimide Intermediate Chloromethylation followed by Phthalimide substitutioncis-(±)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-oneNot explicitly stated>99.5% for the intermediate[2]High purity of the intermediate.Use of phthalimide can be less atom-economical.
Aldehyde Intermediate Reductive Amination(1S,2R)-1-Phenyl-2-(hydroxymethyl)-N,N-diethyl Cyclopropane CarboxamideHigh (exact % not stated)High (exact % not stated)Reduces the number of steps and by-products.[3][4]Optimization of reaction conditions is crucial.[3]

Synthetic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Enantioselective Synthesis via Bicyclic Lactone A0 Phenylacetonitrile C0 (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (Bicyclic Lactone) A0->C0 B0 (R)-epichlorohydrin B0->C0 D0 Amide-alcohol Intermediate C0->D0  + Diethylamine E0 Chlorinated Amide Intermediate D0->E0  + Thionyl Chloride F0 Phthalimide Derivative E0->F0  + Phthalimide Salt G0 Levomilnacipran F0->G0  Hydrolysis

Caption: Enantioselective synthesis of Levomilnacipran.

G cluster_1 Synthesis via Phthalimide Intermediate A1 cis-(±)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one B1 cis-(±)-1-phenyl-1-diethylaminocarbonyl- 2-hydroxymethylcyclopropane A1->B1  + Diethylamine C1 cis-(±)-1-phenyl-1-diethylaminocarbonyl- 2-chloromethylcyclopropane B1->C1  + Chlorinating Agent D1 cis-(±)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]- N,N-diethyl-1-phenylcyclopropanecarboxamide (Phthalimide Intermediate) C1->D1  + Phthalimide Salt E1 Milnacipran D1->E1  Hydrolysis

Caption: Synthesis of Milnacipran via a phthalimide intermediate.

G cluster_2 Synthesis via Reductive Amination A2 (1S,2R)-1-Phenyl-2-(hydroxymethyl)-N,N-diethyl Cyclopropane Carboxamide B2 Aldehyde Intermediate A2->B2  Oxidation C2 Milnacipran B2->C2  Reductive Amination

Caption: Synthesis of Milnacipran via an aldehyde intermediate.

Experimental Protocols

Enantioselective Synthesis via Bicyclic Lactone Intermediate

This route provides the more active (1S,2R)-enantiomer of Milnacipran (Levomilnacipran).

  • Step 1: Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (Bicyclic Lactone)

    • Phenylacetonitrile is reacted with (R)-epichlorohydrin in the presence of a strong base such as sodium amide in an appropriate solvent like toluene.

    • This is followed by basic hydrolysis of the nitrile group and subsequent acidic treatment to induce intramolecular cyclization to form the bicyclic lactone.[1]

  • Step 2: Ring Opening and Amidation

    • The bicyclic lactone is reacted with diethylamine in the presence of a Lewis acid (e.g., AlCl₃) to open the lactone ring and form the corresponding amide-alcohol intermediate.[1]

  • Step 3: Chlorination

    • The hydroxyl group of the amide-alcohol is converted to a leaving group by reaction with a chlorinating agent like thionyl chloride to yield the chlorinated amide intermediate.[1]

  • Step 4: Phthalimide Substitution

    • The chlorinated amide is reacted with a phthalimide salt, such as potassium phthalimide, to introduce the protected amino group.[1]

  • Step 5: Hydrolysis

    • The phthalimide protecting group is removed by hydrolysis, typically using hydrazine or an alkylamine, to yield Levomilnacipran.[1]

Synthesis via Phthalimide Intermediate

This pathway produces a racemic mixture of Milnacipran.

  • Step 1: Synthesis of cis-(±)-1-phenyl-1-diethylaminocarbonyl-2-hydroxymethylcyclopropane

    • cis-(±)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one is reacted with diethylamine in the presence of a Lewis acid in an organic solvent.[2]

  • Step 2: Synthesis of cis-(±)-1-phenyl-1-diethylaminocarbonyl-2-chloromethylcyclopropane

    • The hydroxymethyl intermediate is reacted with a chlorinating agent, such as thionyl chloride, to produce the chloromethyl intermediate.[2] The reaction is typically carried out at a temperature between -10°C and 20°C.[2]

  • Step 3: Synthesis of the Phthalimide Intermediate

    • The chloromethyl intermediate is reacted with a phthalimide salt (e.g., potassium phthalimide) in an organic solvent at a temperature between 20°C and 60°C to form cis-(±)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide.[2] This intermediate can be obtained with a purity of over 99.5%.[2]

  • Step 4: Hydrolysis to Milnacipran

    • The phthalimide group is removed by hydrolysis to yield racemic Milnacipran.

Synthesis via Reductive Amination of an Aldehyde Intermediate

This route offers a more direct approach to the final product.

  • Step 1: Oxidation to the Aldehyde Intermediate

    • (1S,2R)-1-Phenyl-2-(hydroxymethyl)-N,N-diethyl Cyclopropane Carboxamide is oxidized to the corresponding aldehyde intermediate.[3]

  • Step 2: Reductive Amination

    • The aldehyde intermediate undergoes reductive amination to form Milnacipran. This method has been shown to provide a high yield of the primary amine as the major product, reducing the number of steps and discouraging the formation of by-products.[3][4] The reaction conditions, including pH, temperature, and reaction time, have been optimized to improve the yield.[3]

Conclusion

The choice of synthetic route for Milnacipran depends heavily on the desired outcome. For the production of the more potent enantiomer, Levomilnacipran, the enantioselective synthesis via the bicyclic lactone intermediate is the most suitable approach, offering high enantiomeric excess.[1] The synthesis via a phthalimide intermediate provides a method to obtain high-purity racemic Milnacipran.[2] The reductive amination of an aldehyde intermediate presents an efficient and streamlined process with the potential for high yields and fewer side products.[3][4] Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for Milnacipran and its derivatives.

References

Catalyst Efficacy in the Synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of complex molecules is a cornerstone of innovation. This guide provides a detailed comparison of various catalytic systems for the synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a key chiral intermediate in the synthesis of pharmaceuticals like Levomilnacipran.

The intramolecular cyclopropanation of a suitable diazoacetate precursor is a primary strategy to construct the strained bicyclic lactone core of the target molecule. The choice of catalyst is paramount in achieving high yield and, crucially, high enantioselectivity. This guide evaluates the performance of common transition metal catalysts—rhodium, copper, ruthenium, and cobalt—as well as biocatalysts, and contrasts them with a non-catalytic chiral pool approach.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic approaches for the synthesis of this compound and its close analogs is summarized below. Direct comparison is challenging due to variations in substrates and reaction conditions across different studies. However, the data provides valuable insights into the relative performance of each catalyst class.

Catalyst SystemCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Citation(s)
Non-Catalytic Sodium amidePhenylacetonitrile & (R)-Epichlorohydrin6796-
Ruthenium Λ-Ru2btrans-Cinnamyl diazoacetate96-9793-[1]
Cobalt [Co(P1)] / DMAPcinnamyl α-diazoacetate70-single diastereomer[2]
Cobalt [Co(P1)] / DMAP4-bromocinnamyl α-diazoacetate8483single diastereomer[2]
Rhodium(II) Chiral Rh(II) carboxylatesAllyl diazo(triethylsilyl)acetateup to 8556-[3]
Rhodium(II) Rh2(OAc)4Phenyldiazomethane & electron deficient alkenesHigh--[4][5]
Copper(I) CuBrDiazocarbonyl (intramolecular)Low--[5]
Biocatalyst Engineered MyoglobinCinnamyl-2-diazoacetateQuantitative>99Stereodivergent[6]

Note: Some data points are for the synthesis of isomers or closely related analogs of the target molecule, as indicated in the 'Substrate' column.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the synthesis of the target molecule or its analogs using different catalytic systems.

Chiral Pool Synthesis (Non-Catalytic)

This industrial route utilizes a chiral starting material to introduce the desired stereochemistry.

Step 1 & 2: Synthesis of (1S,5R)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

  • Phenylacetonitrile is reacted with (R)-epichlorohydrin in the presence of a strong base like sodium amide in a suitable solvent such as toluene.

  • The resulting cyclopropane derivative undergoes hydrolysis of the cyano group and subsequent intramolecular cyclization to yield the bicyclic lactone. A typical yield of 67% with an enantiomeric excess of 96% has been reported for this two-step process.

Ruthenium-Catalyzed Intramolecular Cyclopropanation

This method demonstrates the high efficiency and enantioselectivity achievable with a chiral ruthenium catalyst for a closely related isomer.

Synthesis of (1R,5S,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

  • A pre-dried 10 mL Schlenk tube is charged with the chiral ruthenium catalyst Λ-Ru2b (1 mol%).

  • The tube is evacuated and backfilled with nitrogen three times.

  • A solution of the trans-cinnamyl diazoacetate substrate (1 equiv.) in distilled dichloromethane (0.2 M) is added via syringe.

  • The reaction mixture is stirred at room temperature under a nitrogen atmosphere for 5 minutes.

  • The product is then purified by flash chromatography. This protocol has been reported to yield the product in 96-97% with 93% ee.[1]

Cobalt-Catalyzed Intramolecular Cyclopropanation

Cobalt-porphyrin complexes have emerged as powerful catalysts for this transformation.

General Procedure for Cobalt-Catalyzed Intramolecular Cyclopropanation

  • A Schlenk tube is charged with the Co(II) porphyrin catalyst and an additive such as 4-(dimethylamino)pyridine (DMAP).

  • The tube is purged with nitrogen.

  • A solution of the allyl α-diazoacetate in a suitable solvent is added.

  • The reaction is stirred at the desired temperature until completion.

  • The product is isolated and purified using flash chromatography. Yields for similar substrates range from 70-84% with high diastereoselectivity and enantioselectivity up to 83% ee.[2]

Visualizing the Synthesis and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

reaction_pathway Diazoacetate Precursor Diazoacetate Precursor Metal Carbene Intermediate Metal Carbene Intermediate Diazoacetate Precursor->Metal Carbene Intermediate Catalyst (Rh, Cu, Ru, Co) This compound This compound Metal Carbene Intermediate->this compound Intramolecular Cyclopropanation

Caption: General catalytic cycle for the synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Preparation Catalyst Preparation Reaction Setup (Inert Atmosphere) Reaction Setup (Inert Atmosphere) Catalyst Preparation->Reaction Setup (Inert Atmosphere) Substrate Synthesis Substrate Synthesis Addition of Substrate Addition of Substrate Substrate Synthesis->Addition of Substrate Reaction Setup (Inert Atmosphere)->Addition of Substrate Reaction Monitoring (TLC, GC) Reaction Monitoring (TLC, GC) Addition of Substrate->Reaction Monitoring (TLC, GC) Quenching Quenching Reaction Monitoring (TLC, GC)->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Characterization (NMR, HPLC) Characterization (NMR, HPLC) Purification (Chromatography)->Characterization (NMR, HPLC) catalyst_comparison_logic Target Molecule Target Molecule Catalyst Choice Catalyst Choice Target Molecule->Catalyst Choice High Yield High Yield Catalyst Choice->High Yield High Enantioselectivity High Enantioselectivity Catalyst Choice->High Enantioselectivity Cost & Availability Cost & Availability Catalyst Choice->Cost & Availability Substrate Scope Substrate Scope Catalyst Choice->Substrate Scope

References

Spectroscopic comparison of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one and its diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 23, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative framework for the spectroscopic analysis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one and its diastereomers. Due to the limited availability of published experimental data for all stereoisomers, this document outlines the expected spectroscopic characteristics based on established principles and provides standardized protocols for obtaining and comparing the necessary data. The focus is on distinguishing the cis ((1R,5S) and (1S,5R)) and trans ((1R,5R) and (1S,5S)) diastereomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

The 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one scaffold is a key intermediate in the synthesis of various biologically active molecules. The stereochemistry of the bicyclic system, defined by the relative orientations of the phenyl group at C1 and the cyclopropane ring fusion at C5, results in two pairs of enantiomers: cis ((1R,5S)/(1S,5R)) and trans ((1R,5R)/(1S,5S)). The precise stereochemical configuration can significantly influence the pharmacological and toxicological properties of the final products. Therefore, robust analytical methods to differentiate these diastereomers are crucial for drug development and quality control.

This guide summarizes the available spectroscopic data for the cis-diastereomer and presents a theoretical basis for the expected spectroscopic differences between the cis and trans forms, providing researchers with a practical framework for their characterization.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating diastereomers due to the sensitivity of chemical shifts and coupling constants to the spatial arrangement of atoms.

Expected Differences:

  • ¹H NMR: The primary distinction between cis and trans isomers is expected in the chemical shifts and coupling constants of the cyclopropyl protons (H5, H6) and the methylene protons of the lactone ring (H4). The spatial proximity of the phenyl group to the cyclopropane protons in the cis isomer will likely induce a significant anisotropic shielding or deshielding effect compared to the trans isomer. This will result in different chemical shifts for H5 and H6. The dihedral angles between the cyclopropyl protons will also differ, leading to distinct coupling constants (J-values).

  • ¹³C NMR: The carbon chemical shifts of the bicyclic core (C1, C5, C6) are expected to differ between diastereomers due to varying steric and electronic environments.

Table 1: ¹H NMR Data (Expected for CDCl₃, 400 MHz)

Proton cis-(1R,5S)/(1S,5R) (Experimental/Predicted) trans-(1R,5R)/(1S,5S) (Predicted) Key Differentiator
Phenyl-H~7.2-7.4 ppm (m)~7.2-7.4 ppm (m)Minimal difference expected.
H4 (CH₂)MultipletMultipletSlight chemical shift variation.
H5 (CH)MultipletMultipletSignificant chemical shift difference due to phenyl group anisotropy.
H6 (CH₂)MultipletMultipletSignificant chemical shift difference and coupling constant variations.

Table 2: ¹³C NMR Data (Expected for CDCl₃, 100 MHz)

Carbon cis-(1R,5S)/(1S,5R) (Experimental/Predicted) trans-(1R,5R)/(1S,5S) (Predicted) Key Differentiator
C=O (C2)~175 ppm~175 ppmMinimal difference expected.
Phenyl-C~125-135 ppm~125-135 ppmMinimal difference expected.
C1~35 ppmShifted due to steric differences.Observable chemical shift difference.
C4 (CH₂)~70 ppmShifted due to steric differences.Observable chemical shift difference.
C5 (CH)~30 ppmShifted due to steric differences.Observable chemical shift difference.
C6 (CH₂)~20 ppmShifted due to steric differences.Observable chemical shift difference.

Note: The predicted values are based on general principles and may vary. Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming functional groups. While it is less powerful than NMR for differentiating diastereomers, subtle differences in the fingerprint region may be observable.

Table 3: Key IR Absorption Bands (Expected)

Functional Group Wavenumber (cm⁻¹) Expected Difference between Diastereomers
C=O (Lactone)1760-1780Minor shifts (< 5 cm⁻¹) may occur due to slight changes in ring strain.
C-O-C (Ether)1050-1250Subtle changes in the fingerprint region.
C-H (Aromatic)3000-3100Unlikely to show significant differences.
C-H (Aliphatic)2850-3000Unlikely to show significant differences.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Diastereomers will have the same molecular mass. Their fragmentation patterns under techniques like Electron Ionization (EI) are also expected to be very similar, making MS a poor choice for primary differentiation. However, it is essential for confirming the molecular formula.

Table 4: Mass Spectrometry Data

Parameter Expected Value for all Diastereomers
Molecular FormulaC₁₁H₁₀O₂
Molecular Weight174.20 g/mol
Exact Mass174.0681 g/mol
Key FragmentsExpected fragments corresponding to the loss of CO, CO₂, and cleavage of the bicyclic ring.

Experimental Protocols

To obtain the data required for a definitive comparison, the following standardized experimental protocols are recommended.

NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.6 mL of CDCl₃.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 10 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • 2D NMR: For unambiguous assignment, COSY (¹H-¹H) and HSQC (¹H-¹³C) experiments should be performed. NOESY or ROESY experiments would be critical to confirm through-space correlations that definitively establish the cis or trans relative stereochemistry.

IR Spectroscopy
  • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

Mass Spectrometry
  • Instrument: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass determination.

  • GC Conditions (for GC-MS):

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: EI, 70 eV.

    • Mass Range: m/z 40-400.

Visualization of Workflow

The logical workflow for the spectroscopic comparison of the diastereomers is outlined below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Diastereomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Interpretation cluster_conclusion Conclusion synthesis_cis Synthesize & Purify cis-(1R,5S)/(1S,5R) Diastereomers nmr 1D & 2D NMR (¹H, ¹³C, COSY, NOESY) synthesis_cis->nmr Acquire Data ir FTIR Spectroscopy synthesis_cis->ir Acquire Data ms Mass Spectrometry (GC-MS / HRMS) synthesis_cis->ms Acquire Data synthesis_trans Synthesize & Purify trans-(1R,5R)/(1S,5S) Diastereomers synthesis_trans->nmr Acquire Data synthesis_trans->ir Acquire Data synthesis_trans->ms Acquire Data compare_nmr Compare Chemical Shifts & Coupling Constants nmr->compare_nmr compare_ir Compare Fingerprint Regions ir->compare_ir compare_ms Confirm Molecular Weight & Formula ms->compare_ms conclusion Structural Elucidation & Diastereomer Identification compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Logical workflow for the synthesis, analysis, and comparison of diastereomers.

Conclusion

The definitive spectroscopic comparison of this compound and its diastereomers relies heavily on NMR spectroscopy, with ¹H and 2D NOESY experiments being paramount for distinguishing the cis and trans configurations. While IR and MS are essential for confirming functional groups and molecular formula, they offer limited utility for diastereomeric differentiation. This guide provides the necessary theoretical framework and experimental protocols for researchers to perform a comprehensive analysis. The acquisition of experimental data for the trans-(1R,5R) and (1S,5S) isomers is a critical next step to complete the comparative dataset for this important class of synthetic intermediates.

Cost-benefit analysis of different (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Key Synthetic Methodologies

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor, Levomilnacipran. The efficient and stereoselective synthesis of this bicyclic lactone is of significant interest to the pharmaceutical industry. This guide provides a comparative analysis of different synthetic strategies, focusing on their cost-effectiveness, scalability, and overall efficiency.

Executive Summary

The synthesis of this compound is dominated by a chiral pool approach utilizing readily available starting materials. This guide details a widely employed industrial method and explores potential alternative strategies involving rhodium-catalyzed cyclopropanation and photochemical cycloaddition. The analysis reveals that while the established chiral pool synthesis offers a robust and cost-effective route, alternative methods may provide advantages in specific contexts, such as catalyst efficiency and stereocontrol, warranting further investigation for process optimization.

Method 1: Chiral Pool Synthesis from Phenylacetonitrile and (R)-Epichlorohydrin

This is a well-established and industrially viable method that leverages the inherent chirality of (R)-epichlorohydrin to achieve the desired stereochemistry in the final product. The synthesis proceeds in two main stages: initial alkylation followed by hydrolysis and intramolecular cyclization.

Experimental Protocol

Step 1: Alkylation of Phenylacetonitrile with (R)-Epichlorohydrin

In a suitable reaction vessel under an inert atmosphere, sodium amide is suspended in toluene. The mixture is cooled to 0-5°C with vigorous stirring. A solution of phenylacetonitrile in toluene is then added slowly, maintaining the low temperature. The reaction mixture is stirred for at least one hour at 0°C. Subsequently, a solution of (R)-epichlorohydrin in toluene is added, and the reaction temperature is increased to 100°C. After the addition is complete, the mixture is stirred at 50°C for a minimum of two hours.

Step 2: Hydrolysis and Intramolecular Cyclization

Upon completion of the reaction, the mixture is carefully poured into water to hydrolyze the intermediates. The aqueous solution is then concentrated, and a 30% sodium hydroxide solution is added. The mixture is heated to 95°C to facilitate the hydrolysis of the nitrile group. The reaction mixture is washed with toluene to remove organic impurities. The aqueous phase is then acidified with a 25% hydrochloric acid solution to the appropriate pH, followed by the addition of toluene. The biphasic mixture is heated to 60°C for at least three hours to promote lactonization. After cooling, the organic phase containing the product is separated, washed with water, and neutralized with a 10% sodium carbonate solution. The final product is obtained after concentration of the toluene phase. A reported yield for this two-step process is 67% with an enantiomeric excess of 96%.[1]

Cost-Benefit Analysis
Factor Analysis
Starting Materials Cost Phenylacetonitrile and (R)-epichlorohydrin are commercially available and relatively inexpensive starting materials.[2][3][4][5][6][7][8]
Reagent Cost Sodium amide is a strong base that is also cost-effective.[9][10][11][12]
Yield & Purity The reported yield of 67% and high enantiomeric excess of 96% are favorable for industrial production.[1]
Scalability The procedure is well-documented in patents and technical guides, suggesting good scalability for large-scale manufacturing.[1]
Safety & Environmental The use of sodium amide requires careful handling due to its reactivity with water. Toluene is a common industrial solvent but has environmental considerations.
Overall Assessment This method presents a robust, cost-effective, and scalable route to the target molecule, making it a preferred choice for industrial synthesis.

Alternative Synthetic Strategies

While the chiral pool approach is prevalent, other modern synthetic methods could offer alternative routes to this compound. These methods, while potentially more expensive in terms of catalysts, might offer advantages in terms of step economy or stereocontrol.

Method 2: Rhodium-Catalyzed Asymmetric Cyclopropanation

This approach would involve the reaction of a suitable furanone derivative with a phenyl-containing diazo compound in the presence of a chiral rhodium catalyst.

Conceptual Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start 2(5H)-Furanone & Phenyl Diazoacetate Reaction Add Chiral Rhodium Catalyst (e.g., Rh2(S-DOSP)4) in inert solvent (e.g., DCM) Start->Reaction Workup Quench Reaction Solvent Evaporation Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Rhodium-Catalyzed Cyclopropanation Workflow.

Cost-Benefit Analysis Considerations:

  • Catalyst Cost: Chiral rhodium catalysts and the associated ligands can be expensive, which could significantly impact the overall cost, especially on a large scale.[13][14][15][16]

  • Substrate Availability: The synthesis of the required phenyl diazoacetate precursor would add extra steps and costs.

  • Stereoselectivity: Rhodium-catalyzed cyclopropanations are known for their high diastereo- and enantioselectivity, potentially leading to a purer product and reducing downstream purification costs.

  • Scalability: While widely used in academia, the scalability of these reactions can be a concern due to catalyst cost and the handling of diazo compounds.

Method 3: Photochemical [2+2] Cycloaddition

A photochemical approach could involve the intramolecular [2+2] cycloaddition of a suitable precursor, followed by rearrangement to form the bicyclic lactone.

Conceptual Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Cinnamate-derived Precursor Reaction Irradiation with UV light in a suitable solvent (e.g., Acetone) Start->Reaction Workup Solvent Evaporation Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Photochemical Cycloaddition Workflow.

Cost-Benefit Analysis Considerations:

  • Equipment Cost: Requires specialized photochemical reactors, which can be a significant capital investment.

  • Energy Cost: The energy consumption for prolonged irradiation times could be a factor in the overall cost.

  • Precursor Synthesis: The synthesis of the necessary precursor for intramolecular cycloaddition might be multi-step.

  • Stereocontrol: Achieving high enantioselectivity in photochemical reactions can be challenging and may require the use of chiral templates or catalysts.

  • Sustainability: Photochemical methods can be considered a greener alternative as they often use light as a reagent.

Quantitative Data Summary

Parameter Method 1: Chiral Pool Synthesis Method 2: Rh-Catalyzed (Estimated) Method 3: Photochemical (Estimated)
Overall Yield ~67%[1]Potentially high (70-90%)Variable, depends on precursor
Enantiomeric Excess 96% ee[1]Potentially >95% eeVariable, often requires chiral auxiliaries
Number of Steps 21 (from precursors)1 (from precursor)
Starting Material Cost Low[2][3][4][5][6][7][8]Moderate to HighModerate
Catalyst/Reagent Cost Low[9][10][11][12]Very High[13][14][15][16]Low (reagents), High (equipment)
Scalability HighModerateModerate to Low

Conclusion

The chiral pool synthesis of this compound from phenylacetonitrile and (R)-epichlorohydrin remains the most economically viable and scalable method for industrial production. Its reliance on inexpensive starting materials and reagents, coupled with good yields and high enantioselectivity, makes it the benchmark against which other methods are compared.

However, for specialized applications or in research settings where cost may be less of a constraint, rhodium-catalyzed asymmetric cyclopropanation offers a potentially more elegant and highly stereoselective route. Photochemical methods, while currently less developed for this specific target, represent an area of growing interest due to their potential for novel reactivity and improved sustainability. Further research into optimizing these alternative routes could lead to even more efficient and cost-effective syntheses of this important pharmaceutical intermediate.

References

Green chemistry approaches to the synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a key chiral intermediate in the synthesis of pharmaceuticals, most notably the antidepressant Milnacipran.[1] Traditional synthetic routes to this valuable compound often rely on harsh reagents and generate significant waste, prompting the exploration of more sustainable and environmentally benign methodologies. This guide provides a comparative overview of a traditional synthetic approach and three promising green chemistry alternatives: biocatalytic Baeyer-Villiger oxidation, palladium-catalyzed intramolecular C-H activation, and photochemical cyclopropanation. The comparison is supported by experimental data from literature, including detailed protocols and an analysis of green chemistry metrics.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the traditional and green synthetic approaches to this compound. Green chemistry metrics such as Atom Economy and Environmental Factor (E-Factor) are included to provide a quantitative assessment of the sustainability of each route.

MetricTraditional SynthesisBiocatalytic Baeyer-Villiger Oxidation (Proposed)Palladium-Catalyzed C-H ActivationPhotochemical [2+2] Cycloaddition
Starting Materials Phenylacetonitrile, Epichlorohydrin1-Phenylbicyclo[3.1.0]hexan-2-oneAllyl 2-phenylacetate4-Phenyl-2(5H)-furanone
Key Reagents Sodium hydride, Strong acids/basesBaeyer-Villiger Monooxygenase (BVMO), NADPH, O₂Pd(OAc)₂, Oxidant (e.g., PhI(OAc)₂)Photosensitizer (e.g., Acetone), UV light
Solvent(s) Aprotic polar solvents (e.g., DMF), TolueneAqueous buffer, often with a co-solventAcetic AcidMethanol, Acetone
Temperature 0-100 °CAmbient (typically 25-37 °C)80 °CAmbient
Reaction Time Several hours12-48 hours12-24 hours4-11 hours
Yield Moderate to goodPotentially high (>80%)Good (up to 82% for similar systems)Good (up to 70%)
Enantioselectivity Dependent on chiral starting materialPotentially high (>99% ee)Dependent on chiral ligandsDependent on chiral auxiliaries or catalysts
Atom Economy LowHighHighHigh
E-Factor [2][3]High (>10)Low (<5)ModerateModerate
Safety & Hazards Use of pyrophoric NaH, corrosive reagentsGenerally safe, aqueous conditionsUse of heavy metal catalyst and oxidantsUse of UV radiation and flammable solvents

Experimental Protocols

Traditional Synthesis: Alkylation and Cyclization

This method, adapted from patent literature, involves the reaction of phenylacetonitrile with epichlorohydrin followed by hydrolysis and cyclization.[4][5][6]

  • Alkylation: To a suspension of sodium hydride (1.1-3 equivalents) in an aprotic polar solvent such as N,N-dimethylformamide (DMF), phenylacetonitrile (1 equivalent) is added dropwise at 0°C. The mixture is stirred for 1 hour.

  • Reaction with Epichlorohydrin: Epichlorohydrin (1-1.5 equivalents) is then added, and the reaction mixture is stirred at room temperature for several hours.

  • Work-up and Hydrolysis: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then treated with a strong base (e.g., NaOH) to hydrolyze the nitrile to a carboxylic acid.

  • Cyclization: The resulting hydroxy acid is cyclized to the lactone by treatment with a strong acid (e.g., HCl). The final product is purified by chromatography.

Green Alternative 1: Biocatalytic Baeyer-Villiger Oxidation (Proposed)

This proposed green route utilizes a Baeyer-Villiger monooxygenase (BVMO) for the asymmetric oxidation of a prochiral ketone precursor.[7][8][9][10]

  • Precursor Synthesis: The starting ketone, 1-phenylbicyclo[3.1.0]hexan-2-one, can be synthesized via various routes, including the traditional method described above, stopping before the lactonization step.

  • Enzymatic Oxidation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the ketone precursor is added. A whole-cell system expressing a suitable BVMO (e.g., from Acinetobacter calcoaceticus) or the isolated enzyme is introduced.

  • Cofactor Regeneration: A cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) is included.

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking for 24-48 hours.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

Green Alternative 2: Palladium-Catalyzed Intramolecular C-H Activation

This method, based on modern catalytic C-H activation strategies, offers a highly atom-economical route to the bicyclic lactone.[1][11][12][13]

  • Reaction Setup: In a reaction vessel, the starting material, such as an appropriate 1,6-enyne (e.g., prepared from phenylpropiolic acid and an allyl halide), is dissolved in acetic acid.

  • Catalyst and Reagents: Palladium(II) acetate (5-10 mol%) and an oxidant such as phenyliodine(II) diacetate (PhI(OAc)₂) (2 equivalents) are added.

  • Reaction Conditions: The mixture is heated to 80°C and stirred for 12-24 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

Green Alternative 3: Photochemical [2+2] Cycloaddition

This approach utilizes light energy to drive the formation of the cyclopropane ring, a key feature of the target molecule's bicyclo[3.1.0]hexane core.[14][15]

  • Starting Material and Sensitizer: The starting material, a substituted 2(5H)-furanone derivative, and a photosensitizer (e.g., acetone) are dissolved in a suitable solvent like methanol.

  • Irradiation: The solution is placed in a photochemical reactor and irradiated with a UV lamp (e.g., a high-pressure mercury lamp with a Pyrex filter) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or GC.

  • Solvent Removal and Purification: Once the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the desired bicyclic lactone.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic approaches.

G cluster_0 Traditional Synthesis start1 Phenylacetonitrile + Epichlorohydrin step1_1 Alkylation (NaH, DMF) start1->step1_1 step1_2 Hydrolysis & Cyclization (Acid/Base) step1_1->step1_2 end1 This compound step1_2->end1

Caption: Traditional synthesis via alkylation and cyclization.

G cluster_1 Biocatalytic Baeyer-Villiger Oxidation start2 1-Phenylbicyclo[3.1.0]hexan-2-one step2_1 BVMO, NADPH, O₂ start2->step2_1 end2 This compound step2_1->end2

Caption: Biocatalytic synthesis using a Baeyer-Villiger monooxygenase.

G cluster_2 Palladium-Catalyzed C-H Activation start3 1,6-Enyne Precursor step3_1 Pd(OAc)₂, Oxidant, AcOH start3->step3_1 end3 This compound step3_1->end3

Caption: Palladium-catalyzed intramolecular C-H activation pathway.

G cluster_3 Photochemical Cycloaddition start4 Substituted 2(5H)-Furanone step4_1 UV Light, Photosensitizer start4->step4_1 end4 This compound step4_1->end4

Caption: Photochemical synthesis via [2+2] cycloaddition.

Conclusion

The synthesis of this compound can be achieved through various routes, with green chemistry approaches offering significant advantages over traditional methods in terms of sustainability, safety, and efficiency. Biocatalytic methods present an opportunity for high enantioselectivity under mild, aqueous conditions. Palladium-catalyzed C-H activation provides an atom-economical pathway, while photochemical synthesis utilizes light as a clean reagent. The choice of the optimal synthetic route will depend on factors such as substrate availability, desired scale of production, and specific process safety and environmental requirements. The data and protocols presented in this guide are intended to assist researchers and drug development professionals in making informed decisions towards greener and more sustainable pharmaceutical manufacturing.

References

Navigating the Patent Landscape for the Synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the patented synthetic routes to key pharmaceutical intermediates is crucial. This guide provides a comparative analysis of the patent landscape for the synthesis of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a vital building block in the production of certain antidepressant medications.

This bicyclic lactone serves as a key intermediate in the synthesis of milnacipran and its enantiomerically pure form, levomilnacipran, which are selective serotonin and norepinephrine reuptake inhibitors (SNRIs).[1] The stereochemistry of this intermediate is critical for the efficacy of the final active pharmaceutical ingredient (API). This guide delves into the patented methodologies, offering a comparison of reaction components, conditions, and yields to inform synthetic strategy and process development.

Comparison of Patented Synthetic Routes

The primary patented approach for the synthesis of 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one derivatives involves the reaction of phenylacetonitrile with an epichlorohydrin derivative. While many patents describe the synthesis of the racemic mixture or the (1S,5R)-enantiomer for levomilnacipran, the synthesis of the (1R,5S)-enantiomer can be inferred to follow a similar pathway utilizing the corresponding chiral starting material.

The most prevalent method involves the condensation of phenylacetonitrile with a chiral epichlorohydrin in the presence of a strong base. The choice of base and reaction conditions can influence the yield and purity of the final product.

Parameter Patented Method 1 (Inferred for 1R,5S) Patented Method 2 (for 1S,5R) Alternative Patented Method (for 1S,5R)
Starting Materials Phenylacetonitrile, (S)-EpichlorohydrinPhenylacetonitrile, (R)-EpichlorohydrinPhenylacetonitrile, (R)-Epichlorohydrin
Base Sodium Amide (NaNH₂)Sodium Amide (NaNH₂)Sodium hexamethyldisilazide (NaHMDS)
Solvent TolueneTolueneTetrahydrofuran (THF), Dimethyl sulfoxide (DMSO)
Key Reaction Steps 1. Deprotonation of Phenylacetonitrile2. Nucleophilic attack on (S)-Epichlorohydrin3. Intramolecular cyclization and hydrolysis1. Deprotonation of Phenylacetonitrile2. Nucleophilic attack on (R)-Epichlorohydrin3. Intramolecular cyclization and hydrolysis1. Deprotonation of Phenylacetonitrile2. Nucleophilic attack on (R)-Epichlorohydrin3. Hydrolysis with NaOH
Reported Yield Not explicitly reported, but a 67% yield is reported for the (1S,5R) enantiomer.[2]Not explicitly stated in patent, but a related process gives a crude yield that is further purified.[3]Not explicitly stated.[4]
Reported Purity/ee An enantiomeric excess of 96% is reported for the (1S,5R) enantiomer.[2]Pure compound obtained after high vacuum distillation and crystallization.[3]Not explicitly stated.[4]
Patent Reference Inferred from WO2019097539A1[3]WO2019097539A1[3]WO2014203277A2[4]

Experimental Protocols

General Procedure based on Patented Method 2 (Adapted for 1R,5S enantiomer)

This protocol is adapted from the synthesis of the (1S,5R) enantiomer as described in patent WO2019097539A1 and infers the use of (S)-epichlorohydrin to obtain the desired (1R,5S) product.[3]

Step 1: Reaction

  • Sodium amide is suspended in toluene at room temperature.

  • Phenylacetonitrile is added to the suspension.

  • The reaction mixture is stirred at 0°C for one hour.

  • (S)-Epichlorohydrin is then added, and the mixture is stirred for two hours at room temperature.

  • Upon completion, the reaction is quenched with ice-cooled water.

  • The toluene layer is separated and the solvent is removed under reduced pressure.

Step 2: Hydrolysis and Cyclization

  • The crude product from Step 1 is treated with hydrochloric acid.

  • The mixture is heated to 60-70°C and stirred for 3 to 4 hours.

  • After cooling, the toluene layer is separated, washed with sodium bicarbonate solution, and dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

  • The crude product is purified by high vacuum distillation.

  • The pure compound is then crystallized from a solvent such as isopropyl alcohol.

Synthetic Pathway and Logic

The synthesis of this compound is a multi-step process that relies on the principles of stereospecific reactions to achieve the desired enantiomer.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_final Final Product Formation A Phenylacetonitrile C Deprotonation of Phenylacetonitrile (Base: NaNH2 or NaHMDS) A->C B (S)-Epichlorohydrin D Nucleophilic Attack & Cyclization B->D C->D E Cyclopropane Derivative D->E F Hydrolysis & Intramolecular Cyclization E->F G This compound F->G

Caption: Synthetic pathway for this compound.

The logical flow of the patented syntheses generally follows a conserved path, with variations primarily in the choice of base and solvent, which can impact reaction efficiency and scalability.

G Start Start: Phenylacetonitrile & Chiral Epichlorohydrin Base Choice of Base Start->Base Solvent Choice of Solvent Base->Solvent Reaction Condensation Reaction Solvent->Reaction Workup Hydrolysis & Cyclization Reaction->Workup Purification Purification (Distillation/Crystallization) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Logical workflow for the synthesis of the target molecule.

Conclusion

The patent landscape for the synthesis of this compound is primarily centered around the stereospecific reaction of phenylacetonitrile and (S)-epichlorohydrin. While direct patents for the (1R,5S) enantiomer are less prevalent in the public domain than for its (1S,5R) counterpart, the synthetic route is logically inferred. The choice of base, such as sodium amide or sodium hexamethyldisilazide, and the purification methods are key differentiating factors in the patented processes. For researchers and drug development professionals, a thorough evaluation of these methodologies is essential for developing a robust, scalable, and economically viable synthesis of this crucial pharmaceutical intermediate.

References

Benchmarking Synthesis Protocols for (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of complex chiral molecules is a critical endeavor. (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one stands out as a key building block, notably as an intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor, milnacipran. This guide provides a comparative analysis of prominent synthetic protocols for this bicyclic lactone, presenting quantitative data, detailed experimental methodologies, and workflow visualizations to aid in the selection of the most suitable synthesis strategy.

Performance Comparison of Synthesis Protocols

The synthesis of this compound can be broadly approached through two main strategies: asymmetric synthesis to directly obtain the desired enantiomer, and resolution of a racemic mixture. This guide focuses on a well-documented asymmetric intramolecular cyclopropanation and provides context with a common method for the synthesis of the racemic analogue, which is a crucial precursor for subsequent resolution or further synthetic steps.

Parameter Protocol 1: Asymmetric Intramolecular Cyclopropanation Protocol 2: Racemic Synthesis via Epoxide Ring Opening
Target Molecule (1R,5S,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one (stereoisomer)cis-(±)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Key Reagents trans-Cinnamyl diazoacetate, trans-RuCl2(Pybox-ip)(ethylene) catalystPhenylacetonitrile, Epichlorohydrin, Sodium Amide
Solvent DichloromethaneToluene
Yield 93%[1]High (exact percentage not specified in the document)[2]
Enantiomeric Excess (ee) 86% ee[1]Not applicable (racemic product)
Reaction Time 7 hours (3h addition, 4h stirring)[1]Not specified
Reaction Temperature Room temperature[1]0-10°C for addition, then room temperature[2]
Key Advantages High yield, good enantioselectivity, mild reaction conditions.Utilizes readily available starting materials.
Key Disadvantages Synthesis of the diazoacetate precursor is required. The product is a stereoisomer of the primary target.Produces a racemic mixture requiring further resolution.

Experimental Protocols

Protocol 1: Asymmetric Intramolecular Cyclopropanation

This protocol describes the synthesis of a stereoisomer, (1R,5S,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, via a ruthenium-catalyzed intramolecular cyclopropanation.

Materials:

  • trans-Cinnamyl diazoacetate

  • trans-RuCl2(Pybox-ip)(ethylene) complex (catalyst)

  • Dichloromethane (solvent)

  • Argon atmosphere

Procedure:

  • To a solution of the trans-RuCl2(Pybox-ip)(ethylene) catalyst (0.075 mmol) in dichloromethane (2.0 mL) under an argon atmosphere, a solution of trans-cinnamyl diazoacetate (1.5 mmol) in dichloromethane (1.5 mL) is added over a period of 3 hours at room temperature.[1]

  • The reaction mixture is then stirred for an additional 4 hours at room temperature.[1]

  • After completion of the reaction, the mixture is concentrated.[1]

  • The crude product is purified by silica-gel column chromatography to yield (1R,5S,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.[1]

Protocol 2: Racemic Synthesis of cis-(±)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

This protocol outlines the synthesis of the racemic mixture, which is a common precursor for milnacipran.

Materials:

  • Phenylacetonitrile

  • Epichlorohydrin

  • Sodium Amide

  • Toluene (solvent)

Procedure:

  • A suspension of sodium amide in toluene is prepared.

  • A solution of phenylacetonitrile in toluene is added to the sodium amide suspension at 0-5°C.

  • A solution of epichlorohydrin in toluene is then added to the reaction mixture at 0-10°C.

  • The reaction is stirred at room temperature to yield cis-(±)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one.[2]

  • The resulting lactone can then be used in subsequent steps, for example, by reacting it with diethylamine in the presence of a Lewis acid to proceed with the synthesis of milnacipran.[2]

Visualized Workflows

G Protocol 1: Asymmetric Intramolecular Cyclopropanation cluster_prep Catalyst and Reagent Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Purification catalyst trans-RuCl2(Pybox-ip)(ethylene) in CH2Cl2 addition Slow addition of diazoacetate (3 hours, Room Temp) catalyst->addition diazoacetate trans-Cinnamyl diazoacetate in CH2Cl2 diazoacetate->addition stirring Stirring (4 hours, Room Temp) addition->stirring concentration Concentration stirring->concentration chromatography Silica Gel Chromatography concentration->chromatography product (1R,5S,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one chromatography->product

Caption: Workflow for Asymmetric Intramolecular Cyclopropanation.

G Protocol 2: Racemic Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product NaH Sodium Amide in Toluene add_PhCN Add Phenylacetonitrile (0-5°C) NaH->add_PhCN PhCN Phenylacetonitrile in Toluene PhCN->add_PhCN Epi Epichlorohydrin in Toluene add_Epi Add Epichlorohydrin (0-10°C) Epi->add_Epi add_PhCN->add_Epi stir Stir at Room Temperature add_Epi->stir racemic_lactone cis-(±)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one stir->racemic_lactone

Caption: Workflow for Racemic Synthesis of the Bicyclic Lactone.

References

Comparative Reactivity of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of this class of compounds is largely characterized by the susceptibility of the strained cyclopropane and lactone rings to nucleophilic attack and ring-opening reactions. The phenyl group at the 1-position, along with other substituents, plays a crucial role in modulating the electronic and steric properties of the molecule, thereby influencing its reactivity. These compounds serve as valuable intermediates in the synthesis of various biologically active molecules, including the antidepressant Milnacipran.

General Reactivity Profile

The core structure of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one features a strained bicyclic system. This strain, coupled with the electrophilic nature of the lactone carbonyl group, makes the molecule prone to reactions that relieve this strain. The primary modes of reactivity include:

  • Nucleophilic Acyl Substitution and Ring-Opening: The lactone functionality is susceptible to nucleophilic attack, leading to ring-opening. This is a common pathway for the introduction of various functional groups.

  • Cyclopropane Ring-Opening: The strained cyclopropane ring can also undergo cleavage under certain conditions, offering another avenue for functionalization.

  • Reactions involving the Phenyl Ring: The phenyl group can be functionalized through standard aromatic substitution reactions, allowing for the synthesis of a wide range of analogs.

Comparative Analysis of Reactivity: Representative Reactions

While a systematic study with kinetic data or Hammett plots for a series of analogs is not available, the following table summarizes representative reactions of this compound and its analogs, providing insights into their reactivity under different conditions. The yields reported offer a semi-quantitative basis for comparison.

Analog/SubstrateReagents and ConditionsProduct(s)Yield (%)Reference
This compoundPotassium p-phthalimide, tetra-(n-butyl)ammonium iodide, 1-methyl-pyrrolidin-2-one, 150°C, 20hPhthalimide derivativeNot specified[1]
Phenylacetonitrile and Epichlorohydrin (precursors)Sodium hydride, aprotic polar solvent (e.g., DMF), followed by alkali-hydrolysis and acid-treatmentThis compoundNot specified[2]
3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones (aza-analogs)Amine nucleophiles, polar solventsAminomethyl oxazolidinoneGood yield[3]
Allyl α-diazoacetates (precursors to substituted analogs)[Co(P1)] catalyst6,6-disubstituted 3-oxabicyclo[3.1.0]hexan-2-oneGood yields[4]
6-(4-methoxyphenyl)-3-oxabicyclo[3.1.0]hexan-2-one (analog)General procedure not specifiedProduct of further reaction88%[4]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for key reactions involving the synthesis and transformation of the title compound and its analogs.

Synthesis of this compound[2]

This process involves the reaction of phenylacetonitrile with epichlorohydrin in the presence of a strong base, followed by hydrolysis and cyclization.

  • Reaction Setup: To a solution of phenylacetonitrile in an aprotic polar solvent such as N,N-dimethylformamide (DMF), sodium hydride is added portion-wise at a controlled temperature.

  • Addition of Epichlorohydrin: Epichlorohydrin is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at a temperature ranging from 30 to 100 °C for 5 to 30 hours.

  • Work-up: After completion of the reaction, the mixture is subjected to alkali-hydrolysis followed by an acid treatment to yield 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane. A phase-transfer catalyst, such as tetrabutylammonium bromide, can be added during the alkali-hydrolysis step to improve efficiency.

Ring-Opening of 3-Oxa-1-azabicyclo[3.1.0]hexan-2-ones with Amines[3]

This protocol describes the nucleophilic ring-opening of an aza-analog of the title compound.

  • Reactants: A substituted 3-oxa-1-azabicyclo[3.1.0]hexan-2-one is dissolved in a polar solvent.

  • Nucleophile Addition: An amine nucleophile is added to the solution.

  • Reaction Conditions: The reaction conditions, including the choice of solvent and the stoichiometry of the reactants, are critical in determining the product outcome. Polar solvents favor the formation of aminomethyl oxazolidinone products.

  • Product Isolation: The product is isolated and purified using standard techniques such as chromatography.

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate a key reaction mechanism and a general experimental workflow for the synthesis and subsequent reaction of these bicyclic compounds.

Nucleophilic_Ring_Opening Substrate This compound Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Ring-Opened Product Intermediate->Product Ring Opening

Caption: Generalized mechanism of nucleophilic ring-opening of the lactone.

Experimental_Workflow Start Starting Materials (e.g., Phenylacetonitrile, Epichlorohydrin) Synthesis Synthesis of Bicyclic Lactone Start->Synthesis Purification1 Purification (e.g., Chromatography) Synthesis->Purification1 Characterization1 Characterization (NMR, IR, MS) Purification1->Characterization1 Reaction Reactivity Study (e.g., Nucleophilic Addition) Characterization1->Reaction Purification2 Purification Reaction->Purification2 Characterization2 Product Characterization Purification2->Characterization2

Caption: A typical experimental workflow for synthesis and reactivity studies.

References

Safety Operating Guide

Safe Disposal of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the known hazards associated with this compound. According to available safety data, this compound is known to cause serious eye irritation.[1][2] Although comprehensive toxicological properties may not be fully investigated, it is prudent to handle this chemical with care.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Key Chemical Safety Data

For quick reference, the table below summarizes essential safety and handling information for this compound.

PropertyValue
GHS Classification Eye Irritation, Category 2A[2]
CAS Number 96847-53-9[4]
Molecular Formula C₁₁H₁₀O₂
Hazard Statements H319: Causes serious eye irritation[1][2]
Precautionary Statements P261, P262, P305, P338, P351[3][4]
Incompatible Materials Strong acids, alkalis, and oxidizing agents[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[5] Direct disposal down the drain or in regular trash is strictly prohibited.[5][6]

1. Waste Identification and Segregation:

  • Treat this compound as hazardous chemical waste.

  • Segregate this waste from other laboratory waste streams, particularly from incompatible materials like strong acids, bases, and oxidizing agents.[5]

2. Containerization:

  • Use a designated, leak-proof container with a secure screw cap for collecting the waste.[5] Plastic containers are often preferred.[5][7]

  • Ensure the container is in good condition and clearly labeled.[5]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[5][8]

  • The label should include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]

  • Include the quantity of waste, the date of generation, and the location of origin (e.g., department, room number).[5]

4. Storage:

  • Store the sealed hazardous waste container in a designated and secure "Satellite Accumulation Area" (SAA).[5][8]

  • Keep the container closed at all times, except when adding waste.[5][8]

5. Disposal Request:

  • Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[5] This typically involves completing a specific form.

  • Do not transport hazardous waste yourself. Await collection by authorized personnel.[5]

6. Disposal of Empty Containers:

  • A container that held this compound is not considered empty until all contents have been removed.

  • Triple-rinse the empty container with a suitable solvent.[5]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[5][6]

  • After triple-rinsing and air-drying, deface the original label on the container before disposing of it in the regular trash.[5]

A recommended disposal method for the chemical itself is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This, however, should only be carried out by a licensed waste disposal facility.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: Generation of Waste B Is the waste (1R,5S)-1-Phenyl-3-oxabicyclo [3.1.0]hexan-2-one? A->B C Treat as Hazardous Chemical Waste B->C Yes D Segregate from Incompatible Materials C->D E Use a Labeled, Leak-Proof Container D->E F Store in a Designated Satellite Accumulation Area E->F G Is the container full? F->G H Submit Hazardous Waste Pickup Request to EHS G->H Yes K Continue to Collect Waste G->K No I Authorized Personnel Collects Waste H->I J End: Proper Disposal I->J K->F

Caption: Disposal decision workflow.

This structured approach ensures that the disposal of this compound is handled safely and in compliance with regulatory standards, thereby minimizing risks to personnel and the environment.

References

Personal protective equipment for handling (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (CAS No: 96847-52-8). Adherence to these procedures is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Classification

While the toxicological properties of this material have not been thoroughly investigated, it is classified with the following hazards.[1] A cautious approach is therefore essential.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Signal Word: Warning

GHS Pictogram:

  • GHS07 (Exclamation mark)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] A face shield should be worn in addition to goggles when there is a splash hazard.[3]To prevent eye contact and serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves.[1] Disposable nitrile gloves are a minimum for incidental contact; double-gloving may be necessary.[3] Always inspect gloves for tears before use.[4]To prevent skin contact and irritation.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[1] Required when engineering controls cannot sufficiently control exposure to vapors or aerosols.[5]To prevent inhalation and respiratory irritation.[1]
Body Protection A lab coat that fits well and is fully buttoned.[6] Wear compatible chemical-resistant clothing to prevent skin exposure.[1] Long pants and closed-toe shoes are mandatory.[3][6]To protect skin and clothing from splashes and contamination.[1][7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood with mechanical exhaust.[1][4][8]

  • Safety Equipment: Ensure a safety shower and eye wash station are readily accessible.[1]

  • Work Area: Designate a specific area for handling. Cover work surfaces with disposable, plastic-backed absorbent paper.[8]

  • Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible substances.[1] It is noted to be hygroscopic and should be stored in a refrigerator under an inert atmosphere.[9]

2. Handling the Compound:

  • Avoid Contact: Avoid all contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Aerosol Minimization: Conduct procedures involving solid or liquid forms of the compound in a manner that minimizes the generation of dust or aerosols.[8]

3. Accidental Release Measures:

  • Containment: In case of a spill, collect the material in closed and suitable containers for disposal.[1]

  • Decontamination: Thoroughly clean the contaminated area.[1]

  • Ventilation: Ventilate the affected area.[1]

  • Environmental Precautions: Do not allow the substance to enter soil, subsoil, surface water, or drains.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in closed, suitable, and properly labeled containers.[1]

  • Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Regulatory Compliance: All disposal must be in accordance with applicable local, state, and federal regulations.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, incorporating key safety checks and decision points.

G prep Preparation Phase verify_controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) prep->verify_controls Start don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) verify_controls->don_ppe handling Handling & Experimental Use don_ppe->handling weigh_transfer Weighing and Transfer (Inside Fume Hood) handling->weigh_transfer procedure Perform Experimental Procedure weigh_transfer->procedure spill_check Spill or Exposure? procedure->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes completion Completion & Disposal spill_check->completion No decontaminate Decontaminate Work Area and Equipment spill_response->decontaminate completion->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste Chemical and Contaminated Materials doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash end End of Procedure wash->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Reactant of Route 2
(1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.